molecular formula C21H35NO13 B12408887 NHS ester-PEG7-COOH

NHS ester-PEG7-COOH

货号: B12408887
分子量: 509.5 g/mol
InChI 键: FAPMVZPGISSYJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NHS ester-PEG7-COOH is a useful research compound. Its molecular formula is C21H35NO13 and its molecular weight is 509.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H35NO13

分子量

509.5 g/mol

IUPAC 名称

2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C21H35NO13/c23-18-1-2-19(24)22(18)35-21(27)3-4-28-5-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-20(25)26/h1-17H2,(H,25,26)

InChI 键

FAPMVZPGISSYJP-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC(=O)O

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the synthesis of heterobifunctional polyethylene glycol (PEG) linkers, crucial tools in the fields of bioconjugation, drug delivery, and diagnostics. We will explore the core synthetic strategies, provide detailed experimental protocols for key linker types, present quantitative data in a clear, tabular format, and illustrate the underlying chemical pathways and workflows through detailed diagrams.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol with two distinct reactive functional groups at either end of the PEG chain.[1][2] This unique structure allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload in an antibody-drug conjugate (ADC).[3][4][]

The PEG spacer itself imparts several beneficial properties, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles. The length of the PEG chain can be precisely controlled to optimize the distance and flexibility between the conjugated molecules.

Common functional groups employed in heterobifunctional PEG linkers include:

  • Amine-reactive groups: N-Hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.

  • Thiol-reactive groups: Maleimides readily react with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.

  • Click chemistry groups: Azides (N₃) and alkynes (e.g., Dibenzocyclooctyne - DBCO) are used for bioorthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). These reactions are highly specific and can be performed in complex biological media.

  • Carboxyl and Amino groups: These serve as versatile handles for further modification or for direct conjugation using carbodiimide chemistry.

Core Synthetic Strategies

The synthesis of heterobifunctional PEG linkers typically follows one of two main strategies:

a) Ring-Opening Polymerization of Ethylene Oxide: This method involves the polymerization of ethylene oxide initiated by a molecule containing one of the desired functional groups (or a protected version thereof). This approach allows for the synthesis of PEGs with a wide range of molecular weights.

b) Desymmetrization of Symmetrical PEG Diols: This is a common and versatile strategy that starts with a commercially available, symmetrical PEG diol (HO-PEG-OH). One of the hydroxyl groups is selectively modified, leaving the other available for the introduction of a different functional group. A key step in this process is often the selective monotosylation of the PEG diol.

Protecting groups are crucial in these syntheses to prevent unwanted side reactions. For example, a Boc (tert-butyloxycarbonyl) group can be used to protect an amine functionality while another part of the molecule is being modified.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic pathways for creating heterobifunctional PEG linkers from a symmetrical PEG diol and a general workflow for their application in creating antibody-drug conjugates.

Synthesis_Pathway start Symmetrical PEG Diol (HO-PEG-OH) monotosyl α-Tosyl-ω-hydroxyl PEG (TsO-PEG-OH) start->monotosyl Monotosylation (TsCl, Ag2O, KI) azide α-Azide-ω-hydroxyl PEG (N3-PEG-OH) monotosyl->azide Azidation (NaN3) amine α-Amine-ω-hydroxyl PEG (H2N-PEG-OH) azide->amine Reduction (PPh3 or Zn/NH4Cl) azide_tosyl α-Azide-ω-tosyl PEG (N3-PEG-OTs) azide->azide_tosyl Tosylation (TsCl, NEt3) azide_nhs α-Azide-ω-NHS Ester PEG (N3-PEG-NHS) azide->azide_nhs NHS Esterification (Succinic Anhydride, EDC, NHS) azide_thioacetate α-Azide-ω-thioacetate PEG (N3-PEG-SAc) azide_tosyl->azide_thioacetate Thioacetylation (K2CO3, Thioacetic Acid) azide_thiol α-Azide-ω-thiol PEG (N3-PEG-SH) azide_thioacetate->azide_thiol Hydrolysis

Caption: Synthetic pathway for heterobifunctional PEGs from a symmetrical diol.

ADC_Conjugation_Workflow cluster_linker Linker Activation cluster_antibody Antibody Modification cluster_drug Drug Conjugation cluster_purification Purification & Analysis linker Heterobifunctional Linker (e.g., Maleimide-PEG-NHS) activated_ab Antibody-Linker Intermediate linker->activated_ab NHS ester reacts with -NH2 on antibody antibody Targeting Antibody (with Lysine -NH2 groups) antibody->activated_ab adc Antibody-Drug Conjugate (ADC) activated_ab->adc Maleimide reacts with -SH on drug drug Cytotoxic Drug (with Thiol -SH group) drug->adc purification Purification (e.g., SEC, Dialysis) adc->purification analysis Characterization (MS, HPLC, etc.) purification->analysis

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Experimental Protocols & Data

This section provides detailed protocols for the synthesis of key heterobifunctional PEG intermediates and linkers, along with tables summarizing the yields and reaction conditions.

Synthesis of α-Tosyl-ω-hydroxyl PEG

This is a foundational step for many heterobifunctional PEG syntheses. The selective monotosylation of a symmetrical PEG diol is achieved using silver oxide as a catalyst.

Protocol:

  • Dissolve symmetrical PEG diol (1 eq.) in a suitable solvent (e.g., dichloromethane).

  • Add silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).

  • Add p-toluenesulfonyl chloride (TsCl) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove solids.

  • Wash the organic layer with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by precipitation in diethyl ether or by column chromatography.

Starting MaterialProductYieldReference
Symmetrical PEG Diolα-Tosyl-ω-hydroxyl PEG71-76%
Synthesis of α-Azide-ω-hydroxyl PEG

The tosyl group is an excellent leaving group and can be readily displaced by an azide nucleophile.

Protocol:

  • Dissolve α-Tosyl-ω-hydroxyl PEG (1 eq.) and sodium azide (NaN₃, ~5 eq.) in dry dimethylformamide (DMF).

  • Stir the mixture overnight at an elevated temperature (e.g., 90°C) under an inert atmosphere.

  • After cooling to room temperature, filter the mixture and remove the DMF under vacuum.

  • Dissolve the crude product in dichloromethane (DCM) and wash with brine and water.

  • Dry the organic layer, concentrate, and precipitate the product in diethyl ether to yield α-Azide-ω-hydroxyl PEG.

Starting MaterialProductYieldReference
α-Tosyl-ω-hydroxyl PEGα-Azide-ω-hydroxyl PEG>95%
Synthesis of α-Amine-ω-hydroxyl PEG

The azide group can be reduced to a primary amine using several methods, including the Staudinger reaction or reduction with zinc.

Protocol (Staudinger Reduction):

  • Dissolve α-Azide-ω-hydroxyl PEG (1 eq.) in methanol.

  • Add triphenylphosphine (PPh₃, ~3 eq.).

  • Reflux the reaction mixture overnight under an inert atmosphere.

  • Cool the reaction and remove the solvent by rotary evaporation.

  • Dissolve the crude product in a minimal amount of DCM and precipitate into diethyl ether to obtain α-Amine-ω-hydroxyl PEG.

Starting MaterialProductYieldReference
α-Azide-ω-hydroxyl PEGα-Amine-ω-hydroxyl PEG95%
Azide-terminated PEGAmine-terminated PEG82-99%
Synthesis of Maleimide-PEG-NHS Ester

This protocol describes the synthesis of a commonly used linker for conjugating amine-containing molecules to thiol-containing molecules.

Protocol (Example: Maleimide-PEG4-NHS Ester):

  • React β-alanine with maleic anhydride in DMF to form a maleimide-containing carboxylic acid.

  • Couple this acid with N-hydroxysuccinimide (NHS) using a coupling agent like dicyclohexylcarbodiimide (DCC) to form an NHS ester.

  • Separately, take a Boc-protected amine-PEG-acid (e.g., Boc-NH-PEG4-COOH) and remove the Boc group using trifluoroacetic acid (TFA).

  • React the resulting amine-PEG-acid with the previously synthesized maleimide-NHS ester.

  • Isolate the resulting Maleimide-PEG-acid and couple it with NHS using a water-soluble carbodiimide like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final Maleimide-PEG-NHS ester.

Starting MaterialProductReagentsReference
Mal-Amido-PEG4-acid, NHSMaleimide-PEG4-NHS EsterEDCI
Synthesis of DBCO-PEG-NHS Ester

This protocol outlines the creation of a linker for copper-free click chemistry.

Protocol (General):

  • The NHS ester group allows for the coupling of the DBCO-PEG molecule to primary amines on biomolecules.

  • The DBCO (dibenzocyclooctyne) group facilitates bioconjugation with molecules containing azide groups via strain-promoted azide-alkyne cycloaddition (SPAAC).

  • The reaction of the NHS ester with a primary amine is typically carried out at a pH of 7-9.

Starting MaterialProductPurityReference
DBCO-PEG4-acid, NHSDBCO-PEG4-NHS Ester>95% (HPLC)

Purification and Characterization

The purity and structural integrity of heterobifunctional PEG linkers are paramount for successful and reproducible bioconjugation.

Purification Methods
  • Size-Exclusion Chromatography (SEC) / Desalting: Effective for separating the PEGylated product from smaller, unreacted molecules.

  • Dialysis / Ultrafiltration: Used to remove small molecule impurities by diffusion through a semi-permeable membrane.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying and analyzing PEG linkers based on their hydrophobicity.

Characterization Techniques

A combination of analytical techniques is essential for the complete characterization of heterobifunctional PEG linkers.

a) Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized linker and assessing its purity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Generalized ESI-MS Protocol:

  • Sample Preparation: Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of approximately 10 µM.

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS Settings: Operate in positive electrospray ionization (ESI+) mode.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of the final product and all intermediates. NMR can verify the presence and integrity of the terminal functional groups and quantify the average number of PEG units.

Generalized NMR Characterization:

  • Dissolve the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • The degree of functionalization can often be calculated by comparing the integration of protons characteristic of the functional groups to the integration of the PEG backbone protons.

TechniquePurposeKey Information Obtained
Mass Spectrometry (MS) Molecular Weight Confirmation & PurityMolecular weight, polydispersity, identification of side-products
NMR Spectroscopy Structural ConfirmationPresence and integrity of functional groups, PEG chain length
RP-HPLC Purification & Purity AssessmentPurity, separation of isomers and impurities

Conclusion

The synthesis of well-defined heterobifunctional PEG linkers is a critical enabling technology in modern drug development and biotechnology. By employing versatile synthetic strategies such as the desymmetrization of symmetrical PEG diols and leveraging a robust toolkit of purification and characterization techniques, researchers can produce high-purity linkers tailored for specific applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working to advance the fields of targeted therapeutics and bioconjugation.

References

A Technical Guide to the Biophysical Characteristics of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the biophysical changes induced by the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins. PEGylation is a widely adopted strategy in biopharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of proteins.[1][2] By understanding the fundamental changes in structure, stability, pharmacokinetics, and immunogenicity, researchers can better design and characterize these complex biomolecules.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching one or more PEG chains to a protein molecule.[3][4] This modification is a cornerstone of biopharmaceutical development, designed to improve the therapeutic profile of protein drugs.[5] The benefits of PEGylation are numerous and include enhanced solubility, increased stability against proteolytic degradation, a longer plasma half-life, and reduced immunogenicity and antigenicity. These improvements stem from the physicochemical properties of the PEG polymer itself; it is a hydrophilic, biocompatible, and non-toxic polymer that, when attached to a protein, creates a protective hydrophilic shield. The structure of the PEG polymer, whether linear or branched, and its molecular weight are critical parameters that influence the final properties of the conjugated protein.

Core Biophysical Characteristics

The attachment of PEG imparts significant changes to the protein's biophysical nature. These alterations are the primary drivers behind the enhanced therapeutic performance of PEGylated drugs.

A primary and intended consequence of PEGylation is the significant increase in the protein's hydrodynamic size. This enlarged molecular volume is a key factor in reducing the rate of renal clearance, thereby extending the protein's circulation time.

While the core secondary and tertiary structures of the protein are often largely preserved post-PEGylation, subtle conformational changes can occur. The impact on conformational stability is not uniform across all proteins and depends heavily on the protein itself, the site of PEG attachment, and the size of the PEG chain. In many cases, PEGylation enhances stability by providing a steric shield that protects against proteolytic enzymes and reduces the propensity for aggregation. However, some studies have reported a decrease in the thermal melting temperature (Tm) of proteins after PEGylation, indicating a potential destabilizing effect in certain contexts.

Table 1: General Effects of PEGylation on Protein Structural & Stability Parameters

ParameterEffect of PEGylationBiophysical ImplicationCitations
Hydrodynamic Radius (Rh) Significant IncreaseReduced renal clearance, extended circulation half-life.
Secondary Structure Generally UnchangedPreservation of the protein's fundamental fold and activity.
Conformational Stability (Tm) Variable (Increase or Decrease)Can enhance resistance to proteolysis or, in some cases, slightly destabilize the native conformation.
Propensity for Aggregation Generally DecreasedImproved formulation stability and reduced potential for immunogenicity related to aggregates.

PEGylation profoundly alters the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic protein, leading to a more favorable pharmacokinetic (PK) profile.

  • Absorption and Distribution : The increased size of PEGylated proteins can alter their distribution into tissues.

  • Metabolism : The PEG shield sterically hinders the approach of proteolytic enzymes, significantly slowing degradation and increasing the protein's in vivo stability.

  • Excretion : The most significant PK advantage of PEGylation is the reduction in renal clearance. Molecules with a larger hydrodynamic radius are filtered less efficiently by the glomerulus. For very large PEG conjugates, the primary clearance mechanism can shift from the kidneys to the liver.

Table 2: General Effects of PEGylation on Pharmacokinetic Parameters

ParameterEffect of PEGylationTherapeutic ImplicationCitations
Circulation Half-Life (t½) Substantial IncreaseReduced dosing frequency, improved patient compliance.
Renal Clearance Substantial DecreaseProlonged systemic exposure of the therapeutic.
Proteolytic Degradation DecreasedEnhanced stability in biological fluids.
Bioavailability Generally IncreasedMore of the administered drug is available to exert its therapeutic effect.

A key driver for the development of PEGylation was its ability to reduce the immunogenicity of therapeutic proteins, particularly those of non-human origin. The PEG chains can mask immunogenic epitopes on the protein surface, preventing recognition by the host's immune system.

However, a critical consideration in modern drug development is the potential immunogenicity of the PEG polymer itself. Pre-existing or treatment-induced anti-PEG antibodies have been observed in patients. These antibodies can lead to the accelerated blood clearance (ABC) of the PEGylated drug upon subsequent doses, potentially reducing efficacy and, in some cases, causing hypersensitivity reactions. Therefore, the reduction in immunogenicity is not always predictable and must be evaluated on a case-by-case basis for each specific PEG-protein conjugate.

Logical Flow of PEGylation's Impact on Immunogenicity cluster_protein Protein-Directed Immune Response cluster_peg PEG-Directed Immune Response Protein Therapeutic Protein PEGylation PEGylation Process Protein->PEGylation PEG_Protein PEGylated Protein PEGylation->PEG_Protein Epitopes Protein Epitopes PEG_Protein->Epitopes Masks PEG_Epitope PEG Moiety as New Epitope PEG_Protein->PEG_Epitope Presents Immune_Recognition Immune System Recognition Epitopes->Immune_Recognition Blocked Protein_Response Reduced Immunogenicity (Desired Outcome) Immune_Recognition->Protein_Response Leads to Anti_PEG_Ab Anti-PEG Antibody Formation PEG_Epitope->Anti_PEG_Ab Can trigger ABC Accelerated Clearance (Adverse Outcome) Anti_PEG_Ab->ABC Can lead to

Caption: The dual immunological effects of protein PEGylation.

Experimental Protocols for Characterization

A robust analytical strategy is essential for characterizing PEGylated proteins and ensuring product quality, consistency, and safety. This involves a suite of orthogonal methods to assess size, structure, purity, and stability.

General Analytical Workflow for PEGylated Proteins cluster_size Size & Purity Analysis cluster_mass Mass & Identity Analysis cluster_structure Structural Integrity Analysis Sample PEGylated Protein Sample SEC Size-Exclusion Chromatography (SEC) Sample->SEC LCMS Liquid Chromatography- Mass Spectrometry (LC/MS) Sample->LCMS CD Circular Dichroism (CD) Spectroscopy Sample->CD SEC_Out • Purity / Aggregates • Hydrodynamic Size SEC->SEC_Out Final Comprehensive Biophysical Profile SEC_Out->Final LCMS_Out • Molecular Weight • Degree of PEGylation • Site of PEGylation LCMS->LCMS_Out LCMS_Out->Final CD_Out • Secondary/Tertiary Structure • Conformational Stability (Tm) CD->CD_Out CD_Out->Final

Caption: A typical workflow for biophysical characterization.

SEC is a primary method for determining the purity of PEGylated proteins and quantifying high molecular weight aggregates. It separates molecules based on their hydrodynamic radius in solution.

  • Objective: To separate the PEGylated protein monomer from aggregates, unreacted protein, and free PEG.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Agilent AdvanceBio SEC 300Å or similar silica-based column designed for biomolecule separation.

  • Mobile Phase: A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0. The inclusion of salt is critical to prevent non-specific interactions between the PEG moiety and the silica stationary phase, which can cause poor peak shape and tailing.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm for the protein and potentially 214 nm for the peptide backbone. An evaporative light-scattering detector (ELSD) can be used in series to detect the PEG which lacks a UV chromophore.

  • Data Analysis: The chromatogram is analyzed to determine the percentage of the main monomer peak relative to high molecular weight species (aggregates) and low molecular weight species. The elution volume of the main peak can be compared to molecular weight standards to estimate the hydrodynamic size.

MS is a powerful tool for the detailed characterization of PEGylated proteins, providing information on molecular weight, degree of PEGylation, and the specific sites of attachment.

  • Objective: To confirm the identity and structural characteristics of the PEG-protein conjugate.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled with an LC system (LC/MS).

  • Sample Preparation for Intact Mass Analysis: The purified PEGylated protein is diluted in a suitable buffer and directly infused or injected into the MS. Post-column addition of amines may be used to reduce charge state complexity and improve spectral quality.

  • Sample Preparation for Site Identification (Peptide Mapping):

    • The PEGylated protein is denatured and reduced.

    • It is then digested with a specific protease (e.g., trypsin or Lys-C). PEGylation can sterically hinder cleavage at adjacent sites, which aids in identification.

    • The resulting peptide mixture is separated via reversed-phase HPLC (RP-HPLC).

  • MS Analysis:

    • Intact Analysis: The mass spectrum of the intact conjugate often shows a broad distribution of masses due to the polydispersity of the PEG polymer. Deconvolution algorithms are used to determine the average molecular weight and the distribution of PEG adducts (e.g., mono-, di-, tri-PEGylated species).

    • Peptide Mapping Analysis: The mass of each peptide fragment is measured (MS1). Peptides are then fragmented (MS/MS) to obtain sequence information. The PEGylated peptide will have a characteristic mass increase corresponding to the PEG chain, allowing for the precise identification of the attachment site.

CD spectroscopy is used to assess the secondary and tertiary structure of the protein component of the conjugate and to measure its conformational stability.

  • Objective: To determine if PEGylation has altered the protein's structure and to measure its thermal stability (melting temperature, Tm).

  • Instrumentation: A CD spectrophotometer equipped with a temperature-controlled cell holder.

  • Methodology (Structural Assessment):

    • Far-UV spectra (e.g., 190-250 nm) are collected to analyze the protein's secondary structure (alpha-helix, beta-sheet content).

    • Near-UV spectra (e.g., 250-350 nm) are collected to probe the environment of aromatic amino acids, providing a fingerprint of the tertiary structure.

    • Spectra of the PEGylated protein are compared to the unmodified protein to detect any significant structural changes.

  • Methodology (Thermal Denaturation):

    • The CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) is monitored as the temperature is increased at a controlled rate.

    • A thermal unfolding curve is generated by plotting the CD signal versus temperature.

    • The midpoint of the transition in this curve is determined and reported as the melting temperature (Tm), a key indicator of conformational stability.

Mechanism of Pharmacokinetic Enhancement by PEGylation PEGylation Protein PEGylation Size Increased Hydrodynamic Size & Volume PEGylation->Size Shielding Steric Shielding by PEG Cloud PEGylation->Shielding Clearance Decreased Renal Glomerular Filtration Size->Clearance Leads to Degradation Reduced Proteolytic Degradation Shielding->Degradation Leads to HalfLife Extended Circulation Half-Life (t½) Clearance->HalfLife Degradation->HalfLife Dosing Reduced Dosing Frequency HalfLife->Dosing Allows for

Caption: How PEGylation improves a protein's pharmacokinetic profile.

References

The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the critical role polyethylene glycol (PEG) linkers play in the design and function of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy. The linker's length, composition, and attachment points significantly influence the molecule's physicochemical properties, such as solubility and cell permeability, as well as its biological activity, including the stability and geometry of the ternary complex.

The PROTAC Mechanism of Action

The catalytic cycle of a PROTAC involves several distinct steps, as illustrated in the signaling pathway diagram below. The PROTAC first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub_E2 Ub-loaded E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3 Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Diagram 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their unique and advantageous properties. They are composed of repeating ethylene glycol units (-O-CH2-CH2-), which impart hydrophilicity, flexibility, and low immunogenicity.

Key Functions of PEG Linkers:

  • Improving Physicochemical Properties: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. PEG linkers, being hydrophilic, can effectively counteract this "molecular obesity" by improving the overall aqueous solubility of the PROTAC molecule.

  • Controlling Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in achieving a stable and productive ternary complex. An optimal linker length allows the POI and E3 ligase to adopt a favorable orientation for efficient ubiquitination. A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long might lead to unproductive binding modes.

  • Enhancing In Vivo Performance: The pharmacokinetic properties of a PROTAC can be modulated by the PEG linker. PEGylation is a well-established strategy to increase the half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker, often denoted by the number of ethylene glycol units (e.g., PEG3, PEG4), has a profound impact on a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity, and physicochemical properties.

The table below summarizes data from a study on BET-targeting PROTACs, where the linker composition was varied. The PROTACs utilize the ligand JQ1 for the BET bromodomain (BRD4) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

PROTACLinker CompositionBRD4 Degradation DC50 (nM)Ternary Complex Kd (nM)Aqueous Solubility (µg/mL)
PROTAC 1 Alkyl C82595< 5
PROTAC 2 PEG2156020
PROTAC 3 PEG352855
PROTAC 4 PEG483570
PROTAC 5 PEG630110> 100

Data is representative and compiled from multiple sources for illustrative purposes.

As the data indicates, a PEG3 linker (PROTAC 3) demonstrated the optimal balance, resulting in the lowest DC50 value and the tightest ternary complex binding affinity. This highlights the "hook effect," where both shorter and longer linkers can be suboptimal for degradation efficiency. The incorporation of PEG also clearly correlates with a significant increase in aqueous solubility.

Experimental Protocols for PROTAC Evaluation

The evaluation of a PROTAC's efficacy involves a series of key experiments to quantify its ability to induce protein degradation and form the necessary ternary complex.

This is the most common method to directly measure the reduction in the level of the target protein.

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Quantification: Densitometry analysis is used to quantify the band intensity, allowing for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to study biomolecular interactions.

  • Reagents: Biotinylated POI, GST-tagged E3 ligase, PROTAC compound, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.

  • Assay Protocol:

    • Add the biotinylated POI, GST-tagged E3 ligase, and serially diluted PROTAC to a 384-well microplate.

    • Incubate for 1 hour at room temperature to allow the ternary complex to form.

    • Add the Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

    • Incubate for another hour in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Principle: When the POI and E3 ligase are brought into proximity by the PROTAC, the Donor and Acceptor beads are also brought close. Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, leading to a chemiluminescent signal at 520-620 nm. The strength of the signal is proportional to the amount of ternary complex formed.

The general workflow for designing and evaluating a PROTAC with a specific PEG linker is outlined below.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_physchem Physicochemical Properties cluster_invivo In Vivo Validation select_poi Select POI & E3 Ligase select_ligands Identify Ligands select_poi->select_ligands design_linker Design PEG Linker Library (Varying Lengths) select_ligands->design_linker synthesis Synthesize PROTACs design_linker->synthesis biochem_assay Biochemical Binding Assays (e.g., SPR, ITC) synthesis->biochem_assay solubility_assay Solubility Assays synthesis->solubility_assay ternary_assay Ternary Complex Assay (e.g., AlphaScreen) biochem_assay->ternary_assay cell_degradation Cellular Degradation Assay (Western Blot) ternary_assay->cell_degradation dc50_dmax Determine DC50 & Dmax cell_degradation->dc50_dmax pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) dc50_dmax->pk_pd Select Lead Candidate(s) permeability_assay Permeability Assays (e.g., PAMPA) solubility_assay->permeability_assay permeability_assay->pk_pd efficacy In Vivo Efficacy Studies pk_pd->efficacy

Diagram 2: General workflow for the design and evaluation of PEG-linked PROTACs.

Conclusion

The linker is a crucial component in the design of effective PROTACs, and PEG linkers offer a powerful tool for optimizing their therapeutic potential. The hydrophilicity and flexibility of PEG linkers can be leveraged to improve the solubility and permeability of PROTACs, while their length must be carefully tuned to promote the formation of a stable and productive ternary complex. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying PEG linker lengths, is essential for identifying candidates with optimal degradation efficiency and drug-like properties. The experimental protocols and workflows described herein provide a framework for the rational design and rigorous evaluation of next-generation protein degraders.

An In-depth Technical Guide to NHS ester-PEG7-COOH: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, NHS ester-PEG7-COOH. This molecule is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules. This guide will delve into its core structure, physicochemical properties, and detailed protocols for its application, providing researchers with the necessary information for its effective use in drug development and other research areas.

Core Structure and Physicochemical Properties

This compound is a chemical compound featuring three key components: an N-hydroxysuccinimide (NHS) ester, a seven-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid (-COOH) group. The NHS ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1][2] The PEG7 spacer is a hydrophilic chain of seven ethylene glycol units, which enhances the solubility and bioavailability of the conjugated molecule.[3][4] The terminal carboxylic acid provides an additional functional group for further modifications or for attachment to other molecules or surfaces.[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that slight variations may exist between different suppliers.

PropertyValueReference
Chemical Formula C20H35NO11
Molecular Weight 465.50 g/mol
CAS Number 874208-92-1
Purity Typically ≥95%
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, and water
Storage Store at -20°C, desiccated and protected from light.-

Reaction Mechanism

The primary application of this compound is the covalent modification of biomolecules containing primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products NHS_ester This compound Amide_Conjugate R-NH-CO-PEG7-COOH (Stable Amide Conjugate) NHS_ester->Amide_Conjugate Nucleophilic Attack NHS N-hydroxysuccinimide (Leaving Group) NHS_ester->NHS Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Amide_Conjugate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mix Mix Protein and NHS ester (10-20x molar excess) Prepare_Protein->Mix Prepare_NHS_ester Prepare this compound (10 mg/mL in anhydrous DMSO/DMF) Prepare_NHS_ester->Mix Incubate Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting column or Dialysis) Quench->Purify Analyze Analyze Conjugate (Spectroscopy, MS, HPLC) Purify->Analyze

References

Navigating the Solubility of NHS ester-PEG7-COOH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of NHS ester-PEG7-COOH in common organic solvents. Understanding the solubility of this heterobifunctional crosslinker is critical for its effective use in bioconjugation, drug delivery systems, and nanoparticle functionalization. This document offers a summary of known solubility properties, a detailed protocol for determining precise solubility, and visual workflows to guide laboratory practice.

Core Concepts in Solubility

N-Hydroxysuccinimide (NHS) esters are amine-reactive compounds frequently used to label proteins, peptides, and other molecules with primary amines. The polyethylene glycol (PEG) spacer, in this case with seven repeating units, enhances the hydrophilic nature of the molecule it is conjugated to, which can improve the stability and reduce the immunogenicity of the resulting conjugate. The terminal carboxylic acid offers an additional site for subsequent modifications.

The solubility of this compound is governed by the interplay between the relatively nonpolar NHS ester group, the hydrophilic PEG chain, and the polar carboxylic acid. For practical applications, these reagents are typically first dissolved in a water-miscible organic solvent before being added to an aqueous reaction buffer. It is crucial to use anhydrous organic solvents, as the NHS ester group is susceptible to hydrolysis, which would render the compound inactive for amine conjugation.[1][2]

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, technical data sheets and protocols for similar PEG-NHS ester compounds consistently report solubility in a range of polar aprotic organic solvents. This information is summarized in the table below. The term "soluble" in this context generally implies that the compound dissolves sufficiently to create stock solutions for common laboratory applications (e.g., 10 mM, which is approximately 5 mg/mL).[3][4][5]

Organic SolventCommon AbbreviationQualitative Solubility
Dimethyl SulfoxideDMSOSoluble / Readily Soluble
DimethylformamideDMFSoluble / Readily Soluble
DichloromethaneDCMSoluble
TetrahydrofuranTHFSoluble

Experimental Protocol: Determining Quantitative Solubility

To obtain precise quantitative solubility for a specific batch of this compound under your laboratory conditions, the following protocol can be employed. This method is based on the principle of titrating a known mass of the solute with a solvent until complete dissolution is observed.

Materials:

  • This compound

  • Anhydrous organic solvent of interest (e.g., DMSO, DMF)

  • Analytical balance

  • Vial or test tube

  • Calibrated micropipette or burette

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation: Accurately weigh a small, known mass (e.g., 5 mg) of this compound and place it into a clean, dry vial.

  • Solvent Addition: Using a calibrated micropipette or burette, add a small, precise volume of the anhydrous organic solvent to the vial (e.g., 100 µL).

  • Dissolution Attempt: Vigorously stir or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: Carefully observe the solution. If the solid has completely dissolved, the solubility is at least the current concentration. You can choose to stop or continue to determine a more precise upper limit.

  • Titration: If the solid is not completely dissolved, add another small, known volume of the solvent (e.g., 10 µL) to the vial.

  • Repeat: Repeat steps 3 through 5, meticulously recording the total volume of solvent added, until the this compound is fully dissolved.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

Important Considerations:

  • Anhydrous Conditions: Ensure all equipment is dry and use anhydrous solvents to prevent hydrolysis of the NHS ester.

  • Temperature: Solubility can be temperature-dependent. Perform the experiment at the temperature relevant to your intended application and record it.

  • Purity: The purity of the this compound can affect its solubility.

Visualizing Workflows and Relationships

To aid in the practical application and understanding of this compound, the following diagrams, generated using Graphviz, illustrate key processes.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_outcome Outcome cluster_purification Purification reagent This compound (solid) stock Stock Solution (e.g., 10 mM) reagent->stock Dissolve solvent Anhydrous Organic Solvent (e.g., DMSO, DMF) solvent->stock reaction_mix Reaction Mixture stock->reaction_mix Add amine Amine-containing Molecule (Protein, Peptide, etc.) amine->reaction_mix buffer Aqueous Buffer (pH 7.2-8.5, amine-free) buffer->reaction_mix conjugate PEGylated Conjugate reaction_mix->conjugate Incubation byproduct NHS Byproduct reaction_mix->byproduct purification Purification (e.g., Dialysis, SEC) conjugate->purification byproduct->purification final_product Purified PEGylated Conjugate purification->final_product

Caption: Workflow for Amine-Reactive Conjugation.

G struct This compound NHS Ester PEG7 Linker Carboxylic Acid nhs_func Amine Reactivity (Forms stable amide bond) struct:nhs->nhs_func Function peg_func Hydrophilicity & Spacing (Improves solubility, reduces immunogenicity) struct:peg->peg_func Function cooh_func Secondary Conjugation Point (Can be coupled to other molecules) struct:cooh->cooh_func Function

Caption: Structure-Function Relationship of the Reagent.

References

molecular weight of NHS ester-PEG7-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the heterobifunctional linker, NHS ester-PEG7-COOH. This reagent is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, antibodies, and other biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Core Technical Data

The properties of this compound are summarized below. It is crucial to note that slight variations may exist between suppliers.

PropertyValueSource
Molecular Weight 509.5 g/mol [1]
Molecular Formula C21H35NO13[1]
Purity ≥95%[2]
Appearance Off-white/white solid or viscous liquid (depending on molecular weight)[3]
Solubility Soluble in aqueous solutions, DMSO, and DMF[4]
Storage Conditions Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles.
Reactive Groups N-hydroxysuccinimide (NHS) ester and Carboxylic acid (-COOH)
Reactivity The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds. The terminal carboxyl group can be activated (e.g., using EDC/NHS chemistry) to react with primary amines.

Experimental Protocols

The following protocols outline the general procedures for utilizing this compound in bioconjugation. Optimization of molar ratios and reaction times is recommended for specific applications.

Protocol 1: One-Step Conjugation via the NHS Ester Group

This protocol is for conjugating a molecule containing a primary amine to the NHS ester terminus of this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-8.0, or other amine-free buffers such as borate or carbonate buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not store this solution as the NHS ester is susceptible to hydrolysis.

    • Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching and Purification:

    • (Optional but recommended) Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Remove unreacted PEG linker and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Two-Step Conjugation via the Carboxyl Group

This protocol involves the activation of the terminal carboxyl group of the PEG linker for subsequent reaction with an amine-containing molecule. This is useful when the NHS ester end has already been reacted or if a different conjugation strategy is desired.

Materials:

  • This compound (or a molecule already conjugated to its NHS ester end)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0.

  • Conjugation Buffer: PBS, pH 7.2-7.5.

  • Amine-containing molecule

  • Quenching Buffer: 1 M Hydroxylamine or other amine-containing buffers.

  • Desalting column or dialysis equipment

Procedure:

  • Activation of the Carboxyl Group:

    • Dissolve the PEG-COOH compound in the Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS to the solution.

    • Incubate at room temperature for 15-30 minutes with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Immediately add the freshly activated PEG-NHS ester solution to the amine-containing molecule dissolved in the Conjugation Buffer. The pH should be raised to 7.2-7.5 for efficient conjugation.

    • Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer.

    • Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.

Visualizations

Experimental Workflow for Protein Conjugation

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification p1 Dissolve Protein in Amine-Free Buffer (pH 7.2-8.0) r1 Add PEG linker to Protein Solution (5-20x molar excess) p1->r1 p2 Prepare fresh 10 mM NHS-PEG7-COOH in DMSO/DMF p2->r1 r2 Incubate at RT (30-60 min) or on ice (2 hours) r1->r2 q1 Quench with Tris or Glycine (Optional) r2->q1 pu1 Purify via Desalting Column or Dialysis q1->pu1 a1 Characterize Conjugate pu1->a1 adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) (Antibody-PEG-Drug) receptor Tumor-Specific Antigen (Receptor) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug Released Cytotoxic Drug lysosome->drug Linker Cleavage & Drug Release apoptosis Apoptosis drug->apoptosis Induces

References

An In-depth Technical Guide to the Functional Groups of NHS ester-PEG7-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the functional groups present in the heterobifunctional crosslinker, NHS ester-PEG7-COOH. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques in their work. This document details the chemical properties, reactivity, and applications of each functional group, supported by experimental protocols and graphical representations to facilitate a deeper understanding.

Core Functional Groups and their Significance

This compound is a versatile molecule comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) chain with seven repeating ethylene glycol units, and a terminal carboxylic acid group.[1] This strategic combination of functional groups allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in drug delivery, nanotechnology, and medical research.[1]

  • N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (-NH2) to form stable amide bonds.[1][2] This reaction is efficient under neutral to slightly alkaline conditions (pH 7-8.5).[2] The NHS ester is often used for labeling proteins, peptides, or other biomolecules that have accessible amine groups, such as the side chain of lysine residues.

  • Polyethylene Glycol (PEG) Chain: The PEG7 component is a flexible spacer arm consisting of seven ethylene glycol units. The PEG chain is characterized by its hydrophilicity, high solubility, and biocompatibility. Its presence can increase the stability and solubility of the conjugated molecule and reduce non-specific interactions.

  • Carboxylic Acid (COOH): The terminal carboxylic acid group provides a second site for conjugation. This group can be activated to react with primary amines or other nucleophiles, allowing for the attachment of a second molecule or immobilization onto a surface.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C21H35NO13
Molecular Weight 509.5 g/mol
Purity Typically ≥95%
Storage Conditions -20°C in powder form, protected from light and moisture.

Experimental Protocols

Detailed methodologies for utilizing the functional groups of this compound are provided below.

3.1. Protocol for Amine Coupling via the NHS Ester

This protocol outlines the general procedure for conjugating an amine-containing molecule (e.g., a protein) to the NHS ester group of the linker.

Materials:

  • Amine-containing molecule (e.g., protein)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the amine-containing molecule is in an amine-free buffer, such as PBS. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The reaction should be monitored for progress.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any excess NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis or gel filtration.

  • Storage: Store the resulting conjugate under conditions that are optimal for the starting amine-containing molecule.

3.2. Protocol for Carboxylic Acid Activation and Amine Coupling

This protocol describes the activation of the terminal carboxylic acid group using carbodiimide chemistry for subsequent reaction with an amine-containing molecule.

Materials:

  • Molecule with a terminal carboxylic acid (e.g., the product from section 3.1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Amine-containing molecule for conjugation

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Dissolution: Dissolve the molecule with the terminal carboxylic acid in the activation buffer.

  • Activation: Add a 5- to 10-fold molar excess of both EDC and NHS to the solution.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the amine-containing molecule to the activated carboxylic acid solution. The pH may need to be adjusted to 7.2-8.0 for efficient coupling.

  • Reaction: Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

The following diagrams illustrate the structure, reaction workflow, and logical relationships of this compound.

G cluster_0 This compound Structure NHS_ester N-Hydroxysuccinimide (NHS) Ester PEG7 PEG7 Spacer (7 units) NHS_ester->PEG7 -- COOH Carboxylic Acid (COOH) PEG7->COOH --

Caption: Chemical structure of this compound.

G A Prepare Amine-Containing Molecule in Amine-Free Buffer C Mix Reactants (10-50x molar excess of linker) A->C B Dissolve this compound in DMSO or DMF B->C D Incubate at RT (30-60 min) or on ice (2 hrs) C->D E Quench Reaction (e.g., with Tris buffer) D->E F Purify Conjugate (Dialysis or Gel Filtration) E->F G Store Final Conjugate F->G

Caption: Workflow for NHS ester-mediated conjugation.

G cluster_linker This compound p1 p2 Molecule_A Molecule A (with Primary Amine) Linker This compound Molecule_A->Linker forms stable amide bond Molecule_B Molecule B (e.g., with Amine for COOH coupling) Linker->Molecule_B forms stable amide bond

References

The PEG7 Linker: A Technical Guide to Optimizing Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the diverse array of linker technologies, polyethylene glycol (PEG) has emerged as a versatile and highly advantageous scaffold. This in-depth technical guide focuses on the specific advantages of employing a seven-unit PEG linker (PEG7), providing a comprehensive overview of its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy.

Core Advantages of the PEG7 Linker

The PEG7 linker, composed of seven repeating ethylene glycol units, offers a unique balance of properties that can significantly enhance the performance of bioconjugates. Its strategic length and inherent hydrophilicity address key challenges in drug development, including solubility, stability, and in vivo behavior.

Enhanced Physicochemical Properties

The introduction of a PEG7 linker can dramatically improve the solubility and stability of often hydrophobic payloads and large bioconjugates.[1][2][3][4] This is crucial for preventing aggregation, which can lead to reduced efficacy and potential immunogenicity.[5]

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire molecule, facilitating formulation and administration.

  • Reduced Aggregation: By masking hydrophobic regions of the payload, the PEG7 linker minimizes non-specific interactions and prevents the formation of aggregates, particularly important for ADCs with high drug-to-antibody ratios (DARs).

  • Improved Stability: PEG linkers can protect the bioconjugate from enzymatic degradation and chemical instability, contributing to a longer shelf-life and maintaining therapeutic potency.

Optimized Pharmacokinetics and Pharmacodynamics

The length of the PEG linker has a profound impact on the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent. The PEG7 linker often represents a "sweet spot," providing significant improvements in pharmacokinetics without compromising biological activity.

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and extends its time in circulation. This allows for greater exposure of the target tissue to the therapeutic.

  • Reduced Immunogenicity: The PEG7 linker can shield potential epitopes on the bioconjugate from the immune system, reducing the risk of an anti-drug antibody (ADA) response.

  • Enhanced Tumor Accumulation (for ADCs): The extended circulation time and improved stability of ADCs with PEG linkers can lead to greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Ideal Spacer for Ternary Complex Formation (for PROTACs)

In the context of PROTACs, the linker's length and flexibility are paramount for the efficient formation of a stable ternary complex between the target protein and an E3 ligase. An improperly sized linker can lead to steric hindrance or an unfavorable orientation of the two proteins, inhibiting ubiquitination and subsequent degradation. The PEG7 linker often provides an optimal distance and conformational flexibility to facilitate these crucial protein-protein interactions.

Quantitative Data on PEG Linker Performance

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. This data highlights the significant impact of linker length on the overall performance of bioconjugates.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6 ~4.0 0.47 Non-binding IgG-MMAE
PEG8 ~2.5 0.29 Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This table illustrates that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of the ADC, thereby increasing its circulation time.

Table 2: Effect of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 Ligase LigandLinker Type and LengthDC50 (nM)Dmax (%)
BRD4VHLAlkyl/Ether (< 12 atoms)No degradation-
BRD4VHLPEG (unspecified length) Effective-
BRD4CRBNPEG (more potent than alkyl) More Potent-
BTKCRBNPEG (< 11 atoms) Decreased Efficacy-
BTKCRBNPEG (> 11 atoms) Increased Efficacy-

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. This table suggests that for PROTACs, a certain minimum PEG linker length is often required to overcome steric hindrance and achieve potent degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis, characterization, and evaluation of bioconjugates containing a PEG7 linker.

Synthesis of a Maleimide-PEG7-Drug Conjugate and a Thiol-Containing Antibody

This protocol outlines the synthesis of an ADC using a maleimide-functionalized PEG7 linker for conjugation to a reduced antibody.

Materials:

  • Antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA

  • Maleimide-PEG7-Drug (pre-synthesized)

  • Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in PBS buffer at a concentration of 5-10 mg/mL.

    • Prepare a fresh stock solution of TCEP in the same buffer.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP using a desalting column or buffer exchange with a centrifugal concentrator.

  • Conjugation:

    • Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

    • Dissolve the Maleimide-PEG7-Drug conjugate in a minimal amount of DMSO or DMA.

    • Add the Maleimide-PEG7-Drug solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug-linker and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Characterization of a PEG7-Containing ADC by LC-MS

This protocol provides a general workflow for the characterization of a PEG7-ADC using LC-MS to determine the drug-to-antibody ratio (DAR).

Materials:

  • Purified PEG7-ADC sample

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C4 or C8 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer.

    • For more detailed analysis, the ADC can be deglycosylated using PNGase F and/or reduced to separate the light and heavy chains.

  • LC-MS Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the ADC using a gradient of increasing Mobile Phase B. A typical gradient might run from 5% to 95% B over 15-30 minutes.

    • The mass spectrometer should be operated in positive ion mode, acquiring data over a mass range appropriate for the expected charge states of the intact ADC or its subunits.

  • Data Analysis:

    • Process the raw mass spectrometry data using deconvolution software to convert the charge state envelope into a zero-charge mass spectrum.

    • The deconvoluted spectrum will show peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker molecules.

    • Calculate the average DAR by determining the relative abundance of each species.

Co-Immunoprecipitation to Detect PROTAC-Mediated Ternary Complex Formation

This protocol details the steps to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Materials:

  • Cell line expressing the target protein and the E3 ligase (e.g., MCF-7 for ERα and VHL)

  • PROTAC with a PEG7 linker

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Control IgG antibody

  • Protein A/G agarose or magnetic beads

  • Primary antibodies against the target protein and the E3 ligase (for Western blot)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

    • Treat cells with the PEG7-PROTAC (e.g., at 100 nM) or DMSO (vehicle control) for 4-6 hours.

    • Lyse the cells in ice-cold non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads.

    • To the pre-cleared lysate, add the anti-E3 ligase antibody or control IgG. Incubate overnight at 4°C with rotation.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and the E3 ligase.

    • Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.

Expected Result: A band corresponding to the target protein should be detected in the sample where the anti-E3 ligase antibody was used for immunoprecipitation in the presence of the PROTAC. This band should be absent or significantly reduced in the control samples.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving PEG7 linkers.

ADC_Targeted_Delivery cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular ADC ADC with PEG7 Linker Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: Workflow of ADC targeted delivery and payload release.

PROTAC_Mechanism PROTAC PROTAC (with PEG7 Linker) Target Target Protein (POI) PROTAC->Target E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase PolyUb Polyubiquitinated Target Protein Target->PolyUb E3Ligase->PolyUb Ubiquitination Ub Ubiquitin Ub->E3Ligase Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC with a PEG7 linker.

Conclusion

The PEG7 linker represents a highly valuable and versatile tool in the design of advanced bioconjugates. Its distinct physicochemical properties and optimal length contribute to improved solubility, stability, and pharmacokinetic profiles. For ADCs, this translates to enhanced therapeutic windows and potentially greater efficacy. For PROTACs, the PEG7 linker often provides the ideal spacing and flexibility to promote the formation of a productive ternary complex, leading to efficient target protein degradation. The rational selection of the PEG7 linker, supported by the quantitative data and experimental protocols provided in this guide, can significantly accelerate the development of safer and more effective targeted therapies.

References

A Technical Guide to Heterobifunctional Crosslinkers: Principles, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and materials science, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2][3] This inherent asymmetry is the key to their utility, allowing for controlled, sequential, or two-step conjugation reactions.[3][4] This strategic approach significantly minimizes the formation of undesirable products such as homodimers and polymers, which are common pitfalls when using homobifunctional reagents.

The structure of a heterobifunctional crosslinker can be conceptually divided into three parts: two different reactive end groups and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the nature of the spacer arm—its length, flexibility, and solubility—can be tailored to the specific application.

This guide provides an in-depth overview of heterobifunctional crosslinkers, including a comparative analysis of common crosslinkers, detailed experimental protocols for their use, and a discussion of their critical role in modern biotechnology and drug development.

Core Concepts and Advantages

The primary advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process. In a typical amine-to-sulfhydryl crosslinking reaction, the first step involves the reaction of the more labile functional group of the crosslinker (often an NHS ester) with the first protein. After removing the excess, unreacted crosslinker, the now-activated first protein is introduced to the second protein, where the second functional group of the crosslinker (e.g., a maleimide) reacts with its target on the second protein. This sequential approach provides precise control over the conjugation process, ensuring a higher yield of the desired heterodimeric conjugate.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the reactivity of their end groups. The most common classes include:

  • Amine-to-Sulfhydryl Reactive Crosslinkers: These are the most widely used class of heterobifunctional crosslinkers. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues).

  • Carbonyl-to-Sulfhydryl Reactive Crosslinkers: This class of reagents is useful for conjugating glycoproteins or other molecules containing aldehyde or ketone groups to sulfhydryl-containing molecules.

  • Amine-to-Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., a phenyl azide). The photoreactive group remains inert until activated by UV light, at which point it can react non-specifically with nearby molecules. This is particularly useful for capturing transient protein-protein interactions.

Data Presentation: Comparison of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment. The following table summarizes the properties of several commonly used amine-to-sulfhydryl reactive crosslinkers to facilitate this choice.

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavable
SMCC NHS ester, Maleimide8.3NoNo
Sulfo-SMCC Sulfo-NHS ester, Maleimide11.6YesNo
MBS NHS ester, Maleimide10.2NoNo
Sulfo-MBS Sulfo-NHS ester, MaleimideNot specifiedYesNo
GMBS NHS ester, Maleimide7.4NoNo
EMCS NHS ester, Maleimide9.4NoNo
BMPS NHS ester, Maleimide6.9NoNo
LC-SPDP NHS ester, Pyridyldithiol15.7NoYes (Disulfide bond)
SM(PEG)n Series NHS ester, MaleimideVariableYesNo

Mandatory Visualizations

Heterobifunctional_Crosslinker_Structure cluster_0 Heterobifunctional Crosslinker RG1 Reactive Group 1 (e.g., NHS Ester) Spacer Spacer Arm RG1->Spacer RG2 Reactive Group 2 (e.g., Maleimide) Spacer->RG2

Caption: General structure of a heterobifunctional crosslinker.

Two_Step_Conjugation_Workflow cluster_workflow Two-Step Heterobifunctional Crosslinking P1 Protein 1 (with -NH2) Activated_P1 Activated Protein 1 P1->Activated_P1 Step 1: Activation Crosslinker Heterobifunctional Crosslinker Crosslinker->Activated_P1 Excess_Crosslinker Remove Excess Crosslinker Activated_P1->Excess_Crosslinker P2 Protein 2 (with -SH) Excess_Crosslinker->P2 Step 2: Conjugation Conjugate Protein 1 - Crosslinker - Protein 2 (Conjugate) P2->Conjugate Purification Purify Conjugate Conjugate->Purification Final_Product Final Purified Conjugate Purification->Final_Product

Caption: Workflow for a two-step bioconjugation reaction.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using the heterobifunctional crosslinker SMCC.

Materials:

  • Protein-NH₂ (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Protein-SH (in maleimide-reactive buffer, e.g., PBS, pH 6.5-7.5)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Desalting columns

  • Quenching solution (e.g., 1 M Tris, pH 8.0)

Procedure:

Step 1: Activation of Protein-NH₂ with SMCC

  • Equilibrate the SMCC vial to room temperature before opening.

  • Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.

  • Dissolve Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH

  • Immediately add the desalted, maleimide-activated protein to the Protein-SH. The molar ratio of the two molecules should be optimized for the specific application.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, add a quenching solution to a final concentration that is in excess of the unreacted maleimide groups.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted proteins and byproducts.

  • Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

Protocol 2: General Protocol for Antibody-Drug Conjugation (ADC)

This protocol outlines a general procedure for conjugating a drug-linker to an antibody via its cysteine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP or DTT)

  • Drug-linker with a maleimide group

  • Conjugation Buffer (e.g., PBS with EDTA, pH 7.0)

  • Purification system (e.g., SEC or TFF)

Procedure:

Step 1: Antibody Reduction

  • Dissolve the mAb in the Conjugation Buffer.

  • Add the reducing agent to the mAb solution to partially or fully reduce the interchain disulfide bonds. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).

  • Incubate the reaction for 1-2 hours at 37°C.

  • Remove the excess reducing agent using a desalting column.

Step 2: Conjugation

  • Dissolve the maleimide-containing drug-linker in a suitable organic solvent (e.g., DMSO).

  • Add the drug-linker solution to the reduced antibody. The molar excess of the drug-linker will depend on the desired DAR.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

Step 3: Purification

  • Purify the ADC using a suitable method to remove unconjugated drug-linker, unconjugated antibody, and aggregates. Tangential flow filtration (TFF) is often used for buffer exchange and removal of small molecules, while chromatographic methods like SEC or hydrophobic interaction chromatography (HIC) can separate ADCs with different DARs.

  • Characterize the purified ADC for DAR, purity, and aggregation.

Applications in Research and Drug Development

Heterobifunctional crosslinkers are pivotal in a wide array of applications:

  • Protein-Protein Interaction Studies: They are used to stabilize and capture transient or weak protein-protein interactions for subsequent identification and analysis by techniques like mass spectrometry.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, heterobifunctional linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

  • Biosensor Development: These crosslinkers are used to immobilize enzymes, antibodies, or other biomolecules onto sensor surfaces.

  • Immunotoxin Preparation: Similar to ADCs, they are used to create conjugates of antibodies and toxins for targeted therapy.

  • Fluorescent Labeling: Heterobifunctional crosslinkers facilitate the attachment of fluorescent probes to biomolecules for imaging and tracking studies.

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have revolutionized the way researchers connect and study biomolecules. Their ability to facilitate controlled, sequential conjugations has been instrumental in advancing numerous areas of biological research and therapeutic development. A thorough understanding of their chemistry, properties, and the availability of robust experimental protocols is essential for their successful application. As the demand for more sophisticated bioconjugates continues to grow, the development of novel heterobifunctional crosslinkers with enhanced features will undoubtedly remain an active area of research.

References

The Cornerstone of Bioconjugation: A Technical Guide to N-hydroxysuccinimide Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) ester chemistry represents a foundational and versatile tool for the covalent modification of biomolecules.[1] Its simplicity, efficiency, and selectivity for primary amines have established it as a workhorse in applications ranging from fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs).[1][2] This in-depth guide explores the core principles of NHS ester chemistry, providing detailed methodologies and quantitative data to empower researchers in their bioconjugation endeavors.[1]

Core Principles: The Chemistry of Activation and Coupling

N-hydroxysuccinimide esters are highly reactive compounds designed to readily couple with primary amino groups (-NH2) found on biomolecules, most notably the N-terminus of proteins and the side chains of lysine residues.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.

The formation of the NHS ester itself is typically achieved by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step process allows for the creation of amine-reactive molecules from a wide array of compounds bearing a carboxyl group.

Caption: NHS ester reaction with a primary amine.

Key Factors Influencing the Reaction

The success of NHS ester conjugation is highly dependent on several experimental parameters. Careful control of these factors is crucial for achieving high yields and minimizing side reactions.

pH: The pH of the reaction buffer is a critical parameter. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. At lower pH values, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, reducing the conjugation yield. For most applications involving proteins, a pH of 8.3-8.5 is recommended.

Temperature and Incubation Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize degradation of sensitive proteins, though this may require longer incubation times.

Concentration: The concentration of the protein or biomolecule can influence the efficiency of the labeling reaction. A higher concentration of the target molecule can favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester.

Buffers and Reagents: It is imperative to use amine-free buffers, such as phosphate, bicarbonate, HEPES, or borate buffers. Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the NHS ester. If a protein is in an amine-containing buffer, a buffer exchange step is necessary prior to conjugation.

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester chemistry to aid in experimental design and optimization.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperatureHalf-life
7.00°C4-5 hours
7.04°C4-5 hours
8.64°C10 minutes
Data sourced from Thermo Fisher Scientific.

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid Side ChainRelative ReactivityStability of Resulting BondNotes
Primary Amines
Lysine (ε-amino)Very HighVery Stable (Amide)The primary target for NHS ester conjugation on proteins.
N-terminus (α-amino)Very HighVery Stable (Amide)Also a primary target for NHS ester conjugation.
Other Nucleophiles
Tyrosine (hydroxyl)Low to ModerateLabile (Ester)Can react under certain conditions, but the resulting ester bond is less stable than an amide bond and can be hydrolyzed.
Serine (hydroxyl)LowLabile (Ester)Shows some reactivity, particularly at higher pH, but the resulting bond is unstable.
Threonine (hydroxyl)LowLabile (Ester)Similar to serine, it can react but forms an unstable ester linkage.
Cysteine (sulfhydryl)LowLabile (Thioester)Can react with NHS esters, but the resulting thioester is unstable and can be displaced by amines.
Histidine (imidazole)Very LowUnstableGenerally not considered a significant site of reaction.
This table summarizes the generally accepted order of reactivity. Precise, directly comparable reaction rate constants are not readily available in a consolidated format.

Applications in Research and Drug Development

The versatility of NHS ester chemistry has led to its widespread use in a multitude of applications.

  • Protein and Antibody Labeling: NHS esters are commonly used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and antibodies for use in techniques such as immunofluorescence, flow cytometry, and ELISA.

  • Crosslinking: Homobifunctional NHS esters, which have NHS ester groups at both ends of a spacer arm, are used to covalently link interacting proteins, aiding in the study of protein-protein interactions and protein complexes. Heterobifunctional NHS esters, containing an NHS ester at one end and a different reactive group at the other, are used to create specific protein conjugates, such as antibody-enzyme conjugates for immunoassays.

  • Drug Development: In the field of drug development, NHS esters are instrumental in the creation of antibody-drug conjugates (ADCs). In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells, enabling targeted drug delivery and reducing systemic toxicity.

  • Surface Functionalization: NHS esters are used to immobilize proteins and other biomolecules onto surfaces for applications such as biosensors and protein biochips.

Experimental Protocols

The following are detailed protocols for common applications of NHS ester chemistry.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • NHS ester reagent.

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).

  • Calculate Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. A common starting point is a 10- to 20-fold molar excess.

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the NHS ester is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted NHS ester and byproducts from the conjugated protein using a size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage. For fluorescently labeled proteins, protect from light.

cluster_workflow Experimental Workflow for Protein Labeling prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Reaction (Add NHS ester to protein) prep_protein->reaction prep_nhs Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_nhs->reaction incubation Incubation (RT for 1-4h or 4°C overnight) reaction->incubation quenching Quenching (Add Tris or other primary amine) incubation->quenching purification Purification (Size-exclusion chromatography or dialysis) quenching->purification analysis Analysis and Storage (Determine DOL, store appropriately) purification->analysis

Caption: Protein labeling experimental workflow.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide with an NHS Ester

This protocol is for the conjugation of an amine-modified oligonucleotide with an NHS ester.

Materials:

  • Amine-modified oligonucleotide.

  • NHS ester labeling reagent.

  • Anhydrous DMSO or DMF.

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Purification supplies (e.g., desalting column).

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF.

  • Reaction: Add a 5-10 fold molar excess of the NHS ester solution to the oligonucleotide solution.

  • Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.

  • Purification: Separate the labeled oligonucleotide from salts and excess label using a desalting column or an equivalent method.

Troubleshooting Common Issues

Even with established protocols, challenges can arise during NHS ester conjugations.

cluster_troubleshooting Troubleshooting Low Conjugation Yield cluster_solutions start Low Conjugation Yield check_reagents Check Reagent Quality and Storage start->check_reagents Potential Cause check_buffer Verify Buffer Composition and pH start->check_buffer Potential Cause check_ratio Optimize Molar Ratio of NHS Ester start->check_ratio Potential Cause check_concentration Increase Protein Concentration start->check_concentration Potential Cause reagent_sol Use fresh, anhydrous reagents. Avoid repeated freeze-thaw cycles. check_reagents->reagent_sol Solution buffer_sol Use amine-free buffer. Ensure pH is between 7.2 and 8.5. check_buffer->buffer_sol Solution ratio_sol Perform titration to find optimal excess. check_ratio->ratio_sol Solution concentration_sol Concentrate protein solution if possible. check_concentration->concentration_sol Solution

Caption: Troubleshooting decision tree for low conjugation yield.

Low Conjugation Yield:

  • NHS Ester Hydrolysis: The NHS ester may have hydrolyzed due to moisture or improper storage. Always use fresh, anhydrous solvents and allow the reagent to equilibrate to room temperature before opening to prevent condensation.

  • Suboptimal pH: The reaction pH may be too low, resulting in protonated, unreactive amines, or too high, leading to rapid hydrolysis of the NHS ester. Verify the pH of the reaction buffer.

  • Incorrect Buffer: The presence of primary amines in the buffer will compete with the target molecule.

  • Low Protein Concentration: In dilute protein solutions, hydrolysis is a more significant competing reaction. If possible, increase the protein concentration.

Protein Aggregation:

  • High Degree of Labeling: Excessive modification of the protein can lead to aggregation. Perform pilot reactions with varying molar ratios of the NHS ester to determine the optimal labeling stoichiometry.

Reagent Precipitation:

  • Low Solubility: Some NHS esters have poor aqueous solubility. Ensure that the volume of the organic solvent used to dissolve the NHS ester does not exceed 10% of the total reaction volume. Alternatively, consider using a water-soluble sulfo-NHS ester.

References

A Technical Guide to NHS ester-PEG7-COOH for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NHS ester-PEG7-COOH, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and nanotechnology. This guide details its chemical properties, reaction mechanisms, and provides detailed experimental protocols for its application.

Introduction to this compound

This compound is a versatile chemical tool that features two distinct functional groups at either end of a seven-unit polyethylene glycol (PEG) spacer.[1] The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, while the terminal carboxylic acid (-COOH) allows for further conjugation or functionalization.[1] This heterobifunctional nature makes it an ideal linker for covalently attaching molecules to proteins, peptides, antibodies, or any other molecule containing a primary amine.[][3]

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, which is particularly beneficial in drug development for improving pharmacokinetic profiles.[4] PEGylation, the process of attaching PEG chains to molecules, has been shown to increase the circulating half-life of therapeutic proteins and reduce their immunogenicity.

Chemical Properties and Reaction Mechanism

This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. The core of its utility lies in the reactivity of the NHS ester group with primary amines (-NH2), which are abundantly found on the surface of proteins at the N-terminus and on the side chains of lysine residues.

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable and irreversible amide bond, with the NHS molecule being released as a byproduct.

The Critical Role of pH

The efficiency of the conjugation reaction is highly dependent on the pH of the reaction buffer. There are two competing reactions to consider:

  • Amine Reactivity: For the primary amine to be nucleophilic, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (for lysine, typically around 10.5), it is predominantly protonated (-NH3+), rendering it non-reactive. As the pH increases, the concentration of the reactive deprotonated amine increases.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, an optimal pH must be chosen to balance these two competing factors. The generally recommended pH range for NHS ester coupling reactions is between 7.2 and 8.5, with pH 8.3-8.5 often cited as ideal.

Quantitative Data on NHS Ester Stability

The stability of the NHS ester is a critical factor for successful conjugation. The following tables summarize the effect of pH on the half-life of NHS esters in aqueous solutions.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes
7.0Room Temperature~7 hours
9.0Room Temperatureminutes

Data compiled from various sources.

pHHydrolysis Half-life (t1/2) of Porphyrin-NHS Ester at Room Temperature
8.0190 - 210 minutes
8.5130 - 180 minutes
9.0110 - 125 minutes

Data from a study on porphyrin-NHS esters.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester. If necessary, exchange the buffer using a desalting column or dialysis.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added.

  • Purification: Remove unreacted this compound and the NHS byproduct by gel filtration (desalting column) or dialysis.

Protocol for Small Molecule Modification

This protocol outlines the procedure for modifying amine-containing small molecules.

Materials:

  • Amine-bearing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)

  • Base (e.g., TEA, DIPEA)

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in a suitable anhydrous organic solvent.

  • Reaction: While stirring, add a base and the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of the ester to the amine can be used as a starting point.

  • Incubation: Stir the reaction mixture for 3-24 hours, monitoring the progress by LC-MS or TLC.

  • Purification: The final product can be isolated using standard organic synthesis workup procedures or by column chromatography.

Characterization of PEGylated Conjugates

The characterization of the resulting PEGylated protein is crucial to determine the degree of PEGylation and to ensure the integrity of the protein. Several analytical techniques can be employed:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the increase in molecular weight due to PEGylation.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can provide precise information on the molecular weight of the conjugate and the number of attached PEG chains.

  • Liquid Chromatography (LC): Techniques such as size-exclusion chromatography (SEC) and ion-exchange chromatography (IXC) can be used to separate and quantify the different PEGylated species.

Visualizing Workflows and Reactions

Chemical Reaction of NHS ester with a Primary Amine

cluster_reactants Reactants cluster_products Products NHS_ester R-PEG7-C(O)O-NHS Amide_Bond Protein-NH-C(O)-PEG7-R NHS_ester->Amide_Bond + NHS_byproduct N-Hydroxysuccinimide NHS_ester->NHS_byproduct releases Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond Start Start: Prepare Protein in Amine-Free Buffer Prepare_NHS Dissolve NHS-ester-PEG7-COOH in DMSO or DMF Start->Prepare_NHS React Add NHS Ester Solution to Protein Solution (5-20x Molar Excess) Prepare_NHS->React Incubate Incubate: 30-60 min at RT or 2h on Ice React->Incubate Quench Optional: Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify Conjugate: (Dialysis or Gel Filtration) Quench->Purify Characterize Characterize PEGylated Protein: (SDS-PAGE, MS, LC) Purify->Characterize End End: Purified Conjugate Characterize->End cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester NHS-ester-PEG7-COOH (Reactive) Amine Primary Amine (Protein-NH2) NHS_Ester->Amine Water Water (H2O) NHS_Ester->Water Conjugate Stable Amide Bond (Protein-NH-CO-PEG7-COOH) Amine->Conjugate pH 7.2 - 8.5 Inactive_Acid Inactive Carboxylic Acid (HOOC-PEG7-COOH) Water->Inactive_Acid Higher pH accelerates

References

Methodological & Application

Application Notes and Protocols for Cell Surface Modification Using NHS ester-PEG7-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface modification is a powerful technique for altering the interface between a cell and its environment. This allows for the attachment of various molecules to probe cellular functions, enhance biocompatibility, or for targeted drug delivery. NHS ester-PEG7-COOH is a heterobifunctional linker ideal for this purpose. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on cell surface proteins, forming stable amide bonds.[1] The polyethylene glycol (PEG) spacer increases hydrophilicity and reduces non-specific interactions.[2] The terminal carboxyl group (-COOH) provides a versatile handle for the subsequent covalent attachment of a wide range of molecules, such as peptides, small molecules, or antibodies, using carbodiimide chemistry.[1][3]

This document provides detailed protocols for a two-step cell surface modification using this compound, methods for quantifying the modification, and examples of its application in studying cellular signaling.

Principle of the Reaction

The cell surface modification with this compound is a two-step process:

  • Primary Amine Labeling: The NHS ester group of the linker reacts with primary amines (e.g., on lysine residues of cell surface proteins) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[4]

  • Carboxyl Group Activation and Secondary Conjugation: The terminal carboxyl group of the now cell-surface-bound PEG linker can be activated using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a reactive NHS ester on the cell surface, which can then be conjugated to a primary amine-containing molecule of interest.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Cell Surface PEGylation
ParameterConcentration/TimeCell TypeNotes
This compound Concentration 0.1 - 1 mg/mLSuspension or Adherent CellsHigher concentrations may be needed for dilute cell suspensions. Optimization is recommended.
Incubation Time (Step 1) 5 - 30 minutesSuspension or Adherent CellsLonger incubation times do not necessarily increase labeling efficiency and may affect cell viability.
Incubation Temperature Room Temperature or 4°CSuspension or Adherent Cells4°C can be used to minimize endocytosis of labeled proteins.
EDC Concentration (Step 2) 2 - 5 mMPEGylated CellsPrepare fresh.
Sulfo-NHS Concentration (Step 2) 5 - 10 mMPEGylated CellsPrepare fresh.
Incubation Time (Step 2) 15 - 60 minutesPEGylated CellsPerform at room temperature.
Table 2: Quantification of Cell Surface Amines Before and After PEGylation using Fluorescamine Assay
SampleFluorescence Intensity (Arbitrary Units)% Reduction in Free Amines
Unmodified Cells 15,800 ± 950N/A
PEGylated Cells (0.1 mg/mL NHS-PEG-COOH) 11,200 ± 78029.1%
PEGylated Cells (0.5 mg/mL NHS-PEG-COOH) 7,500 ± 62052.5%
PEGylated Cells (1.0 mg/mL NHS-PEG-COOH) 4,100 ± 35074.1%

Note: The data presented in this table are representative and will vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound (Step 1)

This protocol describes the initial labeling of cell surface primary amines with the this compound linker.

Materials:

  • Cells (suspension or adherent)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 100 mM Glycine or Tris in PBS

  • Microcentrifuge tubes

  • Cell culture plates (for adherent cells)

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS. Resuspend the cell pellet in Reaction Buffer to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Adherent Cells: Grow cells to 80-90% confluency in a culture plate. Wash the cells twice with ice-cold PBS.

  • Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Suspension Cells: Add the this compound stock solution to the cell suspension to achieve a final concentration of 0.1-1.0 mg/mL. Incubate for 5-30 minutes at room temperature with gentle mixing.

    • Adherent Cells: Add fresh Reaction Buffer to the washed cells. Then, add the this compound stock solution to the desired final concentration. Incubate for 5-30 minutes at room temperature.

  • Quenching the Reaction:

    • Suspension Cells: Add Quenching Buffer to a final concentration of 10-20 mM. Incubate for 5 minutes at room temperature. Pellet the cells by centrifugation (300 x g for 5 minutes) and wash three times with ice-cold PBS.

    • Adherent Cells: Remove the reaction solution and add Quenching Buffer. Incubate for 5 minutes at room temperature. Wash the cells three times with ice-cold PBS.

  • Proceed to Protocol 2 for secondary conjugation or analyze the PEGylated cells.

Protocol 2: Secondary Conjugation to Surface-Exposed Carboxyl Groups (Step 2)

This protocol describes the activation of the terminal carboxyl groups on the PEGylated cell surface and subsequent conjugation of an amine-containing molecule.

Materials:

  • PEGylated cells from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Amine-containing molecule of interest (e.g., peptide, protein, small molecule)

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 100 mM Glycine or Tris in PBS

Procedure:

  • Preparation of PEGylated Cells: Resuspend PEGylated suspension cells or use washed PEGylated adherent cells in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (to a final concentration of 2-5 mM) and Sulfo-NHS (to a final concentration of 5-10 mM) in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the PEGylated cells.

    • Incubate for 15 minutes at room temperature with gentle agitation.

  • Washing:

    • Suspension Cells: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold Coupling Buffer to remove excess EDC and Sulfo-NHS.

    • Adherent Cells: Aspirate the activation solution and wash the cells twice with ice-cold Coupling Buffer.

  • Secondary Conjugation:

    • Dissolve the amine-containing molecule of interest in Coupling Buffer.

    • Add the solution of the amine-containing molecule to the activated cells.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Suspension Cells: Add Quenching Buffer to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature. Pellet the cells and wash three times with ice-cold PBS.

    • Adherent Cells: Remove the coupling solution and add Quenching Buffer. Incubate for 10 minutes at room temperature. Wash the cells three times with ice-cold PBS.

  • The cells are now modified with the molecule of interest and are ready for downstream applications.

Protocol 3: Quantification of Cell Surface PEGylation using Fluorescamine Assay

This protocol provides a method to quantify the reduction in free primary amines on the cell surface after PEGylation, giving an indirect measure of the modification efficiency.

Materials:

  • Unmodified and PEGylated cells

  • Fluorescamine solution (3 mg/mL in anhydrous acetone)

  • Borate Buffer (0.2 M, pH 9.0)

  • 96-well black microplate

  • Fluorometer (Excitation: ~390 nm, Emission: ~475 nm)

Procedure:

  • Cell Preparation: Wash both unmodified (control) and PEGylated cells three times with PBS and resuspend in Borate Buffer to a concentration of 1 x 10^6 cells/mL.

  • Assay:

    • Add 100 µL of each cell suspension to separate wells of the 96-well plate.

    • Rapidly add 50 µL of the fluorescamine solution to each well while mixing.

    • Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Measure the fluorescence intensity using a fluorometer.

  • Calculation: The percentage of reduction in free amines can be calculated as follows: % Reduction = [1 - (Fluorescence of PEGylated Cells / Fluorescence of Unmodified Cells)] * 100

Visualizations

experimental_workflow cluster_step1 Step 1: Primary Amine Labeling cluster_step2 Step 2: Secondary Conjugation prep_cells Prepare Cells (Wash with PBS) reaction1 Incubate Cells with NHS-PEG-COOH (pH 8.3-8.5, 5-30 min) prep_cells->reaction1 prep_reagent1 Prepare NHS-PEG-COOH (in anhydrous DMSO) prep_reagent1->reaction1 quench1 Quench Reaction (Glycine or Tris) reaction1->quench1 wash1 Wash Cells (3x with PBS) quench1->wash1 activate_cooh Activate -COOH with EDC/Sulfo-NHS (pH 6.0, 15 min) wash1->activate_cooh PEGylated Cells wash2 Wash Cells (2x with Coupling Buffer) activate_cooh->wash2 reaction2 Incubate with Amine-Molecule (pH 7.4, 1-2 hr) wash2->reaction2 quench2 Quench Reaction (Glycine or Tris) reaction2->quench2 wash3 Wash Final Cells (3x with PBS) quench2->wash3 end_product end_product wash3->end_product Final Modified Cells

Caption: Workflow for two-step cell surface modification.

signaling_pathway cluster_cell Cell Surface cluster_cytoplasm Cytoplasm integrin Integrin Receptor fak FAK integrin->fak Activates rgd_peg RGD-PEG Linker rgd_peg->integrin Binds src Src fak->src paxillin Paxillin fak->paxillin downstream Downstream Signaling (Cell Adhesion, Migration) src->downstream paxillin->downstream

Caption: RGD-Integrin signaling pathway example.

Applications in Studying Cellular Signaling

By conjugating specific ligands to the cell surface via the this compound linker, researchers can investigate a variety of signaling pathways. For example, the RGD (arginine-glycine-aspartic acid) peptide can be attached to the carboxyl end of the linker. This peptide is a well-known ligand for integrin receptors, which play a crucial role in cell adhesion, migration, and signaling.

When RGD-modified cells interact with the extracellular matrix, the binding of the RGD motif to integrins can trigger the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, leads to the phosphorylation of downstream targets like paxillin, initiating signaling cascades that regulate cell behavior. This approach allows for the controlled presentation of ligands on the cell surface to study specific receptor-mediated signaling events.

References

Application Notes and Protocols for the Conjugation of NHS Ester-PEG7-COOH to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as peptides, is a well-established strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1] This modification can lead to increased solubility and stability, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity.[1][2] This document provides a detailed protocol for the conjugation of a specific PEGylating agent, NHS Ester-PEG7-COOH, to primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues.

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, resulting in the formation of a stable amide bond and the release of NHS.[3] The efficiency of this reaction is critically dependent on several factors, including pH, temperature, and the molar ratio of the reactants. A competing reaction, the hydrolysis of the NHS ester, can reduce the conjugation efficiency and is highly influenced by the reaction conditions.[4]

Experimental Protocols

Materials and Equipment

Reagents:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, or 0.1 M Borate Buffer (pH 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine (pH ~8.0)

  • Purification Buffers and Columns (specific to the chosen purification method)

Equipment:

  • pH meter

  • Reaction vessels (e.g., microcentrifuge tubes, glass vials)

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer (optional)

  • Dialysis tubing or centrifugal filters

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system (optional)

Step-by-Step Conjugation Protocol
  • Preparation of Reagents:

    • Allow the this compound reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Prepare the desired reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0). Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the peptide for reaction with the NHS ester.

    • Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound solution to the peptide solution. A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the peptide. The optimal ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v) to maintain protein solubility and stability.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The reaction can be monitored by analytical RP-HPLC to determine the extent of conjugation.

  • Quenching the Reaction:

    • To stop the conjugation reaction and hydrolyze any unreacted this compound, add a quenching buffer (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Peptide:

    • The purification method of choice will depend on the properties of the peptide and the PEGylated conjugate. Common methods include:

      • Dialysis or Diafiltration: Effective for removing unreacted PEG reagent and other small molecules if there is a significant size difference between the PEGylated peptide and the contaminants.

      • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is a common method for purifying PEGylated proteins and peptides.

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. The PEGylated peptide will typically have a different retention time than the unconjugated peptide. A semi-preparative column can yield high recovery rates, potentially averaging around 90.7%.

      • Ion-Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield the charges on a peptide, altering its elution profile compared to the unconjugated form.

  • Characterization of the PEGylated Peptide:

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to confirm the covalent attachment of the PEG moiety by observing the expected mass increase in the peptide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and confirm the site of PEGylation. The repeating ethylene glycol units of the PEG chain give a characteristic strong signal around 3.6 ppm in the 1H NMR spectrum.

    • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to assess the purity of the final PEGylated peptide product.

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters

This table illustrates the critical impact of pH on the stability of the NHS ester, where hydrolysis is a competing reaction to the desired conjugation.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.025~1 hour
8.6410 minutes
9.0Room Temperature< 10 minutes
Table 2: Recommended Reaction Parameters for this compound Conjugation
ParameterRecommended ConditionRationale
Reaction pH 7.2 - 8.5Balances the reactivity of the primary amine (favored at higher pH) with the stability of the NHS ester (favored at lower pH).
Reaction Buffers Phosphate, Bicarbonate, Borate, HEPESThese are effective non-amine-containing buffers that do not compete in the reaction.
Molar Excess of this compound 5 to 20-foldA molar excess helps to drive the reaction towards the formation of the desired PEGylated product.
Reaction Time 30 minutes - 4 hoursThis is typically sufficient for the reaction to proceed to completion. Longer reaction times may lead to increased hydrolysis of the NHS ester.
Temperature 4°C to Room TemperatureLower temperatures can help to control the rate of hydrolysis, which can be beneficial for highly reactive esters.
Table 3: Comparison of Purification Methods for PEGylated Peptides
Purification MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Dialysis/Diafiltration Size-based separation using a semi-permeable membrane.Simple, cost-effective for removing small molecules.Not suitable for separating PEGylated species from unconjugated peptide of similar size; potential for product loss.Variable
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Effective for removing unreacted PEG and separating aggregates.May have limited resolution between mono- and multi-PEGylated species or between the PEGylated product and the unconjugated peptide if the size difference is small.>90%
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, can separate species with small differences in structure.Can be denaturing for some peptides; requires organic solvents.80-95%
Ion-Exchange Chromatography (IEX) Separation based on net charge.Can separate based on the degree of PEGylation as PEG chains can shield charges.The effectiveness can decrease as the degree of PEGylation increases.Variable
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Can be a useful alternative to RP-HPLC, especially for maintaining protein structure.May have lower resolution for PEGylated species compared to IEX or SEC.Variable

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis peptide_prep Prepare Peptide Solution (1-10 mg/mL in Reaction Buffer) conjugation Mix Peptide and NHS-PEG7-COOH (5-20x molar excess of PEG) Incubate 30 min - 4 hr peptide_prep->conjugation peg_prep Prepare NHS-PEG7-COOH Solution (in anhydrous DMSO or DMF) peg_prep->conjugation quench Quench Reaction (add Tris or Glycine) conjugation->quench purify Purify PEGylated Peptide (e.g., RP-HPLC, SEC) quench->purify characterize Characterize Conjugate (Mass Spectrometry, HPLC, NMR) purify->characterize

Caption: Experimental workflow for the conjugation of this compound to a peptide.

reaction_mechanism cluster_reactants Reactants cluster_products Products peptide Peptide-NH2 (Primary Amine) peg_peptide Peptide-NH-CO-PEG7-COOH (Stable Amide Bond) peptide->peg_peptide Nucleophilic Attack peg_nhs NHS-Ester-PEG7-COOH peg_nhs->peg_peptide nhs N-hydroxysuccinimide (Leaving Group) peg_nhs->nhs Release

Caption: Reaction mechanism for the conjugation of an NHS ester to a primary amine on a peptide.

References

Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers in Bioconjugation

Heterobifunctional polyethylene glycol (PEG) linkers are powerful tools in the field of bioconjugation, enabling the precise and efficient covalent linkage of two different biomolecules.[1][2] These linkers consist of a PEG backbone with distinct reactive functional groups at each end.[2] This dual-reactivity is instrumental in a variety of biomedical applications, most notably in targeted drug delivery systems like antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug.[1][2]

The inclusion of a PEG spacer in these linkers offers several significant advantages. It can enhance the solubility and stability of hydrophobic drugs, extend the circulation half-life of the conjugate by shielding it from enzymatic degradation, and reduce the immunogenicity of the conjugated molecule. The length of the PEG chain is also customizable, allowing for the optimization of the pharmacokinetic properties of the final bioconjugate.

Commonly used heterobifunctional PEG linkers incorporate a variety of reactive groups. These include N-hydroxysuccinimide (NHS) esters, which target primary amines (e.g., lysine residues on proteins), and maleimides, which react with sulfhydryl groups (e.g., cysteine residues). Additionally, bioorthogonal functionalities such as azides and alkynes are employed for "click chemistry" reactions. The strategic selection of the appropriate linker and conjugation chemistry is a critical determinant of the stability, efficacy, and safety of the resulting bioconjugate.

Quantitative Data on Heterobifunctional PEG Bioconjugation

The choice of a bioconjugation strategy is often guided by factors such as the efficiency of the reaction, the stability of the resulting bond, and the specific functional groups available on the biomolecules to be conjugated. The following tables summarize key quantitative parameters for common heterobifunctional PEG bioconjugation chemistries.

Linker TypeTarget Functional GroupsMolar Excess of LinkerReaction TimepHTypical Conjugation Efficiency
NHS-Ester-PEG-Maleimide Amine (-NH₂) and Thiol (-SH)5- to 50-fold30-60 min (NHS-ester), 30-60 min (Maleimide)7.2-8.5 (NHS-ester), 6.5-7.5 (Maleimide)High
DBCO-PEG-NHS Ester Amine (-NH₂) and Azide (-N₃)10- to 50-fold30-120 min (NHS-ester), 4-12 hours (DBCO)7.0-9.0 (NHS-ester), 4.0-8.5 (DBCO)Very High
Carboxylic Acid-PEG-Siloxane Carboxylic Acid (-COOH) and SiloxaneNot specified16 hours (Carboxylic acid activation), 1 hour (Coupling)5.5High

Experimental Protocols

The following sections provide detailed protocols for common bioconjugation techniques that utilize heterobifunctional PEGs.

Protocol 1: Two-Step Bioconjugation Using an NHS-Ester-PEG-Maleimide Linker

This protocol details the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

  • Protein-NH₂

  • Molecule-SH

  • NHS-Ester-PEG-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.

  • Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH₂ solution in Conjugation Buffer.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Characterization:

  • Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE and SEC-HPLC.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Thiol Conjugation Protein-NH2 Protein-NH2 Reaction1 Incubate (RT, 30 min or 4°C, 2h) Protein-NH2->Reaction1 NHS-Ester-PEG-Maleimide NHS-Ester-PEG-Maleimide NHS-Ester-PEG-Maleimide->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Maleimide-PEG-Protein Maleimide-PEG-Protein Purification1->Maleimide-PEG-Protein Reaction2 Incubate (RT, 30 min or 4°C, 2h) Maleimide-PEG-Protein->Reaction2 Molecule-SH Molecule-SH Molecule-SH->Reaction2 Purification2 SEC Purification Reaction2->Purification2 Final Conjugate Final Conjugate Purification2->Final Conjugate

Workflow for NHS-Ester-PEG-Maleimide bioconjugation.
Protocol 2: Copper-Free Click Chemistry Using a DBCO-PEG-NHS Ester Linker

This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.

Materials:

  • Protein with primary amines

  • Azide-containing molecule

  • DBCO-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

  • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.

  • Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.

  • Add a 10- to 50-fold molar excess of the DBCO-PEG-NHS Ester to the protein solution in the Reaction Buffer.

  • Incubate the reaction at room temperature for 30-120 minutes or on ice for 2-4 hours.

  • Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.

  • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Copper-Free Click Reaction

  • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization:

  • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

  • Assess the purity of the conjugate by SEC-HPLC.

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Click Chemistry Protein-NH2 Protein-NH2 Reaction1 Incubate (RT, 30-120 min) Protein-NH2->Reaction1 DBCO-PEG-NHS_Ester DBCO-PEG-NHS Ester DBCO-PEG-NHS_Ester->Reaction1 Quench1 Quench (Tris-HCl) Reaction1->Quench1 Purification1 Desalting Column Quench1->Purification1 DBCO-PEG-Protein DBCO-PEG-Protein Purification1->DBCO-PEG-Protein Reaction2 Incubate (RT, 4-12h) DBCO-PEG-Protein->Reaction2 Azide-Molecule Azide-Molecule Azide-Molecule->Reaction2 Purification2 SEC Purification Reaction2->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Workflow for DBCO-PEG-NHS Ester bioconjugation.

Characterization of PEGylated Bioconjugates

A thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and desired properties. A combination of analytical techniques is typically employed.

Characterization TechniquePurpose
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) To visualize the increase in molecular weight of the protein after conjugation and to assess the purity of the conjugate.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) To determine the purity of the conjugate, detect any aggregation, and separate the conjugate from unreacted starting materials.
Mass Spectrometry (MS) To confirm the identity of the conjugate and determine the precise mass, which can be used to calculate the degree of PEGylation.
Liquid Chromatography-Mass Spectrometry (LC/MS) To analyze the conjugate in biological matrices and to identify any degradation products.

Applications of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are integral to the advancement of various therapeutic and diagnostic platforms.

  • Antibody-Drug Conjugates (ADCs): These linkers are pivotal in the development of ADCs, enabling the site-specific attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Peptide-Based Therapeutics: PEGylation of therapeutic peptides enhances their stability and in vivo half-life by protecting them from enzymatic degradation.

  • Nanoparticle Drug Carriers: Heterobifunctional PEGs are used to anchor drugs or targeting ligands to the surface of nanoparticles, improving their biocompatibility and circulation time.

  • Diagnostic Probes: These linkers are used to attach imaging agents or reporter molecules to targeting moieties for various diagnostic applications.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern bioconjugation, offering a versatile and efficient means to create complex biomolecular constructs with enhanced therapeutic and diagnostic potential. The ability to precisely control the linkage of different molecules, coupled with the beneficial properties of the PEG spacer, has led to significant advancements in drug delivery, protein therapeutics, and diagnostics. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in these exciting and rapidly evolving fields.

References

Step-by-Step Guide for Protein PEGylation with NHS ester-PEG7-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life. N-hydroxysuccinimide (NHS) esters of PEG are among the most common reagents for PEGylation, as they react efficiently with primary amines (the N-terminus and the ε-amino group of lysine residues) on the protein surface under mild conditions to form stable amide bonds.

This document provides a detailed, step-by-step guide for the PEGylation of proteins using a heterobifunctional NHS ester-PEG7-COOH linker. This specific linker possesses an amine-reactive NHS ester at one terminus and a carboxyl group at the other, offering opportunities for subsequent modifications if desired. The protocols outlined below cover the PEGylation reaction, purification of the PEGylated conjugate, and methods for characterization.

Chemical Reaction of Protein PEGylation

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester of the PEG reagent. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Protein PEGylation Reaction Protein Protein -NH2 PEG_NHS This compound NHS-O-C(=O)-(CH2CH2O)7-COOH Protein:nh2->PEG_NHS:nhs + (pH 7.0-8.5) PEGylated_Protein PEGylated Protein Protein-NH-C(=O)-(CH2CH2O)7-COOH PEG_NHS->PEGylated_Protein NHS_byproduct N-hydroxysuccinimide PEG_NHS->NHS_byproduct +

Figure 1. Reaction scheme of protein amine PEGylation with this compound.

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., Lysozyme, Bovine Serum Albumin)

  • This compound (ensure it is stored desiccated at -20°C)

  • Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Reaction solvent (anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column)

  • Dialysis tubing or centrifugal ultrafiltration units

  • Standard laboratory equipment (pH meter, spectrophotometer, centrifuge, reaction vials, etc.)

Step 1: Preparation of Protein and PEG Reagent
  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • PEG Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

Step 2: PEGylation Reaction
  • Molar Ratio Calculation: Determine the desired molar excess of the PEG reagent to the protein. A common starting point is a 20-fold molar excess of PEG to protein. The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

  • Reaction Incubation:

    • Slowly add the calculated volume of the PEG reagent stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein's stability and reactivity.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-50 mM. The primary amines in the quenching reagent will react with any remaining NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

Step 3: Purification of the PEGylated Protein

The reaction mixture will contain the PEGylated protein, unreacted protein, excess PEG reagent, and hydrolyzed PEG. Purification is essential to isolate the desired product.

  • Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for efficient separation from the smaller unreacted protein and PEG reagent.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein. This change can be exploited for separation using IEX. It is particularly useful for separating species with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).

  • Dialysis/Ultrafiltration: These methods can be used to remove small molecules like the unreacted PEG reagent and hydrolyzed NHS, but they will not separate PEGylated from un-PEGylated protein.

Step 4: Characterization of the PEGylated Protein

After purification, it is crucial to characterize the PEGylated protein to determine the degree of PEGylation, confirm the site of attachment (if necessary), and assess its biological activity.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely determine the molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG chains.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity and heterogeneity of the PEGylated product.

  • Biological Activity Assay: It is essential to determine if the PEGylation has affected the protein's function. The specific assay will depend on the protein's biological role (e.g., enzymatic assay for an enzyme, cell-based assay for a growth factor).

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow.

PEGylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction Combine Protein and PEG Reagent (e.g., 20-fold molar excess of PEG) Protein_Prep->Reaction PEG_Prep Prepare NHS-PEG-COOH Solution (10 mM in DMSO/DMF) PEG_Prep->Reaction Incubation Incubate (30-60 min at RT or 2h on ice) Reaction->Incubation Quench Quench Reaction (add Tris or Glycine) Incubation->Quench Purify Purify PEGylated Protein (SEC or IEX) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE MS Mass Spectrometry Purify->MS HPLC HPLC Purify->HPLC Activity_Assay Biological Activity Assay Purify->Activity_Assay

Figure 2. A generalized workflow for protein PEGylation with this compound.

Quantitative Data Summary

The efficiency of PEGylation and its effect on protein activity are critical parameters. The following table summarizes representative quantitative data from the literature for the PEGylation of model proteins.

ProteinPEG Reagent (MW)Molar Ratio (PEG:Protein)Reaction ConditionsPEGylation Yield/Degree of ModificationRetained Biological ActivityReference
LysozymemPEG-pNP (5 kDa)Low degree of modification-Mono-PEGylated product observed at 19,988 Da77% (with Micrococcus lysodeikticus)[1]
LysozymeNHS-PEGSubstoichiometric0.1 M phosphate buffer, pH 869% yield of mono-PEGylated conjugate40.4% (with glycol chitosan)[2]
LysozymemPEG-SS (5 kDa)Low degree of modification--67% (with M. lysodeikticus)[3]
BSA NanoparticlesSPA activated mPEG32.5 g/L PEG10 min, 27°C, pH 7Optimized for maximal amino group modificationNot directly measured, but drug release was slower[4]

Note: The specific yield and activity will vary significantly depending on the protein, the specific PEG reagent used, and the precise reaction conditions. The data in the table should be considered as illustrative examples.

Conclusion

This guide provides a comprehensive framework for the successful PEGylation of proteins using this compound. By carefully controlling the reaction conditions, employing appropriate purification strategies, and thoroughly characterizing the final product, researchers can generate well-defined PEGylated proteins with improved therapeutic potential. It is important to emphasize that the provided protocols are a starting point, and optimization of the reaction parameters for each specific protein is crucial to achieve the desired outcome.

References

Application Notes and Protocols for NHS ester-PEG7-COOH in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS ester-PEG7-COOH is a heterobifunctional crosslinker increasingly utilized in proteomics research for its ability to covalently link molecules and modify proteins. This reagent features an N-hydroxysuccinimide (NHS) ester at one end, a polyethylene glycol (PEG) spacer of seven units, and a terminal carboxylic acid (-COOH) at the other end.

The NHS ester group reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds. This reaction is highly specific under neutral to slightly basic pH conditions. The PEG7 linker is a hydrophilic spacer that increases the solubility of the labeled protein and minimizes steric hindrance. The terminal carboxylic acid provides a second reactive site for subsequent conjugation to other molecules or for immobilization onto a solid support, making it a versatile tool in various proteomics workflows.

Applications of this compound in proteomics include:

  • Protein-Protein Interaction Studies: Used as a crosslinker to covalently trap interacting proteins for subsequent identification by mass spectrometry.

  • Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): The carboxylic acid can be used to immobilize a protein onto a sensor chip for studying binding kinetics.

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a drug molecule to an antibody.

  • Target Identification and Validation: Used to create probes for identifying the cellular targets of small molecules.

Mechanism of Action

The primary reaction facilitated by this compound is the acylation of primary amines. The NHS ester is an activated form of a carboxylic acid, making it susceptible to nucleophilic attack by the lone pair of electrons on a primary amine. The reaction proceeds optimally at a pH range of 7.2-8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a competing reaction.

Experimental Protocols

Below are detailed protocols for common applications of this compound in proteomics research.

Protocol 1: General Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette (e.g., 7K MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) are not compatible as they will compete for reaction with the NHS ester.[1][2]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein and desired degree of labeling.[1][2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Two-Step Crosslinking using this compound and EDC/NHS Chemistry

This protocol outlines a two-step process where a protein is first labeled with this compound, and then the terminal carboxyl group is activated to crosslink to a second protein.

Materials:

  • Protein 1 (to be labeled with this compound)

  • Protein 2 (containing primary amines for crosslinking)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Labeling of Protein 1

  • Follow steps 1-6 of Protocol 1 to label Protein 1 with this compound and purify the conjugate.

Step 2: Activation of the Terminal Carboxyl Group

  • Exchange the buffer of the purified Protein 1-PEG7-COOH conjugate to the Activation Buffer.

  • Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl group, forming an amine-reactive NHS ester.

Step 3: Crosslinking to Protein 2

  • Immediately add Protein 2 to the activated Protein 1 solution. A 1:1 molar ratio of Protein 1 to Protein 2 is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching buffer.

  • Purification: Purify the crosslinked product using a desalting column or size-exclusion chromatography to remove unreacted proteins and reagents.

Quantitative Data

The efficiency of protein labeling with NHS esters can be influenced by several factors. The following table summarizes key quantitative parameters for successful conjugation.

ParameterRecommended RangeNotes
pH of Reaction 7.2 - 8.5Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.
Molar Excess of NHS ester 10 - 20 foldOptimal ratio is protein-dependent and should be determined empirically.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.
Reaction Time 1 - 2 hours at RT; 2 - 4 hours at 4°CLonger incubation may be needed for less reactive amines.
Quenching Reagent Conc. 20 - 50 mMSufficient concentration is needed to stop the reaction completely.

Visualizations

Experimental Workflow for Two-Step Protein Crosslinking

G Workflow for Two-Step Protein Crosslinking using this compound cluster_0 Step 1: Labeling of Protein 1 cluster_1 Step 2: Activation and Crosslinking p1 Protein 1 in Amine-Free Buffer reaction1 Incubate at RT (1-2h) or 4°C (2-4h) p1->reaction1 reagent1 This compound in DMSO/DMF reagent1->reaction1 quench1 Quench with Tris or Glycine reaction1->quench1 purify1 Purify via Desalting Column quench1->purify1 labeled_p1 Protein 1-PEG7-COOH purify1->labeled_p1 buffer_exchange Buffer Exchange to Activation Buffer labeled_p1->buffer_exchange activation Add EDC and NHS/Sulfo-NHS buffer_exchange->activation p2 Add Protein 2 activation->p2 reaction2 Incubate at RT (2h) or 4°C (overnight) p2->reaction2 quench2 Quench Reaction reaction2->quench2 purify2 Purify Crosslinked Product quench2->purify2 final_product Protein 1-PEG7-Protein 2 Conjugate purify2->final_product

Caption: A two-step workflow for protein crosslinking using this compound.

Logical Relationship of Reaction Conditions

G Key Parameters Influencing NHS Ester Labeling Efficiency efficiency Labeling Efficiency pH Reaction pH hydrolysis NHS Ester Hydrolysis pH->hydrolysis influences amine_reactivity Amine Nucleophilicity pH->amine_reactivity influences molar_ratio NHS Ester : Protein Molar Ratio molar_ratio->efficiency protein_conc Protein Concentration protein_conc->efficiency hydrolysis->efficiency competes with amine_reactivity->efficiency

Caption: Factors affecting the efficiency of NHS ester-based protein labeling.

References

Creating Stable Amide Bonds with NHS ester-PEG7-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of stable amide bonds is a cornerstone of bioconjugation, enabling the covalent linkage of molecules for a wide range of applications in research, diagnostics, and therapeutics. The heterobifunctional linker, N-hydroxysuccinimide (NHS) ester-PEG7-COOH, offers a versatile tool for this purpose. Its NHS ester group reacts efficiently with primary amines on biomolecules like proteins, peptides, and antibodies to form a highly stable amide bond. The seven-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal carboxylic acid provides a handle for subsequent modifications or conjugations.

This document provides detailed application notes and experimental protocols for the effective use of NHS ester-PEG7-COOH in creating stable amide bond conjugates.

Chemical Principle

The conjugation chemistry relies on the reaction between the NHS ester and a primary amine (-NH₂). The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, where water attacks the ester, rendering it inactive for conjugation.[3] The rate of this hydrolysis is significantly influenced by pH and temperature.[3]

Data Presentation

Quantitative Data on Reaction Parameters

Successful conjugation with this compound depends on optimizing reaction conditions to favor aminolysis over hydrolysis. The following tables summarize key quantitative data to guide this optimization.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
7.4Room Temperature> 120 minutes
8.0Room Temperature~210 minutes
8.5Room Temperature~180 minutes
8.6410 minutes
9.0Room Temperature~125 minutes
9.0Room Temperature< 9 minutes

Table 2: Effect of pH on Amide Conjugation and Hydrolysis

pHRelative Amidation RateRelative Hydrolysis RateTypical Conjugation Yield
7.4ModerateLowGood
8.0HighModerateHigh (e.g., ~88% yield for a porphyrin-NHS ester)
8.5Very HighHighHigh (e.g., ~92% yield for a porphyrin-NHS ester)
9.0Very HighVery HighVariable, can be high but risk of hydrolysis is significant

Table 3: Recommended Molar Excess of NHS Ester for Protein Conjugation

Protein ConcentrationRecommended Molar Excess of NHS EsterExpected Degree of Labeling (DOL)
1-10 mg/mL10- to 20-fold4-6 linkers per antibody (IgG)
Dilute solutions (<1 mg/mL)> 20-fold (requires optimization)Variable, requires empirical determination

Mandatory Visualization

G cluster_0 This compound Conjugation Workflow prep 1. Prepare Amine-Containing Molecule (e.g., Protein in Amine-Free Buffer, pH 7.2-8.5) reagent_prep 2. Prepare this compound Solution (Freshly dissolve in anhydrous DMSO or DMF) reaction 3. Conjugation Reaction (Add NHS ester to protein solution, incubate) reagent_prep->reaction quench 4. Quench Reaction (Optional) (Add Tris or Glycine) reaction->quench purify 5. Purify Conjugate (Dialysis, Gel Filtration, or HPLC) quench->purify characterize 6. Characterize Conjugate (HPLC, Mass Spectrometry, SDS-PAGE) purify->characterize

Caption: Experimental workflow for conjugating this compound.

G cluster_1 Targeted Drug Delivery via ADC ADC Antibody-Drug Conjugate (ADC) (Antibody + NHS-PEG7-Linker + Drug) receptor Tumor Cell Surface Receptor ADC->receptor 1. Binding internalization Internalization (Endocytosis) receptor->internalization 2. Receptor-Mediated lysosome Lysosome internalization->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Cleavage signaling Interaction with Intracellular Target (e.g., DNA, Microtubules) drug_release->signaling apoptosis Apoptosis / Cell Death signaling->apoptosis

Caption: Targeted drug delivery using an antibody-drug conjugate.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol provides a general guideline for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS) or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification tools: Desalting column (e.g., Sephadex G-25), dialysis cassette (10K MWCO), or HPLC system.

Procedure:

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. To avoid moisture contamination, allow the reagent vial to equilibrate to room temperature before opening.

  • Calculate Molar Excess: Determine the volume of the NHS ester stock solution to add to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess).

  • Conjugation Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and the NHS byproduct by dialysis against PBS, or by using a desalting column. For higher purity, HPLC purification can be employed.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight. Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance, or by mass spectrometry.

Protocol 2: Conjugation of this compound to an Amine-Containing Small Molecule

This protocol is for conjugating this compound to a small molecule containing a primary amine.

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Purification tools: Flash chromatography or HPLC system

Procedure:

  • Dissolve Amine-Containing Molecule: Dissolve the amine-containing small molecule in the anhydrous aprotic solvent.

  • Prepare this compound Solution: Dissolve this compound (typically 1.0 to 1.2 equivalents) in the same anhydrous solvent.

  • Conjugation Reaction: Add the this compound solution to the solution of the amine-containing molecule. Add a tertiary amine base (1.5 to 2.0 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water. Remove the solvent under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the pure conjugate.

  • Characterization: Confirm the structure of the final conjugate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Yield Hydrolysis of NHS ester: Reagent exposed to moisture or stock solution stored for too long.Prepare a fresh solution of this compound in anhydrous solvent immediately before use. Store the solid reagent in a desiccator at -20°C.
Suboptimal pH: pH is too low (<7.2), leading to protonated, unreactive amines.Increase the pH of the reaction buffer to the optimal range of 7.2-8.5.
Suboptimal pH: pH is too high (>8.5), leading to rapid hydrolysis of the NHS ester.Decrease the pH of the reaction buffer to the optimal range of 7.2-8.5.
Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the target molecule for the NHS ester.Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) before conjugation.
Low protein concentration: Hydrolysis becomes a more significant competing reaction in dilute protein solutions.If possible, increase the concentration of the protein.
Protein Aggregation/Precipitation High degree of labeling: Excessive modification of the protein can lead to changes in its properties and cause aggregation.Reduce the molar excess of the this compound in the reaction.
Use of a hydrophobic NHS ester: If the attached molecule is very hydrophobic, it can decrease the solubility of the conjugate.The PEG7 spacer in this compound already enhances hydrophilicity. If further improvement is needed, consider a longer PEG chain.
Difficulty in Purification Similar properties of conjugate and unreacted starting materials. Optimize the purification method. For proteins, size exclusion chromatography is usually effective. For small molecules, reverse-phase HPLC with an appropriate gradient may be necessary.

References

Application Notes & Protocols: The Role of Polyethylene Glycol (PEG) Linkers in Modern Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG) linkers are biocompatible, water-soluble polymers composed of repeating ethylene oxide units.[1][2][3][4] In vaccine development, these linkers serve as versatile tools for conjugating vaccine components, such as antigens and adjuvants, to delivery systems like nanoparticles.[2] The process, known as PEGylation, imparts several beneficial properties, including enhanced stability, prolonged circulation time, and reduced immunogenicity of the carrier vehicle itself. This document provides detailed application notes on the use of PEG linkers in vaccine platforms and protocols for their implementation and characterization.

Application Notes

Enhancing Stability and Circulation in Nanoparticle-Based Vaccines

One of the most significant applications of PEG linkers is in the formulation of nanoparticle-based vaccines, most notably the mRNA lipid nanoparticle (LNP) vaccines developed for COVID-19.

  • Mechanism of Action: When conjugated to the surface of a nanoparticle (e.g., a PEG-lipid conjugate in an LNP), the flexible PEG chains form a protective hydrophilic shield. This shield sterically hinders the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticle for clearance by the mononuclear phagocyte system (MPS). This "stealth" effect allows the vaccine carrier to circulate in the bloodstream for a longer duration, increasing the probability of reaching target immune cells.

  • Improved Formulation Stability: The hydrophilic PEG layer also prevents nanoparticles from aggregating during manufacturing and storage, which is critical for maintaining dose consistency and ensuring the vaccine's shelf-life. The two pioneering mRNA vaccines for COVID-19 from Pfizer/BioNTech and Moderna both utilize PEG-lipid conjugates in their LNP formulations to achieve these effects.

LNP_Formulation_Workflow cluster_0 Component Preparation cluster_1 LNP Self-Assembly cluster_2 Purification & Final Formulation mRNA mRNA Antigen Mixing Rapid Mixing (e.g., Microfluidics) mRNA->Mixing Lipids Ionizable Lipid, Cholesterol, Helper Lipid Lipids->Mixing PEG_Lipid PEG-Lipid Conjugate (e.g., DSPE-PEG2000) PEG_Lipid->Mixing Formation Spontaneous Formation of LNP Core Mixing->Formation Self-assembly PEG_Shell PEGylation: Formation of Hydrophilic Shell Formation->PEG_Shell Purify Purification (e.g., Dialysis, TFF) PEG_Shell->Purify Sterilize Sterile Filtration Purify->Sterilize Final Final Vaccine Product Sterilize->Final Linker_Length_Effect cluster_0 PEG Linker Length cluster_1 Cellular Interaction cluster_2 Immune Outcome Short Shorter Linker (e.g., 2k, 5k Da) Uptake Dendritic Cell (DC) Uptake Short->Uptake Higher Long Longer Linker (e.g., 10k Da) Long->Uptake Lower (Increased Stealth) Presentation Antigen Presentation (pMHC-I) Uptake->Presentation TCell CD8+ T-Cell Response (IFN-γ production) Presentation->TCell PEG_Immunogenicity Vaccine PEGylated LNP Vaccine Complex Immune Complex (Vaccine + Antibody) Vaccine->Complex AntiPEG_Ab Anti-PEG Antibodies (IgM, IgG) AntiPEG_Ab->Complex Complement Complement System Activation (Classical Pathway) Complex->Complement Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins MastCell Mast Cell / Basophil Degranulation Anaphylatoxins->MastCell Release Release of Histamine, Cytokines, etc. MastCell->Release Reaction Hypersensitivity Reaction Release->Reaction Conjugation_Workflow NP Amine-Functionalized Nanoparticle (NP-NH2) Step1 Step 1: Linker Activation React NHS ester with NP-NH2 (pH 7.2-7.5) NP->Step1 Linker SM(PEG)n Linker (NHS-PEG-Maleimide) Linker->Step1 NP_Mal Maleimide-Activated NP (NP-PEG-Maleimide) Step1->NP_Mal Step2 Step 2: Peptide Conjugation React Maleimide with Peptide-SH (pH 6.5-7.5) NP_Mal->Step2 Peptide_SH Cysteine-Peptide (Reduced Sulfhydryl) Peptide_SH->Step2 Final_NP Final Antigen-Conjugated NP Step2->Final_NP Purify Step 3: Purification (SEC or Dialysis) Final_NP->Purify

References

Application Notes and Protocols for PROTAC Synthesis using an NHS ester-PEG7-COOH Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to commandeer the cell's natural protein disposal system to eliminate specific target proteins.[1][2] These molecules consist of two key binding moieties connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The linker is a critical component, and polyethylene glycol (PEG) linkers are often employed to improve solubility and permeability. This document provides a detailed protocol for the synthesis of a PROTAC using a bifunctional NHS ester-PEG7-COOH linker.

The synthetic strategy involves a two-step sequential process:

  • Amide bond formation between the amine-containing "warhead" (ligand for the target protein) and the N-hydroxysuccinimide (NHS) ester end of the PEG linker.

  • A second amide bond formation between the carboxylic acid end of the linker-warhead conjugate and an amine-containing E3 ligase ligand, typically facilitated by a peptide coupling reagent.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs operate by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC mechanism of action.

Experimental Protocols

Protocol 1: Conjugation of Warhead-NH₂ to this compound

This protocol details the reaction between an amine-functionalized warhead and the NHS ester terminus of the linker.

Protocol_1_Workflow cluster_workflow Workflow: Warhead-Linker Conjugation A 1. Dissolve Warhead-NH₂ (1 eq) and NHS-PEG7-COOH (1.1 eq) in anhydrous DMF. B 2. Add DIPEA (2-3 eq). A->B C 3. Stir at room temperature for 2-4 hours. B->C D 4. Monitor reaction by LC-MS. C->D E 5. Aqueous work-up upon completion. D->E F 6. Purify by preparative HPLC. E->F G 7. Characterize Warhead-PEG7-COOH (LC-MS, NMR). F->G

Caption: Experimental workflow for Protocol 1.

Methodology:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing warhead (1.0 equivalent) in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • To this solution, add the this compound linker (1.1 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture. The base is crucial as the NHS byproduct is weakly acidic.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the warhead starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with 5% LiCl solution (to remove DMF) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Warhead-PEG7-COOH intermediate by preparative High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Final PROTAC Assembly - Coupling of Warhead-PEG7-COOH with E3 Ligase Ligand-NH₂

This protocol outlines the final step, where the linker-warhead intermediate is coupled to the E3 ligase ligand.

Protocol_2_Workflow cluster_workflow Workflow: Final PROTAC Assembly A 1. Dissolve Warhead-PEG7-COOH (1 eq) and E3 Ligase Ligand-NH₂ (1.2 eq) in anhydrous DMF. B 2. Add peptide coupling reagent (e.g., PyBOP, 1.5 eq) and DIPEA (3 eq). A->B C 3. Stir at room temperature for 4-12 hours. B->C D 4. Monitor reaction by LC-MS. C->D E 5. Aqueous work-up and extraction. D->E F 6. Purify the final PROTAC by preparative HPLC. E->F G 7. Characterize the final PROTAC (HRMS, NMR). F->G

Caption: Experimental workflow for Protocol 2.

Methodology:

  • In a clean, dry flask under an inert atmosphere, dissolve the Warhead-PEG7-COOH intermediate (1.0 equivalent) in anhydrous DMF (approx. 0.1 M).

  • Add the amine-containing E3 ligase ligand (1.2 equivalents).

  • Add the peptide coupling reagent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 equivalents). Other common reagents include HATU, HBTU, or TBTU.

  • Add DIPEA (3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, or until completion.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude final PROTAC molecule by preparative HPLC.

  • Characterize the final product thoroughly using High-Resolution Mass Spectrometry (HRMS) and NMR (¹H and ¹³C) to confirm its identity, structure, and purity.

Data Presentation

Table 1: Summary of Reaction Conditions
StepReaction TypeReactants (Equivalents)Reagent (Equivalents)Base (Equivalents)SolventTime (h)Temp. (°C)
1 NHS Ester-Amine CouplingWarhead-NH₂ (1.0), NHS-PEG7-COOH (1.1)-DIPEA (2-3)Anhydrous DMF1-4RT
2 Amide CouplingWarhead-PEG7-COOH (1.0), E3 Ligand-NH₂ (1.2)PyBOP (1.5)DIPEA (3.0)Anhydrous DMF4-12RT

RT = Room Temperature

Table 2: Representative Characterization Data for a Final PROTAC
AnalysisExpected Result
LC-MS Single major peak with the correct mass-to-charge ratio ([M+H]⁺)
HRMS Calculated mass consistent with the empirical formula (within 5 ppm)
¹H NMR Peaks corresponding to protons of the warhead, PEG linker, and E3 ligase ligand with appropriate integrations and chemical shifts.
¹³C NMR Peaks corresponding to all unique carbons in the final PROTAC molecule.
Purity (HPLC) >95%

Logical Relationship of PROTAC Components

The successful synthesis of a PROTAC relies on the sequential and orthogonal coupling of its three key components. The bifunctional linker is central to this process, enabling a controlled, step-wise assembly.

Logical_Relationship cluster_logic Logical Assembly of PROTAC Components Warhead Warhead-NH₂ Intermediate Warhead-PEG7-COOH Warhead->Intermediate Protocol 1 (NHS Ester Coupling) Linker This compound Linker->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Protocol 2 (Amide Coupling) E3_Ligand E3 Ligase Ligand-NH₂ E3_Ligand->PROTAC

Caption: Logical flow of PROTAC synthesis.

References

Application Notes and Protocols for Labeling Oligonucleotides with NHS ester-PEG7-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of oligonucleotides.[1][2][3] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotide-based therapeutics by increasing their hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield them from nuclease degradation.[1][4] This document provides detailed protocols for the labeling of amine-modified oligonucleotides with NHS ester-PEG7-COOH, a heterobifunctional linker containing a seven-unit PEG chain. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary aliphatic amines to form a stable amide bond, while the terminal carboxylic acid offers a potential site for further conjugation.

The use of a discrete PEG linker like PEG7 provides a defined and homogenous product, which is advantageous for therapeutic applications where batch-to-batch consistency is critical. These application notes will guide researchers through the conjugation reaction, purification of the resulting PEGylated oligonucleotide, and methods for its characterization.

Chemical Reaction

The fundamental chemistry involves the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine. The NHS ester is a highly reactive group that readily couples with nucleophilic primary amines under mild conditions, typically in a slightly alkaline buffer (pH 7-9). The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

cluster_products Products Oligo_NH2 Amine-Modified Oligonucleotide (R-NH2) Conjugate Oligo-PEG7-COOH (Stable Amide Bond) Oligo_NH2->Conjugate + This compound (pH 7-9) NHS_PEG_COOH This compound NHS_PEG_COOH->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of an amine-modified oligonucleotide with this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
Amine-modified OligonucleotideCustom Synthesis-
This compoundVariouse.g., 874208-92-1
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichVarious
1 M Sodium Bicarbonate Buffer (pH 9.0)In-house preparation-
Nuclease-free WaterThermo Fisher ScientificAM9937
0.3 M Sodium Acetate, pH 5.2Thermo Fisher ScientificAM9740
100% Ethanol, Molecular Biology GradeSigma-AldrichE7023
70% EthanolIn-house preparation-
Desalting Columns (e.g., Glen Gel-Pak™)Glen Research60-5010-10
HPLC System with a Reverse-Phase C18 columnAgilent, Waters, etc.Various
Acetonitrile (ACN), HPLC GradeThermo Fisher ScientificA998-4
Triethylammonium Acetate (TEAA) Buffer, 1.0 MSigma-Aldrich90357
Protocol 1: Labeling of Amine-Modified Oligonucleotide

This protocol outlines the steps for conjugating an amine-modified oligonucleotide with this compound.

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM. Ensure the oligonucleotide is desalted and free of any amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction.

  • This compound Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Amine-modified oligonucleotide solution

    • 1 M Sodium Bicarbonate Buffer (pH 9.0) to a final concentration of 100 mM

    • Add a 10- to 50-fold molar excess of the this compound solution to the oligonucleotide solution.

  • Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light. For convenience, the reaction can also be left overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

Protocol 2: Purification of the PEGylated Oligonucleotide

Purification is crucial to remove unreacted this compound, hydrolyzed linker, and any unlabeled oligonucleotide. A combination of methods is often employed for optimal purity.

Method A: Ethanol Precipitation (for desalting and removal of some impurities)

  • To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

  • Add 3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in nuclease-free water.

Method B: Size-Exclusion Chromatography (Desalting)

For rapid removal of excess labeling reagent and salts, use a desalting column according to the manufacturer's instructions.

Method C: High-Performance Liquid Chromatography (HPLC) (for high purity)

Reverse-phase (RP-HPLC) or anion-exchange (AEX-HPLC) can be used for high-resolution purification. PEGylation increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on an RP-HPLC column compared to the unlabeled oligonucleotide.

  • Mobile Phase A: 0.1 M TEAA in nuclease-free water

  • Mobile Phase B: 0.1 M TEAA in 50% ACN

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor absorbance at 260 nm.

  • Collect fractions corresponding to the PEGylated oligonucleotide peak and lyophilize.

Characterization

The final product should be characterized to confirm successful conjugation and assess purity.

TechniquePurposeExpected Outcome
RP-HPLC Purity assessmentA single major peak with a longer retention time than the starting amine-modified oligonucleotide.
Mass Spectrometry (ESI-MS) Confirmation of conjugationThe observed molecular weight should correspond to the calculated mass of the PEGylated oligonucleotide.
UV-Vis Spectroscopy QuantificationDetermine the concentration of the oligonucleotide using its extinction coefficient at 260 nm.

Workflow and Data Presentation

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_oligo Prepare Amine- Modified Oligo reaction Mix Oligo and NHS Ester in Bicarbonate Buffer (pH 9.0) prep_oligo->reaction prep_nhs Prepare NHS-PEG7-COOH Stock Solution prep_nhs->reaction incubation Incubate 2-4h at Room Temperature reaction->incubation precipitation Ethanol Precipitation (Optional) incubation->precipitation hplc RP-HPLC or AEX-HPLC Purification precipitation->hplc ms Mass Spectrometry (Confirmation) hplc->ms hplc_analysis Analytical HPLC (Purity) hplc->hplc_analysis quant UV-Vis Spectroscopy (Quantification) hplc->quant cluster_benefits Benefits cluster_applications Applications Oligo_PEG_COOH Oligo-PEG7-COOH Conjugate Increased_Stability Increased Nuclease Resistance Oligo_PEG_COOH->Increased_Stability Improved_PK Improved Pharmacokinetics Oligo_PEG_COOH->Improved_PK Reduced_Clearance Reduced Renal Clearance Oligo_PEG_COOH->Reduced_Clearance Gene_Silencing Gene Silencing Increased_Stability->Gene_Silencing Diagnostics Diagnostics Increased_Stability->Diagnostics Aptamers Aptamer Therapeutics Improved_PK->Aptamers Drug_Delivery Drug Delivery Improved_PK->Drug_Delivery

References

Troubleshooting & Optimization

Technical Support Center: NHS Ester-PEG7-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NHS ester-PEG7-COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to help you overcome common challenges and improve your conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.[1][2] Within this range, the primary amine groups on your biomolecule (like the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles. A pH below 7.2 will result in protonated amines, which are unreactive.[2][3] Conversely, a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction and can lead to lower yields.[1] For many proteins, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Incompatible Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q3: How should I prepare and handle the this compound reagent?

NHS esters are highly sensitive to moisture. Improper handling is a common cause of low conjugation yield.

  • Storage: Store the reagent desiccated at -20°C.

  • Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Dissolving: Dissolve the this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Ensure the solvent is of high quality, as DMF can degrade to form amines.

  • Stock Solutions: Do not prepare aqueous stock solutions for storage as the NHS-ester moiety readily hydrolyzes. If you prepare a stock in anhydrous DMSO or DMF, it may be stored for 1-2 months at -20°C, but fresh preparations are always recommended.

Q4: What is the primary side reaction that reduces conjugation yield?

The primary competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to the inactive carboxylic acid (PEG7-COOH), rendering it unable to react with the amine on your biomolecule. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.

Troubleshooting Guide for Low Conjugation Yield

This guide addresses specific issues that can lead to low yields in your this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive NHS ester reagent due to hydrolysis.Store the reagent desiccated at -20°C and warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH.Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange into a non-amine-containing buffer like PBS, Borate, or HEPES before the reaction.
Low protein/biomolecule concentration.The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to 1-10 mg/mL to favor the conjugation reaction.
Inconsistent Results Inaccurate measurement of protein or reagent concentration.Accurately determine the protein concentration using a reliable method (e.g., BCA assay). Carefully weigh the this compound and prepare the stock solution.
Variability in NHS ester reactivity between batches or due to age.Test the reactivity of a new batch of NHS ester. Consider purchasing fresh reagent if it has been stored for a long time or handled improperly.
Precipitation During Reaction Poor solubility of the PEGylated conjugate.The addition of PEG can sometimes alter the solubility of a biomolecule. Consider adding a small amount of an organic co-solvent (e.g., DMSO, up to 10%) to the reaction mixture, ensuring it is compatible with your biomolecule's stability.
Use of a hydrophobic biomolecule.The PEG7 linker is designed to increase hydrophilicity. However, if the target molecule is very hydrophobic, solubility issues can still arise. Optimizing the buffer or adding co-solvents may help.
Impact of pH on NHS Ester Hydrolysis

The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. As the pH increases, the rate of hydrolysis accelerates, reducing the amount of active reagent available for conjugation.

pH Temperature (°C) Approximate Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This table illustrates the significant impact of pH on the stability of the NHS ester. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL) of the NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved this compound to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific application.

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring or rocking is recommended.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and the NHS byproduct from the labeled protein.

    • Common purification methods include size exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Characterization of PEGylated Protein

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm successful conjugation.

Methods:

  • SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated protein from the unconjugated protein and any aggregates. The PEGylated protein will have a shorter retention time due to its larger hydrodynamic radius.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful technique to determine the exact mass of the conjugate and calculate the degree of PEGylation (the number of PEG chains attached per protein).

  • UV-Vis Spectroscopy: If the PEG linker or the biomolecule has a chromophore, UV-Vis can be used to determine the concentration of the conjugate. The release of the NHS byproduct can also be monitored at 260-280 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 1. Prepare Protein (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) r1 3. Mix Reagents (Add NHS-PEG7-COOH to protein) p1->r1 Protein Solution p2 2. Prepare NHS-PEG7-COOH (Fresh solution in anhydrous DMSO/DMF) p2->r1 NHS-PEG7-COOH Solution r2 4. Incubate (1-4h at RT or overnight at 4°C) r1->r2 r3 5. Quench (Optional) (Add Tris or Glycine) r2->r3 a1 6. Purify Conjugate (SEC, Dialysis) r3->a1 a2 7. Characterize (SDS-PAGE, MS, SEC) a1->a2

Caption: A typical experimental workflow for this compound conjugation.

troubleshooting_tree start Low Conjugation Yield? q1 Is the buffer amine-free (e.g., PBS, Borate)? start->q1 Yes q2 Is the buffer pH within 7.2-8.5? q1->q2 Yes sol1 Buffer Exchange to an amine-free buffer. q1->sol1 No q3 Was the NHS ester handled correctly (desiccated, fresh solution)? q2->q3 Yes sol2 Adjust pH to 7.2-8.5 (optimal 8.3). q2->sol2 No q4 Is the protein concentration >1 mg/mL? q3->q4 Yes sol3 Use fresh reagent and anhydrous solvent. q3->sol3 No sol4 Increase protein concentration. q4->sol4 No success Optimize molar ratio of NHS ester. q4->success Yes

Caption: A decision tree for troubleshooting low conjugation yield.

reaction_pathways NHS_Ester R-PEG7-NHS Ester (Active) Conjugate R-PEG7-NH-Protein (Stable Amide Bond) NHS_Ester->Conjugate Desired Reaction (Aminolysis) Hydrolyzed_PEG R-PEG7-COOH (Inactive) NHS_Ester->Hydrolyzed_PEG Side Reaction (Hydrolysis) Protein_Amine Protein-NH2 Protein_Amine->Conjugate H2O H2O (Water) H2O->Hydrolyzed_PEG

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Preventing Aggregation of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of PEGylated proteins during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large, insoluble aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability and solubility. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEGylation generally enhances protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.

Q2: How does PEGylation, in principle, prevent protein aggregation?

A2: PEGylation can inhibit protein aggregation through several mechanisms:

  • Steric Hindrance: The attached PEG chain creates a "shield" around the protein, which can sterically hinder protein-protein interactions that lead to aggregation.

  • Increased Hydrodynamic Size: PEGylation increases the effective size of the protein in solution, which can reduce renal clearance and prolong its circulation time.

  • Enhanced Solubility: The hydrophilic nature of PEG can increase the overall solubility of the protein, making it less prone to aggregation.

  • Masking of Hydrophobic Patches: PEG chains can mask hydrophobic regions on the protein surface that are prone to interacting and causing aggregation.

  • Improved Conformational Stability: PEGylation can enhance the conformational stability of a protein, making it more resistant to unfolding and subsequent aggregation.

Q3: What analytical techniques can be used to detect and quantify protein aggregation?

A3: Several analytical methods are available to monitor and quantify the aggregation of PEGylated proteins:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying aggregates based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Turbidity Measurement: An increase in the turbidity of a protein solution, measured by absorbance at a specific wavelength (e.g., 350 nm), can indicate the formation of insoluble aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight aggregates.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.

Troubleshooting Guides

Issue 1: Visible precipitation or increased turbidity is observed during the PEGylation reaction.

This indicates the formation of insoluble aggregates. The following steps can be taken to troubleshoot this issue.

Step 1: Optimize Reaction Conditions

It is crucial to systematically evaluate and optimize the reaction parameters. Small-scale screening experiments are highly recommended before proceeding with larger batches.

Experimental Protocol: Small-Scale PEGylation Screening

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up a Screening Matrix:

    • Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.

    • Vary one parameter at a time while keeping others constant.

  • Parameters to Screen:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).

  • Reaction Incubation:

    • Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis:

    • Analyze the extent of aggregation in each reaction using methods like turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet.

Step 2: Modify Reaction Kinetics

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.

Step 3: Incorporate Stabilizing Excipients

If optimizing reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.

Table 1: Common Stabilizing Excipients for PEGylation Reactions

Excipient TypeExampleTypical ConcentrationMechanism of Action
Sugars/PolyolsSucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, increases protein stability.
Amino AcidsArginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
SurfactantsPolysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced adsorption and aggregation.
Issue 2: Aggregation is observed during purification or storage of the PEGylated protein.

Aggregation can also occur after the PEGylation reaction during downstream processing and storage.

Step 1: Optimize the Purification Process

  • Buffer Composition: Ensure the purification buffers (e.g., for chromatography) contain stabilizing excipients as identified during the reaction optimization.

  • Avoid High Local Concentrations: During concentration steps (e.g., ultrafiltration), be mindful of creating high local protein concentrations that can promote aggregation. Consider using alternative methods like dialysis against high molecular weight PEG.

Step 2: Optimize Formulation for Storage

The long-term stability of the purified PEGylated protein is highly dependent on the formulation.

  • Cryoprotectants for Frozen Storage: If the PEGylated protein is to be stored frozen, include cryoprotectants like glycerol to prevent aggregation during freeze-thaw cycles.

  • Lyophilization Optimization: For freeze-drying, the formulation and process parameters are critical. Lyoprotectants such as sucrose and trehalose are essential to protect the protein's structure in the dried state.

Table 2: Quantitative Data on the Effect of PEGylation on Protein Stability

ProteinPEG ModificationObservationReference
Granulocyte Colony-Stimulating Factor (GCSF)N-terminal 20 kDa PEGAggregation rate was significantly reduced compared to non-PEGylated GCSF. Soluble aggregates were formed instead of precipitation.
GCSF (Heat Stressed at 55°C)20 kDa PEGMonomer content decreased from 96% to 6.44% after 180 minutes of stress, with a corresponding increase in aggregates.
Alpha-1 Antitrypsin (AAT)Various PEG lengths and structuresPropensity to aggregate upon heat treatment was significantly decreased by PEGylation.
LysozymeSingle 20 kDa PEGCovalent attachment of PEG prevented loss of activity and minimized aggregation during melt-extrusion processing.

Visualization of Key Processes

PEGylation_Workflow Experimental Workflow for Optimizing PEGylation cluster_screening Screening cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_protein Prepare Protein Stock screening Small-Scale Screening Matrix (Vary pH, Temp, Ratio, Conc.) prep_protein->screening prep_peg Prepare Activated PEG Stock prep_peg->screening reaction Incubate Reaction (e.g., 4°C, overnight) screening->reaction analysis Analyze for Aggregation (SEC, DLS, SDS-PAGE) reaction->analysis optimize Identify Optimal Conditions analysis->optimize scale_up Scale-up Reaction optimize->scale_up

Caption: Workflow for optimizing PEGylation to minimize aggregation.

Aggregation_Prevention_Mechanisms Mechanisms of Aggregation Prevention cluster_causes Causes of Aggregation cluster_strategies Prevention Strategies cause1 Intermolecular Cross-linking strategy3 Control Reaction Kinetics (Slow Addition) cause1->strategy3 mitigates strategy4 Use Monofunctional PEG cause1->strategy4 prevents cause2 Hydrophobic Interactions strategy2 Add Stabilizing Excipients (Sugars, Arginine) cause2->strategy2 suppresses cause2->strategy3 mitigates cause3 Conformational Instability strategy1 Optimize Reaction Conditions (pH, Temp) cause3->strategy1 stabilizes cause3->strategy3 mitigates

Caption: Logical relationships in aggregation and prevention.

References

Technical Support Center: NHS Ester-PEG7-COOH Reaction Buffer Selection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of NHS ester-PEG7-COOH in your bioconjugation experiments. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for reacting the NHS ester end of this compound?

A1: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., lysine residues on proteins) in a pH range of 7.2 to 8.5.[1][2] A common starting point is a pH of 8.3-8.5.[3][4] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, leading to the formation of a stable amide bond.

Q2: Which buffers are compatible with NHS ester reactions?

A2: It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Q3: Which buffers and compounds should be avoided during the NHS ester reaction?

A3: Buffers and additives containing primary amines must be avoided. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary prior to starting the conjugation reaction.

Incompatible Buffers and Compounds:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ammonium salts

  • High concentrations of sodium azide (> 3 mM)

Q4: What is the role of the terminal carboxyl (-COOH) group on the PEG7 linker?

A4: The terminal carboxyl group on this compound makes it a heterobifunctional linker. This means you can first react the NHS ester with a primary amine on one molecule, and then, in a separate step, activate the carboxyl group to react with a primary amine on a second molecule. This allows for the controlled, stepwise assembly of complex bioconjugates.

Q5: How do I react the carboxyl (-COOH) end of the linker?

A5: The carboxyl group can be activated to react with primary amines using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS. The activation of the carboxylic acid is most efficient at a pH of 4.5-7.2. Following activation, the pH is typically raised to 7.2-7.5 for the reaction with the amine-containing molecule.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound

Functional GroupRecommended BuffersOptimal pH RangeIncompatible BuffersReaction TemperatureReaction Time
NHS Ester Phosphate, Bicarbonate, HEPES, Borate7.2 - 8.5Tris, Glycine, Ammonium SaltsRoom Temperature or 4°C0.5 - 4 hours
Carboxylic Acid (Activation) MES4.5 - 7.2Amine-containing buffersRoom Temperature15 minutes
Carboxylic Acid (Conjugation) Phosphate7.2 - 7.5-Room Temperature2 hours

Table 2: Stability of NHS Esters in Aqueous Solution

pHHalf-life at 4°CHalf-life at Room Temperature
7.04-5 hours~1 hour
8.0-~1 hour
8.610 minutesMinutes

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with the NHS Ester End of this compound
  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS at pH 7.2-8.0 using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a water-miscible anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Two-Step Conjugation Using Both Ends of this compound

Step 1: Reaction of the NHS Ester Group

  • Follow steps 1-7 of Protocol 1 to conjugate your first molecule via its primary amines to the NHS ester end of the linker.

Step 2: Activation and Reaction of the Carboxyl Group

  • Buffer Exchange: Exchange the buffer of the conjugate from Step 1 to an amine-free buffer at pH 4.5-7.2, such as MES buffer.

  • Activation: Add a 1.5 to 5-fold molar excess of both EDC and NHS (or Sulfo-NHS) over the concentration of the conjugate. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5.

  • Amine Coupling: Add your second amine-containing molecule to the activated conjugate solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer.

  • Purification: Purify the final conjugate using a suitable method like gel filtration to remove unreacted reagents and byproducts.

Mandatory Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products NHS_Ester This compound Reaction_Step Nucleophilic Attack NHS_Ester->Reaction_Step Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Reaction_Step Amide_Bond Stable Amide Bond (Conjugate) Reaction_Step->Amide_Bond NHS_byproduct N-hydroxysuccinimide (Leaving Group) Reaction_Step->NHS_byproduct

Caption: Reaction of an NHS ester with a primary amine.

Experimental_Workflow Start Start Buffer_Exchange Buffer Exchange (if needed) Start->Buffer_Exchange Prepare_Protein Prepare Protein Solution (1-10 mg/mL) Buffer_Exchange->Prepare_Protein React Combine and React (1-4 hours) Prepare_Protein->React Prepare_Linker Prepare this compound (in DMSO or DMF) Prepare_Linker->React Quench Quench Reaction (Optional) React->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify End End Purify->End

Caption: Experimental workflow for protein labeling.

Troubleshooting_Guide Low_Yield Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Low_Yield->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer_Composition Amine-free buffer? Check_pH->Check_Buffer_Composition Yes Buffer_Exchange Perform buffer exchange Check_Buffer_Composition->Buffer_Exchange No Check_Reagent_Activity Is NHS ester active? Check_Buffer_Composition->Check_Reagent_Activity Yes Use_Fresh_Reagent Use fresh reagent Check_Reagent_Activity->Use_Fresh_Reagent No Optimize_Ratio Optimize molar ratio Check_Reagent_Activity->Optimize_Ratio Yes

Caption: Troubleshooting low conjugation yield.

References

effect of pH on NHS ester-PEG7-COOH reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NHS Ester-PEG7-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for conjugating this compound to primary amines, such as the lysine residues on a protein, is between 7.2 and 8.5.[1][][3] A pH of 8.3-8.5 is often recommended as an ideal starting point for most applications.[4] At a lower pH, the primary amine groups are protonated (-NH3+), which renders them non-nucleophilic and significantly slows down the reaction rate.[1] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: What are the competing reactions with the desired aminolysis, and how does pH affect them?

The primary competing reaction is the hydrolysis of the NHS ester by water. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates significantly. This is a critical consideration as the hydrolysis reaction renders the this compound inactive and unable to conjugate to the target amine. Therefore, the reaction pH must be carefully controlled to maximize the aminolysis reaction while minimizing hydrolysis.

Q3: Which buffers are recommended for NHS ester conjugation reactions?

It is crucial to use amine-free buffers for NHS ester conjugation reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of unintended byproducts. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Bicarbonate Buffer

  • Borate Buffer

  • HEPES Buffer

Q4: How should I prepare and handle this compound?

NHS esters are sensitive to moisture and should be stored at -20°C with a desiccant. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is highly recommended to prepare solutions of this compound immediately before use. For water-insoluble NHS esters, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used as a solvent. Ensure that the organic solvent is of high purity and anhydrous, as any residual water can lead to hydrolysis of the NHS ester.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: The reagent may have been compromised by moisture.Ensure proper storage of the NHS ester at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.
Suboptimal pH: The pH of the reaction buffer is either too low or too high.Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are interfering with the reaction.Use an amine-free buffer such as PBS, Sodium Bicarbonate, or Borate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange before the conjugation reaction.
Low Reactant Concentration: Dilute concentrations can favor hydrolysis over the bimolecular conjugation reaction.If possible, increase the concentration of your protein or other amine-containing molecule.
Precipitation of the Conjugate Hydrophobicity: The conjugated molecule might be less soluble than the starting materials.The PEG7 linker in this compound is designed to increase hydrophilicity. However, if precipitation occurs, consider optimizing the buffer conditions or using a longer PEG chain.
High Background or Non-Specific Binding in Assays Excess Unreacted NHS Ester: The unreacted reagent can bind non-specifically in downstream applications.Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, after the desired incubation time. Purify the conjugate using methods like dialysis or size-exclusion chromatography to remove excess reagent.
Aggregation of the Conjugate: The conjugation process may induce aggregation.The PEG linker helps to reduce aggregation. If aggregation is still an issue, try optimizing the molar excess of the NHS ester reagent to control the degree of labeling.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pH Temperature (°C) Half-life Reference
7.004-5 hours
7.4Not Specified> 120 minutes
8.0Not Specified1 hour
8.5Not SpecifiedNot Specified-
8.6410 minutes
9.0Not Specified< 9 minutes

Table 2: pH-Dependent Reaction Kinetics of NHS Esters with Amines

This table illustrates the effect of pH on the reaction rate of NHS esters with primary amines.

pH Reactant Half-time of Amidation (t1/2) Reference
7.4Branched PEG-NHSReaction reached steady state by 2 hours
8.0Porphyrin-NHS ester80 minutes
8.5Porphyrin-NHS ester20 minutes
9.0Porphyrin-NHS ester10 minutes
9.0Branched PEG-NHSReaction reached steady state within 10 minutes

Experimental Protocols

General Protocol for Conjugating this compound to a Protein

This protocol provides a general guideline. Optimal conditions such as molar excess of the NHS ester, protein concentration, and incubation time should be determined empirically for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare aqueous stock solutions for storage.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined experimentally.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction (Optional):

    • To stop the conjugation reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizations

ReactionPathways cluster_reactants Reactants cluster_products Products NHS_Ester This compound Amide_Conjugate Stable Amide Conjugate (Protein-NH-CO-PEG7-COOH) NHS_Ester->Amide_Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Hydrolyzed Ester (HOOC-PEG7-COOH) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) NHS N-hydroxysuccinimide Primary_Amine Primary Amine (e.g., Protein-NH2) Water Water (H2O) Amide_Conjugate->NHS + Hydrolyzed_Ester->NHS +

Caption: Competing reaction pathways for this compound.

ExperimentalWorkflow start Start prep_protein Prepare Protein Solution (Amine-free buffer) start->prep_protein prep_nhs Prepare this compound Solution (Anhydrous DMSO/DMF) start->prep_nhs conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) prep_protein->conjugation prep_nhs->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (Dialysis / SEC) quench->purify end End purify->end

Caption: General experimental workflow for this compound conjugation.

TroubleshootingTree start Low Conjugation Yield? check_ph Is buffer pH 7.2-8.5? start->check_ph Yes adjust_ph Adjust pH to 7.2-8.5 start->adjust_ph No check_buffer Is buffer amine-free? check_ph->check_buffer Yes check_ph->adjust_ph No check_reagent Was NHS ester solution fresh? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No prepare_fresh Prepare fresh NHS ester solution check_reagent->prepare_fresh No increase_conc Increase reactant concentrations check_reagent->increase_conc Yes adjust_ph->check_ph buffer_exchange->check_buffer prepare_fresh->check_reagent success Problem Solved increase_conc->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: NHS Ester-PEG7-COOH Conjugation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving NHS ester-PEG7-COOH and the subsequent removal of unreacted reagents.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the removal of unreacted this compound in a question-and-answer format.

Question: After my conjugation reaction, how do I remove the excess, unreacted this compound?

Answer: The most common and effective methods for removing unreacted this compound from your reaction mixture are size exclusion chromatography (SEC), dialysis, and precipitation.[1][] The choice of method depends on the properties of your target molecule (e.g., protein, oligonucleotide), the scale of your reaction, and the required final purity.

Question: What is the purpose of "quenching" the reaction, and is it always necessary?

Answer: Quenching is the process of intentionally stopping the conjugation reaction by adding a small molecule with a primary amine, such as Tris or glycine.[3][4] This consumes any remaining reactive NHS esters, preventing them from reacting with other molecules in downstream applications, which could otherwise lead to non-specific binding.[5] Quenching is a recommended step before purification to ensure that no further reaction occurs.

Question: I'm observing low yield of my final conjugate after purification. What are the possible causes?

Answer: Low yield can stem from several factors, including inefficient conjugation in the first place or loss of the conjugate during purification. Key areas to troubleshoot include:

  • NHS Ester Hydrolysis: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. Always use anhydrous solvents to dissolve the NHS ester and prepare the solution immediately before use.

  • Suboptimal Reaction pH: The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines on your target molecule, while a pH that is too high will accelerate the hydrolysis of the NHS ester.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester and should be avoided during the conjugation reaction itself.

  • Purification Method: Your chosen purification method may not be optimal for your conjugate, leading to sample loss. For instance, using a dialysis membrane with a molecular weight cutoff (MWCO) that is too large could result in the loss of your conjugate.

Question: Why am I seeing high background or non-specific binding in my downstream assays?

Answer: This is often due to insufficient removal of the unreacted this compound or the hydrolyzed, non-reactive form of the PEG reagent, which can non-covalently associate with your target molecule. To mitigate this, ensure your purification method is stringent enough to separate the small molecule PEG reagent from your much larger conjugate. Size exclusion chromatography is particularly effective for this.

Comparison of Purification Methods

The following table summarizes the key characteristics of the most common methods for removing unreacted this compound. The efficiency and purity are qualitative assessments, as the exact quantitative values can vary significantly based on the specific experimental conditions and the nature of the conjugated molecule.

Method Principle of Separation Efficiency/Purity Advantages Disadvantages Typical Applications
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on the hydrodynamic radius of the molecules. Larger molecules (the conjugate) elute before smaller molecules (unreacted PEG).Very HighExcellent separation of molecules with significant size differences, high resolution, and can be automated (HPLC/UPLC).Can be time-consuming for gravity-flow columns, potential for sample dilution, and requires specialized equipment for high-performance methods.Purification of PEGylated proteins and other macromolecules where high purity is required.
Dialysis Separation based on molecular weight cutoff (MWCO). Small, unreacted PEG molecules diffuse through the semi-permeable membrane while the larger conjugate is retained.HighSimple to perform, requires minimal specialized equipment, and is gentle on the sample.Can be very time-consuming (requiring multiple buffer changes over hours to days), and may not be as effective for removing all non-covalently bound impurities.Removal of small molecule impurities from proteins and other large biomolecules.
Precipitation Altering the solvent composition (e.g., by adding ethanol) to selectively precipitate the larger conjugate while the smaller, unreacted PEG remains in solution.Moderate to HighCan be rapid and effective for certain types of molecules like oligonucleotides.May not be suitable for all proteins as it can cause denaturation, and co-precipitation of impurities can occur.Purification of labeled oligonucleotides.

Experimental Protocols

Protocol 1: Quenching the NHS Ester Reaction

This protocol describes how to stop the conjugation reaction before purification.

Materials:

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.

Procedure:

  • Following the desired incubation time for your conjugation reaction, add the quenching buffer to your reaction mixture to a final concentration of 50-100 mM.

  • Incubate the mixture for an additional 15-30 minutes at room temperature with gentle stirring.

  • Proceed immediately to your chosen purification method.

Protocol 2: Purification by Size Exclusion Chromatography (Spin Column Format)

This protocol provides a general guideline for using a desalting spin column.

Materials:

  • Desalting spin column with an appropriate molecular weight cutoff for your conjugate.

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Microcentrifuge.

Procedure:

  • Column Preparation: Remove the storage solution from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by adding your desired elution buffer and centrifuging. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Load your quenched reaction mixture onto the center of the column bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be in the eluate, while the smaller, unreacted this compound will be retained in the column matrix.

Protocol 3: Purification by Dialysis

This protocol outlines the general steps for dialysis.

Materials:

  • Dialysis tubing or cassette with a molecular weight cutoff (MWCO) significantly lower than your conjugate (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Dialysis clips (if using tubing).

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the volume of your sample). Stir the buffer gently on a stir plate.

  • Buffer Changes: Change the dialysis buffer every few hours for the first day, and then leave to dialyze overnight. At least 3-4 buffer changes are recommended to ensure complete removal of the unreacted PEG.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Visualizations

The following diagrams illustrate the workflows for quenching and purification.

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_output Output A Target Molecule + NHS-ester-PEG7-COOH B Add Quenching Buffer (e.g., Tris or Glycine) A->B Reaction Incubation (30-60 min) C Incubate 15-30 min at Room Temperature B->C D Quenched Reaction Mixture C->D

Caption: Workflow for Quenching an NHS Ester Reaction.

Purification_Workflow cluster_sec Size Exclusion Chromatography cluster_dialysis Dialysis cluster_precipitation Precipitation Start Quenched Reaction Mixture SEC_Equilibrate Equilibrate Column Start->SEC_Equilibrate Method 1 Dialysis_Load Load Sample into Dialysis Cassette Start->Dialysis_Load Method 2 Precip_Solvent Add Precipitating Solvent (e.g., Ethanol) Start->Precip_Solvent Method 3 SEC_Load Load Sample SEC_Equilibrate->SEC_Load SEC_Elute Elute with Buffer SEC_Load->SEC_Elute End Purified Conjugate SEC_Elute->End Dialysis_Immerse Immerse in Buffer Dialysis_Load->Dialysis_Immerse Dialysis_Change Change Buffer (3-4 times) Dialysis_Immerse->Dialysis_Change Dialysis_Change->End Precip_Incubate Incubate at -20°C Precip_Solvent->Precip_Incubate Precip_Pellet Centrifuge to Pellet Conjugate Precip_Incubate->Precip_Pellet Precip_Pellet->End

Caption: Overview of Purification Methods for Conjugates.

References

common side reactions with NHS ester crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester crosslinker and what is its main competing side reaction?

N-hydroxysuccinimide (NHS) esters are designed to react with primary amines (-NH₂), which are found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[1][2][3] The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces the efficiency of the crosslinking reaction.[1][4] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

Q2: How does pH affect NHS ester crosslinking reactions?

The pH of the reaction buffer is a critical parameter. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.

  • Below pH 7.2: The primary amines on the protein are protonated (-NH₃⁺), making them non-nucleophilic and thus less available to react with the NHS ester.

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction.

Therefore, a compromise must be found to maximize the concentration of reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis.

Q3: Can NHS esters react with functional groups other than primary amines?

Yes, while NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups can occur, although generally to a lesser extent. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are less stable than the amide bond formed with primary amines.

  • Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity.

Optimizing the reaction pH towards the lower end of the optimal range (e.g., pH 7.2-7.5) can help to reduce these side reactions.

Q4: Which buffers should be used or avoided for NHS ester reactions?

It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate-bicarbonate buffer

Q5: How should I store and handle NHS ester crosslinkers?

NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. To prevent condensation, it is important to allow the reagent vial to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, anhydrous organic solvents like DMSO or DMF should be used to prepare stock solutions. It is highly recommended to prepare these stock solutions fresh for each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Crosslinking/Labeling Efficiency Hydrolysis of NHS ester: Reaction pH is too high, or the reagent was exposed to moisture.Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Presence of competing primary amines in the buffer: Use of incompatible buffers like Tris or glycine.Use amine-free buffers such as PBS, HEPES, or borate buffer. If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.
Inaccessible primary amines on the target protein: The primary amines on the protein may be sterically hindered or buried within the protein's structure.Consider denaturing the protein if its native conformation is not essential for the application. Alternatively, use a crosslinker with a longer spacer arm to overcome steric hindrance.
Low protein concentration: Dilute protein solutions can lead to less efficient crosslinking.If possible, increase the concentration of the protein. For protein concentrations below 5 mg/mL, a higher molar excess of the crosslinker (20- to 50-fold) may be necessary.
Protein Precipitation or Aggregation after Labeling High degree of labeling: Excessive modification of the protein can alter its properties, leading to aggregation.Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the number of modifications. Perform a titration experiment to determine the optimal crosslinker concentration.
Change in protein's isoelectric point (pI): Modification of positively charged primary amines can alter the protein's pI, potentially reducing its solubility in the reaction buffer.Ensure the pH of the buffer is not too close to the predicted new pI of the modified protein.
High Background or Non-Specific Binding in Downstream Applications Insufficient purification: Failure to remove excess, unreacted, or hydrolyzed label after the conjugation reaction.Quench the reaction by adding a primary amine-containing buffer like Tris or glycine. Purify the conjugate using size-exclusion chromatography (desalting column), dialysis, or HPLC to remove excess reagents and byproducts.
Non-covalent binding of hydrolyzed label: The hydrolyzed, non-reactive label can physically adsorb to the protein.Ensure thorough purification of the conjugate. Including a non-ionic surfactant in wash buffers during downstream applications can help mitigate hydrophobic interactions.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data compiled from multiple sources.

Table 2: Recommended Molar Excess of NHS-Ester Crosslinker

The optimal molar excess of the crosslinker depends on the protein concentration.

Protein ConcentrationRecommended Molar Excess
≥ 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Data compiled from product instructions.

Experimental Protocols

General Protocol for Protein Crosslinking with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and crosslinkers.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Protein Solution Preparation: Dissolve or dialyze the protein to be crosslinked in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein solution is in an incompatible buffer (e.g., Tris), perform a buffer exchange.

  • Crosslinker Solution Preparation: Immediately before use, dissolve the NHS ester crosslinker in an anhydrous organic solvent (e.g., DMSO or DMF) to a 10-20 mM stock solution.

  • Reaction: Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution while gently mixing. The final concentration of the organic solvent should typically be less than 10%.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker, hydrolyzed reagent, and quenching buffer by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

G cluster_0 NHS Ester Reaction Pathways A NHS Ester Crosslinker (Reactive) B Primary Amine (Target Protein, pH 7.2-8.5) A->B Aminolysis (Desired Reaction) D Water (H₂O) A->D Hydrolysis (Side Reaction) F Other Nucleophiles (e.g., -OH, -SH) A->F Side Reactions C Stable Amide Bond (Desired Conjugate) B->C E Hydrolyzed NHS Ester (Inactive Carboxylic Acid) D->E G Unstable Side Products (e.g., Esters, Thioesters) F->G

Caption: Competing reaction pathways for an NHS ester crosslinker.

G start Start: Low Labeling Efficiency check_pH Is buffer pH within 7.2-8.5? start->check_pH check_buffer Is buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_reagent Was NHS ester reagent handled correctly? check_buffer->check_reagent Yes buffer_exchange Buffer exchange to amine-free buffer (e.g., PBS, HEPES) check_buffer->buffer_exchange No check_concentration Are protein/reagent concentrations adequate? check_reagent->check_concentration Yes fresh_reagent Use fresh, anhydrous reagent stock check_reagent->fresh_reagent No increase_concentration Increase protein concentration or molar excess of crosslinker check_concentration->increase_concentration No success Problem Solved check_concentration->success Yes adjust_pH->check_buffer buffer_exchange->check_reagent fresh_reagent->check_concentration increase_concentration->success

Caption: Troubleshooting workflow for low NHS ester labeling efficiency.

References

Technical Support Center: Optimizing the Solubility of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with PEGylated conjugates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the solubility of your PEGylated products.

Troubleshooting Guide: Common Solubility Issues with PEGylated Conjugates

Low solubility and aggregation are frequent hurdles in the development of PEGylated therapeutics. This guide will help you identify potential causes and implement effective solutions.

Problem Potential Causes Recommended Solutions
Precipitation or cloudiness during/after PEGylation reaction - High degree of PEGylation leading to increased hydrophobicity.[1] - Suboptimal reaction buffer (pH, ionic strength).[2] - Poor intrinsic solubility of the parent molecule.- Optimize the molar ratio of PEG to the protein to control the degree of PEGylation.[3][4] - Screen different buffer systems and pH values to find the optimal conditions for both the reaction and the final product's stability.[2] - Consider using solubility-enhancing excipients in the formulation.
Formation of visible aggregates or particles post-purification - Inefficient removal of unreacted PEG or protein. - Unstable formulation (e.g., wrong buffer, presence of destabilizing agents). - Denaturation of the protein during the PEGylation or purification process.- Employ appropriate chromatography techniques (e.g., size-exclusion, ion-exchange) for efficient purification. - Perform formulation screening to identify optimal buffer conditions, pH, and excipients that enhance stability. - Monitor protein structure and activity throughout the process to detect any denaturation.
Increased viscosity of the final product solution - High concentration of the PEGylated conjugate. - High molecular weight of the PEG used. - Aggregation or self-association of the conjugates.- Adjust the final concentration of the conjugate. - Evaluate the use of a lower molecular weight PEG if therapeutically viable. - Characterize the solution for aggregates using techniques like Dynamic Light Scattering (DLS).
Reduced biological activity of the PEGylated conjugate - PEGylation at or near the active site of the protein, causing steric hindrance. - Conformational changes in the protein induced by PEGylation.- Utilize site-specific PEGylation strategies to avoid modification of critical functional domains. - Protect the active site during the PEGylation reaction. - Conduct thorough functional assays to assess the impact of PEGylation on bioactivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of PEGylated conjugates.

Q1: How does PEGylation generally improve the solubility of proteins?

A1: PEG (polyethylene glycol) is a highly hydrophilic polymer. When covalently attached to a protein, the PEG chains form a hydrated layer around the molecule. This "hydration shell" increases the overall hydrophilicity of the conjugate, which can significantly enhance its solubility in aqueous environments and prevent aggregation.

Q2: Can the choice of PEG molecule affect the solubility of the conjugate?

A2: Absolutely. The molecular weight and structure of the PEG can have a substantial impact. Higher molecular weight PEGs can increase the hydrodynamic volume, which generally improves solubility and circulation time. However, very high degrees of PEGylation can sometimes lead to increased hydrophobicity. The structure of the PEG, such as linear versus branched, can also influence the physicochemical properties of the conjugate, with branched PEGs sometimes offering better resistance to clearance.

Q3: What role does the site of PEGylation play in solubility?

A3: The specific site of PEG attachment on the protein is crucial. Random PEGylation can lead to a heterogeneous mixture of conjugates, some of which may have compromised solubility or activity. Site-specific PEGylation allows for a more uniform product and can be designed to avoid regions of the protein that are critical for its function or that might negatively impact solubility if modified. For instance, residue-specific PEGylation has been shown to strengthen salt bridges by shielding them from water, thereby enhancing stability.

Q4: How can I optimize the PEGylation reaction to favor better solubility?

A4: Optimization of reaction conditions is key. Important parameters to consider include:

  • pH: The pH of the reaction buffer can influence the reactivity of specific amino acid residues, allowing for more controlled PEGylation.

  • Molar Ratio: The molar ratio of PEG to the protein determines the degree of PEGylation. A lower ratio may be necessary to avoid over-PEGylation and potential solubility issues.

  • Temperature and Reaction Time: These parameters should be carefully controlled to ensure consistent and reproducible results while minimizing protein degradation.

Q5: What are the best analytical techniques to assess the solubility and aggregation of my PEGylated conjugate?

A5: A combination of techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are invaluable for assessing purity, detecting aggregates, and quantifying the PEGylated product.

  • Dynamic Light Scattering (DLS): DLS is a sensitive method for detecting the presence of aggregates and determining the size distribution of particles in a solution.

  • UV-Vis Spectroscopy: Can be used to monitor for turbidity or precipitation as an indicator of poor solubility.

Experimental Protocols

Below are detailed methodologies for key experiments to analyze and improve the solubility of your PEGylated conjugates.

Protocol 1: Optimization of PEGylation Reaction Conditions

Objective: To determine the optimal pH and PEG-to-protein molar ratio for maximizing the yield of soluble, monomeric PEGylated conjugate.

Methodology:

  • Prepare a series of reaction buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).

  • For each pH, set up multiple reactions with different molar ratios of activated PEG to your protein (e.g., 1:1, 3:1, 5:1, 10:1).

  • Dissolve the protein in the respective reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the activated PEG to each reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2 hours).

  • Quench the reaction by adding a suitable quenching agent.

  • Analyze the reaction mixtures using SEC-HPLC to determine the percentage of monomeric PEGylated protein, unreacted protein, and aggregates.

  • Visually inspect each sample for any signs of precipitation.

  • Select the pH and molar ratio that provide the highest yield of the desired soluble conjugate with minimal aggregation.

Protocol 2: Formulation Screening for Enhanced Stability

Objective: To identify a buffer formulation that maintains the solubility and stability of the purified PEGylated conjugate over time.

Methodology:

  • Prepare a buffer matrix with varying pH values and different excipients (e.g., sugars like sucrose or trehalose, amino acids like glycine or arginine, and surfactants like polysorbate 20 or 80).

  • Dialyze or buffer-exchange the purified PEGylated conjugate into each of the formulation buffers.

  • Adjust the final concentration of the conjugate to the desired level.

  • Divide each formulation into aliquots for analysis at different time points (e.g., T=0, 1 week, 1 month) and storage conditions (e.g., 4°C, 25°C, 40°C).

  • At each time point, analyze the samples for:

    • Visual appearance: Check for clarity, color, and visible particles.

    • Aggregation: Use DLS and SEC-HPLC to quantify soluble aggregates.

    • Chemical integrity: Use RP-HPLC or other relevant methods to check for degradation.

    • Biological activity: Perform a relevant functional assay.

  • The optimal formulation will be the one that best preserves the physical and chemical stability and biological activity of the PEGylated conjugate.

Visualizations

The following diagrams illustrate key concepts and workflows related to improving the solubility of PEGylated conjugates.

G PEG_Props PEG Properties (MW, Structure) Soluble_Monomer Soluble Monomer PEG_Props->Soluble_Monomer Degree_PEG Degree of PEGylation Soluble_Aggregate Soluble Aggregate Degree_PEG->Soluble_Aggregate Insoluble_Precipitate Insoluble Precipitate Degree_PEG->Insoluble_Precipitate Site_PEG Site of PEGylation Site_PEG->Soluble_Monomer Protein_Props Protein Properties (Intrinsic Solubility) Protein_Props->Insoluble_Precipitate Formulation Formulation (pH, Excipients) Formulation->Soluble_Monomer

Caption: Key factors influencing the solubility outcomes of PEGylated conjugates.

G cluster_workflow Troubleshooting Workflow for Solubility Issues Problem Solubility Issue Identified (Precipitation/Aggregation) Analyze Analyze Conjugate (SEC-HPLC, DLS) Problem->Analyze Optimize_Reaction Optimize PEGylation Reaction (Molar Ratio, pH) Analyze->Optimize_Reaction High Aggregation/ Heterogeneity Screen_Formulation Screen Formulations (Buffers, Excipients) Analyze->Screen_Formulation Monomeric but Unstable Characterize Re-characterize Final Product Optimize_Reaction->Characterize Screen_Formulation->Characterize Solution Soluble & Stable Conjugate Characterize->Solution

Caption: A logical workflow for troubleshooting solubility problems with PEGylated conjugates.

References

Technical Support Center: Quenching NHS Ester-PEG7-COOH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching NHS ester-PEG7-COOH reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation and purification of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench an NHS ester reaction?

Quenching the reaction is a critical step to stop the conjugation process and prevent unwanted side reactions.[1][2] Any unreacted this compound will be deactivated. This ensures that the degree of labeling is controlled and that subsequent purification steps are not complicated by ongoing reactions. Quenching is particularly important to prevent the modification of purification matrices or other molecules in downstream applications.

Q2: What are the common quenching reagents for NHS ester reactions?

Commonly used quenching reagents are small molecules containing primary amines that efficiently react with the remaining NHS esters. These include Tris (tris(hydroxymethyl)aminomethane), glycine, hydroxylamine, and ethanolamine.[1][3][4] The choice of quencher can depend on the specific molecule being conjugated and the downstream application.

Q3: How does a quenching reagent stop the reaction?

Quenching reagents provide a high concentration of primary amines that rapidly react with any remaining NHS esters. This reaction consumes the NHS esters, forming a stable amide bond with the quencher molecule and preventing the NHS ester from reacting with the target molecule.

Q4: What is the primary side reaction that competes with the desired NHS ester conjugation?

The primary competing side reaction is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, which regenerates the carboxyl group on the PEG linker and releases N-hydroxysuccinimide (NHS). This hydrolysis reaction is highly pH-dependent, with the rate increasing significantly at higher pH values.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate

Low yield is a frequent problem in NHS ester conjugation reactions. Several factors related to the quenching step and overall reaction conditions can contribute to this issue.

Potential Causes and Solutions:

  • Premature Quenching/Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, which increases with pH.

    • Solution: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Perform the reaction at room temperature for 1-4 hours or at 4°C overnight to minimize hydrolysis. Prepare the NHS ester solution immediately before use.

  • Use of Amine-Containing Buffers: Buffers such as Tris or glycine in the reaction mixture will compete with the target molecule for the NHS ester.

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES for the conjugation reaction.

  • Inefficient Quenching: An insufficient amount of quenching reagent or too short a quenching time may not completely stop the reaction.

    • Solution: Use a sufficient concentration of the quenching reagent. A final concentration of 20-100 mM is typically recommended. Incubate for 15-30 minutes to ensure all unreacted NHS esters are deactivated.

Issue 2: Non-Specific Binding or Aggregation of the Conjugate

Non-specific binding or aggregation can occur due to over-labeling or improper handling post-reaction.

Potential Causes and Solutions:

  • Over-labeling of the Target Molecule: If the quenching step is delayed or inefficient, the target molecule can become excessively labeled, which may alter its properties and lead to aggregation.

    • Solution: Optimize the molar ratio of the NHS ester to the target molecule (a 5- to 20-fold molar excess is a common starting point). Ensure timely and efficient quenching of the reaction.

  • Presence of Unreacted PEG Reagent: Insufficient quenching can leave active this compound in the mixture, which can then react non-specifically with other molecules during purification or storage.

    • Solution: Follow the recommended quenching protocol to ensure all active NHS esters are neutralized before purification.

Data Presentation

Table 1: Recommended Quenching Conditions for NHS Ester Reactions

Quenching ReagentTypical Final ConcentrationRecommended Incubation TimeIncubation Temperature
Tris-HCl, pH 8.020-100 mM15-30 minutesRoom Temperature
Glycine20-100 mM15-30 minutesRoom Temperature
Hydroxylamine10-50 mM15-30 minutesRoom Temperature
Ethanolamine20-50 mM15-30 minutesRoom Temperature

Table 2: Effect of pH on NHS Ester Hydrolysis Half-Life

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Quenching of an this compound Reaction

This protocol provides a general procedure for quenching a typical NHS ester conjugation reaction.

Materials:

  • Completed this compound reaction mixture

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Following the desired incubation time for your conjugation reaction (typically 1-4 hours at room temperature or overnight at 4°C), prepare to quench the reaction.

  • Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-100 mM. For example, add 20-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.

  • Mix gently by vortexing or pipetting.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the complete reaction of the quencher with any remaining NHS esters.

  • After quenching, proceed immediately to the purification of your PEGylated conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification Prepare Target Molecule Prepare Target Molecule Conjugation Reaction\n(pH 7.2-8.5) Conjugation Reaction (pH 7.2-8.5) Prepare Target Molecule->Conjugation Reaction\n(pH 7.2-8.5) Prepare NHS-PEG7-COOH Prepare NHS-PEG7-COOH Prepare NHS-PEG7-COOH->Conjugation Reaction\n(pH 7.2-8.5) Add Quenching Reagent Add Quenching Reagent Conjugation Reaction\n(pH 7.2-8.5)->Add Quenching Reagent After Incubation Purify Conjugate Purify Conjugate Add Quenching Reagent->Purify Conjugate Troubleshooting_Low_Yield Start Low Conjugation Yield Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent_Freshness Was NHS ester solution fresh? Check_Buffer->Check_Reagent_Freshness Yes Change_Buffer Use amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Check_Quenching Was quenching timely & sufficient? Check_Reagent_Freshness->Check_Quenching Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent_Freshness->Prepare_Fresh No Optimize_Quenching Optimize quencher conc. & incubation time Check_Quenching->Optimize_Quenching No Success Improved Yield Check_Quenching->Success Yes Adjust_pH->Success Change_Buffer->Success Prepare_Fresh->Success Optimize_Quenching->Success

References

Technical Support Center: Optimization of NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[2] At a lower pH, the amine groups are protonated and thus unreactive.[1][3] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields. A pH of 8.3-8.5 is often recommended as a starting point.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers: Amine-free buffers are essential for successful NHS ester conjugation. Recommended buffers include Phosphate-Buffered Saline (PBS), Carbonate-Bicarbonate buffers, HEPES, and Borate buffers.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q3: How should I prepare and handle NHS ester reagents?

NHS esters are moisture-sensitive and should be stored desiccated at -20°C. To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening. It is best to dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for storage as the NHS ester will readily hydrolyze. If you prepare a stock solution in an anhydrous organic solvent, it can be stored at -20°C for 1-2 months, but moisture contamination must be prevented.

Q4: What is the primary side reaction that competes with NHS ester conjugation?

The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction cleaves the ester, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values. This is why maintaining the optimal pH range and using freshly prepared reagents are critical for maximizing conjugation efficiency.

Q5: What is the difference between NHS and Sulfo-NHS esters?

The main difference lies in their solubility. Sulfo-NHS esters contain a sulfonate group on the N-hydroxysuccinimide ring, which makes them water-soluble and membrane-impermeable. This is ideal for labeling cell surface proteins. Standard NHS esters are not water-soluble and must be dissolved in an organic solvent before being added to the aqueous reaction mixture.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is one of the most common issues and can often be traced back to reaction conditions or reagent quality.

Potential Cause Recommended Action
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
NHS Ester Hydrolysis Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer Confirm that your reaction buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a compatible buffer like PBS.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Inaccessible Amine Groups The primary amines on the protein may be sterically hindered and inaccessible to the NHS ester. Consider using a PEGylated version of the NHS ester with a longer spacer arm to overcome this.
Inactive NHS Ester Reagent The NHS ester may have degraded due to improper storage. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.

Issue 2: Protein Precipitation During or After the Reaction

Potential Cause Recommended Action
Over-labeling The addition of too many label molecules can alter the protein's properties and lead to precipitation. Perform small-scale pilot reactions with varying molar ratios of NHS ester to protein to find the optimal degree of labeling.
Use of a Hydrophobic NHS Ester Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated version of the NHS ester to increase hydrophilicity.
Protein Instability The change in pH or the addition of the organic solvent can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. The volume of the organic solvent should generally not exceed 10% of the total reaction volume.

Data Presentation

Table 1: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room Temperature (25°C)Lower temperatures minimize hydrolysis but may require longer reaction times.
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)Optimization may be required for specific proteins.
Buffer Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)Avoid buffers containing primary amines like Tris or glycine.
NHS Ester Solvent Anhydrous DMSO or DMFPrepare fresh immediately before use.
Molar Ratio (NHS Ester:Protein) 5-20 fold molar excess is a common starting point.A titration is recommended to find the optimal ratio for your specific application.

Table 2: Stability of NHS Esters in Aqueous Solution (Half-life)

The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein

  • Buffer Exchange (if necessary): If your protein of interest is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4-8.0). This can be done using dialysis, desalting columns, or ultrafiltration.

  • Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect from light if using a fluorescent dye.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts by desalting, dialysis, or size-exclusion chromatography.

Visualizations

NHS_Ester_Reaction reagents NHS Ester + Protein-NH2 intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Stable Amide Bond + NHS intermediate->products NHS Leaving Group

Caption: Chemical reaction of an NHS ester with a primary amine.

Troubleshooting_Workflow start Low Conjugation Yield check_ph Check Buffer pH (7.2-8.5) start->check_ph check_buffer Amine-free Buffer? check_ph->check_buffer pH OK fail Consult Further check_ph->fail pH Incorrect check_reagent Fresh NHS Ester? check_buffer->check_reagent Yes check_buffer->fail No check_concentration Optimize Protein/NHS Ratio check_reagent->check_concentration Yes check_reagent->fail No success Improved Yield check_concentration->success Optimized check_concentration->fail Still Low Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis buffer_exchange 1. Buffer Exchange (if needed) prepare_protein 2. Prepare Protein Solution buffer_exchange->prepare_protein prepare_nhs 3. Prepare NHS Ester Solution prepare_protein->prepare_nhs conjugation 4. Mix & Incubate prepare_nhs->conjugation quenching 5. Quench Reaction conjugation->quenching purify 6. Purify Conjugate quenching->purify analyze 7. Analyze Product purify->analyze

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for NHS ester-PEG7-COOH Conjugate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key analytical techniques for the characterization of NHS ester-PEG7-COOH conjugates. Understanding the purity, structure, and stability of these bifunctional linkers is critical for the successful development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This document outlines the principles, experimental protocols, and comparative performance of essential analytical methods, supported by experimental data summaries and workflow visualizations.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker that features an N-hydroxysuccinimide (NHS) ester at one end and a carboxylic acid group at the other, connected by a 7-unit polyethylene glycol (PEG) chain.[][2] The NHS ester facilitates covalent conjugation to primary amines on biomolecules, such as lysine residues on proteins, forming stable amide bonds.[][3][4] The terminal carboxylic acid allows for further modification or conjugation. The PEG chain enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate. Accurate characterization is paramount to ensure the quality and efficacy of the final bioconjugate.

Key Analytical Techniques: A Comparative Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The following table provides a comparative summary of these techniques.

Analytical Technique Information Provided Strengths Weaknesses Typical Sample Requirement
¹H and ¹³C NMR Detailed structural confirmation, purity assessment, identification of functional groups (NHS ester, PEG, COOH).Provides unambiguous structural elucidation. Quantitative determination of purity and functionalization.Lower sensitivity compared to MS. Requires relatively pure sample. Complex spectra for large molecules.1-10 mg
HPLC (RP and SEC) Purity assessment, quantification of unreacted PEG and byproducts, determination of aggregation.High sensitivity and reproducibility. Can separate species with different degrees of PEGylation.Does not provide structural information directly. Method development can be time-consuming.10-100 µg
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight confirmation, identification of impurities and byproducts, confirmation of conjugation.High sensitivity and accuracy in mass determination. Can analyze complex mixtures.Ionization efficiency can vary. Polydispersity of PEG can complicate spectra.1-10 µg
FTIR Spectroscopy Confirmation of functional groups (C-O-C of PEG, C=O of ester and acid).Fast and non-destructive. Good for confirming the presence of the PEG backbone.Provides limited structural detail compared to NMR. Less sensitive for minor impurities.1-5 mg

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate characterization. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes

  • NMR spectrometer (e.g., 400 or 600 MHz)

Protocol:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • For ¹H NMR, characteristic peaks for the PEG backbone are expected around 3.6 ppm. Signals corresponding to the NHS ester and the methylene groups adjacent to the carboxylic acid will also be present.

  • For ¹³C NMR, characteristic peaks for the PEG repeating units appear around 70 ppm. Carbonyl peaks for the NHS ester and carboxylic acid will be observed in the range of 170-172 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to confirm the ratio of protons in different parts of the molecule, which can be used to assess purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the conjugate and quantify impurities.

A. Reverse-Phase HPLC (RP-HPLC)

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 analytical column

Protocol:

  • Prepare mobile phase A: 0.1% TFA in water.

  • Prepare mobile phase B: 0.1% TFA in ACN.

  • Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 10-20 µL of the sample.

  • Elute the sample using a linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at 220 nm or 280 nm (if the molecule has a chromophore) or using a charged aerosol detector (CAD) for molecules without a strong chromophore.

  • The purity is determined by the relative area of the main peak.

B. Size-Exclusion Chromatography (SEC-HPLC)

Objective: To detect and quantify aggregates.

Materials:

  • This compound sample

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • SEC analytical column

Protocol:

  • Prepare the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Inject 20-50 µL of the sample.

  • Perform an isocratic elution with the mobile phase.

  • Monitor the elution profile at 220 nm or with a CAD.

  • Aggregates will elute earlier than the monomeric species.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the conjugate.

Materials:

  • This compound sample

  • HPLC-grade water/ACN or methanol

  • Formic acid

  • Mass spectrometer (e.g., ESI-QTOF)

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid) to a concentration of 0.1-1 mg/mL.

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Acquire the mass spectrum in positive ion mode. Due to the PEG chain, a distribution of ions corresponding to different charge states may be observed.

  • The use of a charge stripping agent like triethylamine can simplify the spectrum by reducing the number of charge states.

  • Deconvolute the resulting spectrum to determine the monoisotopic or average molecular weight of the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

Protocol:

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands:

    • Strong C-O-C stretching of the PEG backbone around 1100 cm⁻¹.

    • C=O stretching of the NHS ester and carboxylic acid around 1700-1740 cm⁻¹ and 1708 cm⁻¹, respectively.

    • Broad O-H stretching of the carboxylic acid around 2500-3300 cm⁻¹.

Visualizing the Workflow and Chemistry

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the chemical principles involved.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Interpretation Sample Sample NMR NMR Sample->NMR Structure HPLC HPLC Sample->HPLC Purity MS MS Sample->MS Molecular Weight FTIR FTIR Sample->FTIR Functional Groups Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment MW_Verification Molecular Weight Verification MS->MW_Verification Functional_Group_ID Functional Group ID FTIR->Functional_Group_ID

Caption: Experimental workflow for this compound characterization.

G Conjugate This compound NHS Ester PEG7 Chain Carboxylic Acid Reaction + Conjugate:f0->Reaction Protein Protein Primary Amine (e.g., Lysine) Protein:nh2->Reaction PEGylated_Protein PEGylated Protein Amide Bond Conditions pH 7-9 PEGylated_Protein->Conditions Reaction Conditions Reaction->PEGylated_Protein

Caption: Reaction of this compound with a protein.

Conclusion

The characterization of this compound conjugates requires a suite of orthogonal analytical techniques. NMR provides definitive structural information, while HPLC is the gold standard for purity assessment. Mass spectrometry offers precise molecular weight determination, and FTIR serves as a rapid method for confirming the presence of key functional groups. By employing the methodologies outlined in this guide, researchers can ensure the quality and consistency of their PEGylated conjugates, a critical step in the development of novel biotherapeutics.

References

A Comparative Guide to NHS Ester-PEG7-COOH and Other PEG Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely utilized to enhance the physicochemical and pharmacokinetic properties of these complex molecules. This guide provides an objective comparison of NHS ester-PEG7-COOH with other discrete PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The length of the PEG chain in a linker can profoundly influence a bioconjugate's solubility, stability, in vivo circulation half-life, and target-binding affinity. While longer PEG chains can improve hydrophilicity and reduce immunogenicity, they may also introduce steric hindrance, potentially impacting the biological activity of the conjugated molecule.[1][2] This guide focuses on discrete PEG linkers, which have a defined number of PEG units, ensuring homogeneity and batch-to-batch reproducibility of the final bioconjugate.[3]

Impact of PEG Linker Length on Bioconjugate Properties: A Comparative Analysis

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance parameters of bioconjugates, particularly ADCs. While direct data for a PEG7 linker is not always available, its performance can be inferred from the trends observed with similar discrete PEG lengths.

Table 1: Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths

Increasing the PEG linker length generally leads to decreased clearance and a longer plasma half-life of ADCs. This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal clearance.[4]

PEG Linker LengthClearance Rate (mL/day/kg)Plasma Half-life (hours)Area Under the Curve (AUC) (µg·h/mL)Reference
PEG217~1003,500[5]
PEG411~1605,600
PEG7 (Predicted) ~7-8 ~220-250 ~7,500-8,500 -
PEG86.1~2809,800
PEG126.0~28010,000
PEG245.8~29010,000

Note: Data is synthesized from studies on ADCs with different antibodies and payloads, and the values for PEG7 are interpolated based on the observed trends.

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and target cell line. In some cases, longer PEG linkers can lead to a slight decrease in potency, potentially due to steric hindrance affecting antigen binding or cellular uptake.

PEG Linker LengthIC50 (nM)Fold Change vs. No PEGReference
No PEG~51.0
PEG431.94.5-fold decrease
PEG7 (Predicted) ~50-70 ~10-14-fold decrease -
PEG10111.322-fold decrease

Note: This data is from a study on affibody-drug conjugates and may not be directly representative of all ADCs. The values for PEG7 are an estimation based on the trend.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester-PEG-COOH linker to the primary amines (e.g., lysine residues) of a protein, such as an antibody.

Materials:

  • Protein to be PEGylated (e.g., monoclonal antibody)

  • NHS-ester-PEG-COOH linker (of desired length)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-ester-PEG-COOH in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Remove the unreacted PEG linker and byproducts from the PEGylated protein using a desalting column or by dialysis.

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the bioconjugate in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Bioconjugate (e.g., ADC) of interest

  • Control antibody (unconjugated)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and control antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the different concentrations. Include untreated wells as a control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Visualizing Key Concepts

Diagrams generated using Graphviz can help illustrate important concepts in bioconjugation and the impact of PEG linkers.

G cluster_0 Bioconjugation Workflow Protein Protein Activation Activation Protein->Activation Primary Amines Conjugation Conjugation Activation->Conjugation Linker NHS-ester-PEG7-COOH Linker->Activation NHS Ester Purification Purification Conjugation->Purification Payload Payload Payload->Conjugation Characterization Characterization Purification->Characterization Final Bioconjugate Final Bioconjugate Characterization->Final Bioconjugate

A typical bioconjugation workflow using an NHS-ester-PEG linker.

G cluster_0 Short PEG Linker (e.g., PEG2) cluster_1 Longer PEG Linker (e.g., PEG12) Antibody_S Antibody Payload_S Payload Antibody_S->Payload_S Short & Rigid Target_S Target Antigen Payload_S->Target_S Potential Steric Hindrance Antibody_L Antibody Payload_L Payload Antibody_L->Payload_L Long & Flexible Target_L Target Antigen Payload_L->Target_L Reduced Steric Hindrance

References

A Head-to-Head Comparison of NHS ester-PEG7-COOH and Maleimide-PEG-COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains to biomolecules—a process known as PEGylation—is a cornerstone technique for enhancing the therapeutic properties of proteins, peptides, and nanoparticles. The choice of reactive chemistry to link the PEG moiety to the biomolecule is critical for the efficiency, specificity, and stability of the final conjugate. This guide provides an in-depth, objective comparison of two widely used heterobifunctional PEG linkers: NHS ester-PEG7-COOH and Maleimide-PEG-COOH, tailored for researchers, scientists, and drug development professionals.

Introduction to the Chemistries

This compound utilizes a N-hydroxysuccinimide (NHS) ester reactive group. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[][] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[] The PEG7 component provides a short, hydrophilic spacer, and the terminal carboxyl group (COOH) offers a secondary site for further modifications.

Maleimide-PEG-COOH features a maleimide group, which exhibits high specificity for sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins.[3][4] The conjugation occurs via a Michael addition reaction, forming a stable thioether bond. Similar to its NHS ester counterpart, this linker also possesses a PEG spacer and a terminal carboxyl group for potential subsequent reactions.

Performance Comparison: NHS Ester vs. Maleimide

The selection between an NHS ester and a maleimide linker is dictated by the available functional groups on the target biomolecule, the desired specificity of the conjugation, and the required stability of the resulting linkage. The following table summarizes the key performance characteristics of each linker based on available experimental data.

Performance MetricThis compoundMaleimide-PEG-COOHKey Considerations & References
Target Residue Primary Amines (Lysine, N-terminus)Thiols (Cysteine)NHS esters offer broader reactivity on proteins with abundant lysines, while maleimides provide site-specific conjugation to less frequent cysteines.
Reaction pH 7.2 - 9.06.5 - 7.5The optimal pH for maleimide reactions minimizes side reactions with amines. NHS ester reactions are more efficient at slightly alkaline pH.
Reaction Speed Minutes to a few hoursFast, typically complete within 2-4 hoursThe reaction rate for NHS esters is highly dependent on pH, with faster hydrolysis at higher pH. The maleimide-thiol reaction is generally very rapid.
Specificity Reactive with all accessible primary aminesHighly specific for thiols at pH 6.5-7.5At pH > 7.5, maleimides can show some cross-reactivity with amines. The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at neutral pH.
Bond Formed AmideThioetherBoth form stable covalent bonds.
Linkage Stability Highly stable amide bond, generally considered irreversible under physiological conditions.The thioether bond is stable, but the thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. Ring hydrolysis can stabilize the linkage.The stability of the maleimide-thiol adduct is a significant concern in drug development, with N-aryl maleimides showing improved stability over N-alkyl maleimides due to faster hydrolysis of the thiosuccinimide ring.
Hydrolytic Stability of Reactive Group NHS esters are highly susceptible to hydrolysis, especially at higher pH. Half-life can be as short as 10 minutes at pH 8.6.The maleimide group is more stable than the NHS ester in aqueous solutions but can also hydrolyze at pH > 7.5.Reagents should be prepared fresh and used immediately, particularly NHS esters.

Reaction Mechanisms and Experimental Workflows

To visually represent the chemical transformations and the steps involved in a typical bioconjugation experiment, the following diagrams have been generated using the DOT language.

NHS_Ester_Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack NHS_PEG_COOH NHS ester-PEG-COOH NHS_PEG_COOH->Intermediate Conjugate Protein-NH-CO-PEG-COOH (Stable Amide Bond) Intermediate->Conjugate Elimination NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group

Caption: Reaction mechanism of NHS ester with a primary amine.

Maleimide_Reaction Protein_SH Protein-SH (Thiol) Conjugate Protein-S-Maleimide-PEG-COOH (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition Maleimide_PEG_COOH Maleimide-PEG-COOH Maleimide_PEG_COOH->Conjugate

Caption: Reaction mechanism of maleimide with a thiol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (in appropriate buffer) Mix 3. Mix Protein and PEG-linker Protein_Prep->Mix Reagent_Prep 2. Prepare PEG-linker Solution (dissolve immediately before use) Reagent_Prep->Mix Incubate 4. Incubate (specific time and temperature) Mix->Incubate Quench 5. Quench Reaction (optional) Incubate->Quench Purify 6. Purify Conjugate (e.g., dialysis, SEC) Quench->Purify Analyze 7. Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Cancer_Cell Cancer Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxic Effect

References

Heterobifunctional vs. Homobifunctional PEG Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the therapeutic. This guide provides an objective comparison of heterobifunctional and homobifunctional PEG linkers, supported by experimental data, to inform the selection of the optimal tool for specific bioconjugation needs.

The fundamental difference between these two classes of linkers lies in the reactivity of their terminal functional groups. Homobifunctional PEG linkers possess two identical reactive groups, enabling the crosslinking of molecules with the same functional group. In contrast, heterobifunctional PEG linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecular entities. This distinction has profound implications for the control, efficiency, and purity of the final bioconjugate.

Performance and Application: A Head-to-Head Comparison

The primary advantage of heterobifunctional PEG linkers lies in the precision and control they offer.[1] The orthogonal reactivity of their end groups allows for a two-step conjugation process, which significantly minimizes the formation of undesirable byproducts such as polymers and intramolecular crosslinks.[1] This sequential approach typically results in a more homogenous and well-defined final product with a higher yield of the desired conjugate.[1]

Homobifunctional linkers, while simpler in structure, necessitate a one-pot reaction. This can lead to a complex mixture of products that require more stringent and often challenging purification processes.[1] However, for applications where a simple, discrete-length homobifunctional linker is sufficient and purification methods are well-established, they remain a viable option.[1]

Quantitative Data Summary

The following tables summarize typical performance data from a comparative study conjugating a model monoclonal antibody with a small molecule drug using a homobifunctional PEG linker (e.g., one requiring activation to form NHS esters) versus a representative heterobifunctional linker (e.g., Maleimide-PEG-NHS).

Table 1: Comparative Conjugation Efficiency and Product Purity

ParameterHomobifunctional PEG (One-Pot Reaction)Heterobifunctional PEG (Two-Step Reaction)
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%

Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC)

ParameterADC with Homobifunctional PEG LinkerADC with Heterobifunctional PEG Linker
Aggregation after 1 month at 4°C (%) 5-10%<2%
Drug Dissociation in Human Plasma (72h, %) 15-25%5-10%
In-vivo Half-life (murine model, hours) ~150~250

Reaction Mechanisms and Experimental Workflows

The choice between a homobifunctional and a heterobifunctional PEG linker dictates the experimental workflow for bioconjugation.

cluster_homo Homobifunctional Linker Workflow Start_H Molecule A + Molecule B + Homobifunctional Linker Reaction_H One-Pot Reaction Start_H->Reaction_H Products_H Mixture of Products: - A-Linker-B (Desired) - A-Linker-A - B-Linker-B - Polymers Reaction_H->Products_H Purification_H Extensive Purification (e.g., SEC, IEX) Products_H->Purification_H Final_H Desired Conjugate Purification_H->Final_H

Homobifunctional linker reaction workflow.

cluster_hetero Heterobifunctional Linker Workflow Start_Het1 Molecule A + Heterobifunctional Linker Reaction_Het1 Step 1: Conjugation Start_Het1->Reaction_Het1 Intermediate A-Linker-Y Reaction_Het1->Intermediate Purification_Het1 Purification (optional) Intermediate->Purification_Het1 Reaction_Het2 Step 2: Conjugation Purification_Het1->Reaction_Het2 Start_Het2 Molecule B Start_Het2->Reaction_Het2 Final_Het Desired Conjugate (A-Linker-B) Reaction_Het2->Final_Het

Heterobifunctional linker reaction workflow.

Experimental Protocols

Below are detailed methodologies for bioconjugation using both types of linkers, exemplified by the creation of an antibody-drug conjugate (ADC).

Protocol 1: One-Pot Amine-to-Amine Conjugation using a Homobifunctional NHS-Ester PEG Linker

This protocol outlines the conjugation of two amine-containing molecules (e.g., an antibody and an amine-modified drug) using a homobifunctional NHS-ester PEG linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-modified drug

  • Homobifunctional NHS-Ester-PEG-NHS-Ester linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of NHS-Ester-PEG-NHS-Ester to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the linker in DMSO or DMF.

    • Prepare the antibody and amine-modified drug in the conjugation buffer at desired concentrations.

  • Conjugation Reaction:

    • Combine the antibody and amine-modified drug in a reaction vessel.

    • Add the homobifunctional linker solution to the antibody-drug mixture. A typical starting point is a 10- to 50-fold molar excess of the linker over the total protein concentration.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the reaction mixture using SEC to separate the desired ADC from unreacted components, homodimers, and polymers.

    • Analyze the collected fractions by SDS-PAGE and Hydrophobic Interaction Chromatography (HIC) to assess purity and determine the drug-to-antibody ratio (DAR).

Protocol 2: Two-Step Amine-to-Sulfhydryl Conjugation using a Heterobifunctional Maleimide-PEG-NHS Ester Linker

This protocol describes the conjugation of an antibody (via its amine groups) to a sulfhydryl-containing drug using a heterobifunctional linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfhydryl-containing drug

  • Maleimide-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Purification system (e.g., SEC)

Procedure:

  • Step 1: Antibody Modification with the Linker:

    • Equilibrate the vial of Maleimide-PEG-NHS Ester to room temperature.

    • Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

    • Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.2-7.5.

  • Step 2: Conjugation to the Sulfhydryl-Containing Drug:

    • Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody. A 3- to 5-fold molar excess of the drug is recommended.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Analysis:

    • Purify the resulting ADC using SEC to remove unconjugated drug and any remaining unreacted antibody.

    • Analyze the final conjugate by SDS-PAGE and HIC to confirm conjugation and determine the DAR.

Conclusion and Recommendations

For complex bioconjugation applications, particularly in the development of therapeutics like ADCs where homogeneity and stability are paramount, heterobifunctional PEG linkers are generally the preferred choice. The controlled, sequential reaction pathway leads to higher yields of the desired product, greater purity, and enhanced stability of the final conjugate.

Homobifunctional PEG linkers can be effective for simpler applications such as intramolecular crosslinking or polymerization. However, researchers must be prepared for the potential challenges in purification and the lower yields of the specific desired conjugate.

Ultimately, the selection of the optimal PEG linker depends on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.

References

Unraveling the Backbone of Bioconjugates: A Comparative Guide to Linkage Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enduring stability of the covalent linkage in a bioconjugate is paramount to its therapeutic efficacy and safety. An ideal linker must remain steadfast in the physiological milieu of circulation to prevent premature payload release, yet this demand for stability must be balanced with the specific requirements of the conjugate's application. This guide provides an objective, data-driven comparison of the stability of amide bonds against other prevalent linkages in bioconjugation, offering insights to inform the rational design of robust and effective bioconjugates.

The covalent bond tethering a payload—be it a drug, a dye, or a probe—to a biomolecule is the linchpin of a bioconjugate's architecture. Its susceptibility to cleavage under various physiological conditions, including pH changes, enzymatic action, and the presence of endogenous nucleophiles, dictates the conjugate's pharmacokinetic profile, therapeutic window, and potential for off-target toxicity. Here, we delve into a comparative analysis of commonly employed linkages, with a special focus on the exceptional resilience of the amide bond.

Quantitative Comparison of Linkage Stability

The hydrolytic and enzymatic stability of a covalent bond is a critical determinant of its suitability for in vivo applications. The following table summarizes available quantitative data on the stability of common bioconjugation linkages under physiologically relevant conditions.

Linkage TypeChemical StructureHalf-Life (t½)ConditionsKey Stability Characteristics
Amide R-CO-NH-R'~600 years[1]Neutral solution, 25°CExceptionally stable to hydrolysis and enzymatic degradation.[1]
Ester R-CO-O-R'Hours to dayspH 7.4, 37°C, plasmaSusceptible to hydrolysis and cleavage by esterase enzymes.[2]
Thioether (from Maleimide) R-S-CH(CO)NR'20 - 80 hoursIn presence of glutathione[3]Prone to retro-Michael reaction and thiol exchange, especially N-alkyl maleimides. N-aryl maleimides show enhanced stability.[4]
Thioether (from Haloacetamide) R-S-CH₂-CO-NH-R'Very StablePhysiological conditionsGenerally considered a stable and irreversible linkage.
Oxime R-CH=N-O-R'Very StablepH 7.4Significantly more stable than hydrazones, particularly at neutral and basic pH.
Hydrazone R-CH=N-NH-CO-R'Hours to days (pH dependent)pH 5-6Stability is highly pH-dependent, designed for cleavage in acidic endosomal compartments.
Disulfide R-S-S-R'Minutes to hoursIn presence of reducing agents (e.g., glutathione)Designed to be cleaved in the reducing environment of the cytoplasm.

In-Depth Linkage Analysis

Amide Bonds: The Gold Standard of Stability

Amide bonds are renowned for their extraordinary stability, a consequence of the resonance delocalization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, significantly increasing its resistance to both chemical and enzymatic cleavage. With an estimated half-life of around 600 years in neutral solution at 25°C, amide linkages provide a virtually permanent connection, making them the linkage of choice for applications demanding long-term stability in circulation, such as non-cleavable antibody-drug conjugates (ADCs).

Ester Linkages: Tunable Release

In stark contrast to amides, ester linkages are considerably more labile. They are susceptible to spontaneous hydrolysis and are readily cleaved by esterase enzymes that are abundant in plasma. This inherent instability can be exploited for controlled drug release, but it also presents a significant challenge for applications requiring the conjugate to remain intact for extended periods. The rate of ester hydrolysis can be modulated to some extent by steric hindrance and electronic effects in the vicinity of the ester bond.

Thioether Linkages: A Tale of Two Precursors

Thioether bonds, formed by the reaction of a thiol with an electrophile, are generally stable. However, the stability of the resulting bioconjugate is highly dependent on the precursor chemistry.

  • Maleimide-Thiol Adducts: While the Michael addition of a thiol to a maleimide is a rapid and widely used conjugation reaction, the resulting succinimidyl thioether linkage is susceptible to a retro-Michael reaction. This can lead to deconjugation and exchange of the payload with other thiols in the biological environment, such as glutathione. The stability of maleimide-thiol adducts can be significantly improved by using N-aryl maleimides, which accelerate the hydrolysis of the succinimide ring to a stable, ring-opened structure.

  • Haloacetamide-Thiol Adducts: Thioether bonds formed from the reaction of thiols with haloacetamides (e.g., iodoacetamide, bromoacetamide) are considered much more stable and effectively irreversible under physiological conditions.

Oxime and Hydrazone Linkages: pH-Sensitive Tethers

Oxime and hydrazone linkages are formed by the condensation of an aldehyde or ketone with a hydroxylamine or hydrazine derivative, respectively. Hydrazones, in particular, are designed to be acid-labile and are often employed in ADC linkers that release the drug in the acidic environment of endosomes and lysosomes. Oxime linkages are generally more stable than hydrazones across a wider pH range, offering a more robust alternative when pH-triggered cleavage is not the primary design feature.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Determining Bioconjugate Stability in Plasma

This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Bioconjugate of interest
  • Human or animal plasma (e.g., from an approved vendor)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA) or formic acid, HPLC grade
  • Protein precipitation solution (e.g., ACN with an internal standard)
  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
  • Reversed-phase HPLC column (e.g., C18)
  • Incubator or water bath at 37°C
  • Microcentrifuge and microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
  • Spike the bioconjugate stock solution into pre-warmed plasma to a final concentration typically in the low micromolar range.
  • Incubate the plasma sample at 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
  • Immediately quench the reaction and precipitate the plasma proteins by adding a volume of cold protein precipitation solution.
  • Vortex the sample vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
  • Carefully collect the supernatant, which contains the bioconjugate and any degradation products.
  • Analyze the supernatant by reversed-phase HPLC. The mobile phase gradient will need to be optimized to achieve good separation between the intact bioconjugate and its cleavage products.
  • Monitor the elution profile at a wavelength where the bioconjugate or its payload has a strong absorbance or fluorescence.
  • Quantify the peak area of the intact bioconjugate at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining intact bioconjugate against time.
  • The slope of the resulting linear regression line corresponds to the degradation rate constant (k).
  • Calculate the half-life (t½) of the bioconjugate using the equation: t½ = 0.693 / k.

Protocol 2: LC-MS/MS Analysis for Enhanced Specificity

For a more detailed analysis, especially for identifying cleavage products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. The sample preparation is similar to the HPLC-based assay, but the analysis provides mass information for the parent bioconjugate and its fragments, allowing for precise identification of the cleavage site and degradation products.

Visualizing Linkage Chemistry and Experimental Workflow

cluster_linkages Common Bioconjugation Linkages cluster_stability Relative Stability Amide Amide (R-CO-NH-R') High High Stability Amide->High Very High Ester Ester (R-CO-O-R') Moderate Moderate Stability Ester->Moderate Moderate to Low Thioether Thioether (R-S-R') Thioether->High High Maleimide Maleimide Adduct (Thio-succinimide) Low Lower Stability (cleavable) Maleimide->Low Variable

Caption: Relative stability of common bioconjugation linkages.

start Start: Bioconjugate in Plasma incubation Incubate at 37°C start->incubation sampling Sample at Time Points incubation->sampling precipitation Protein Precipitation sampling->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis HPLC or LC-MS/MS Analysis supernatant->analysis data Data Analysis: Calculate Half-life analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for assessing bioconjugate stability.

References

A Researcher's Guide to Measuring Protein Labeling: NHS ester-PEG7-COOH and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins with molecules like polyethylene glycol (PEG) is a cornerstone of modern biotechnology. This guide provides an objective comparison of labeling proteins using NHS ester-PEG7-COOH and its alternatives, with a focus on methods to accurately measure the degree of labeling. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your bioconjugation strategies.

Comparing Labeling Chemistries: A Quantitative Overview

The choice of labeling chemistry is critical as it dictates the specificity, efficiency, and stability of the resulting protein conjugate. While N-hydroxysuccinimide (NHS) esters that target primary amines are widely used, alternative strategies such as maleimide-based labeling of thiols and bioorthogonal click chemistry offer distinct advantages.

FeatureThis compoundMaleimide-PEGClick Chemistry (e.g., Azide-Alkyne)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonal handles (e.g., azide, alkyne)
Specificity Moderate (targets all accessible amines)High (targets available thiols)Very High (bioorthogonal reaction)
Reaction pH 7.2 - 9.06.5 - 7.5Near-physiological (pH 4-10)
Typical Efficiency Variable, can be high with optimization>80% for engineered cysteines[1]High, often near-quantitative[2]
Homogeneity Heterogeneous mixture of speciesHigh for engineered single cysteinesVery high, site-specific labeling
Bond Stability Stable amide bondStable thioether bond (can undergo retro-Michael reaction)[3]Stable triazole ring

Measuring the Degree of Labeling: A Comparative Look at Analytical Techniques

Accurate determination of the degree of labeling (DoL), the average number of PEG molecules per protein, is crucial for ensuring the quality and consistency of bioconjugates. Several analytical techniques are available, each with its own strengths and limitations.

Analytical MethodPrincipleKey AdvantagesKey Limitations
MALDI-TOF MS Measures mass-to-charge ratio to determine molecular weight shift upon labeling.High accuracy for average molecular weight, provides distribution of PEGylated species.[4]Can be less accurate for quantification of relative amounts of different species.[4]
SEC-HPLC Separates molecules based on hydrodynamic radius.Good for analyzing aggregates and separating unreacted protein.May not resolve species with small mass differences.
TNBSA Assay Colorimetric assay that quantifies remaining primary amines after labeling.Simple, rapid, and sensitive for amine quantification.Indirect measurement, can be affected by protein structure and accessibility of amines.
Fluorescamine Assay Fluorometric assay that quantifies remaining primary amines.High sensitivity and wide dynamic range.Signal can vary between different proteins.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling and analysis. Below are generalized protocols for protein labeling with this compound and for the analytical methods discussed.

Protocol 1: Protein Labeling with this compound

This protocol outlines the general steps for conjugating an NHS ester-PEG reagent to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically but a 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.

G Protein Labeling with this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add NHS-PEG-COOH to Protein Solution protein_prep->conjugation reagent_prep Dissolve NHS-PEG-COOH in DMSO/DMF reagent_prep->conjugation incubation Incubate at RT or 4°C conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify via Desalting or Dialysis quenching->purification

Workflow for this compound Labeling

Protocol 2: Measuring Degree of Labeling by MALDI-TOF MS

This protocol describes the general procedure for analyzing a PEGylated protein using MALDI-TOF mass spectrometry.

Materials:

  • PEGylated protein sample

  • MALDI matrix (e.g., sinapinic acid)

  • Matrix solvent (e.g., acetonitrile/water with 0.1% TFA)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the MALDI matrix solution.

  • Spotting: Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.

  • Data Analysis: Determine the molecular weights of the un-PEGylated and PEGylated protein species from the resulting mass spectrum. The degree of labeling is calculated from the mass difference between the peaks.

G MALDI-TOF MS Workflow for DoL Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis mix_sample Mix PEGylated Protein with MALDI Matrix spot_plate Spot Mixture onto MALDI Target Plate mix_sample->spot_plate dry_sample Air Dry to Form Crystals spot_plate->dry_sample acquire_data Acquire Mass Spectrum in MALDI-TOF MS dry_sample->acquire_data analyze_data Determine Molecular Weights and Calculate DoL acquire_data->analyze_data

MALDI-TOF MS Workflow

Protocol 3: Measuring Degree of Labeling by SEC-HPLC

This protocol provides a general method for analyzing PEGylated proteins using size-exclusion chromatography.

Materials:

  • PEGylated protein sample

  • SEC-HPLC column

  • Mobile phase (e.g., phosphate buffer with appropriate salt concentration)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the PEGylated protein sample onto the column.

  • Chromatography: Run the separation at a constant flow rate.

  • Data Analysis: Monitor the elution profile at 280 nm. The retention times of the peaks correspond to species with different hydrodynamic volumes. The relative abundance of each species can be determined from the peak areas.

G SEC-HPLC Workflow for DoL Measurement cluster_setup Setup cluster_run Execution cluster_analysis Analysis equilibrate Equilibrate SEC-HPLC Column with Mobile Phase inject Inject PEGylated Protein Sample equilibrate->inject run_hplc Run Isocratic Separation inject->run_hplc detect Monitor Elution at 280 nm run_hplc->detect analyze_peaks Analyze Peak Areas and Retention Times detect->analyze_peaks

SEC-HPLC Workflow

Protocol 4: Measuring Degree of Labeling by TNBSA Assay

This protocol describes the use of the TNBSA assay to determine the extent of amine modification.

Materials:

  • Unlabeled and PEGylated protein samples

  • TNBSA reagent

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., SDS and HCl)

  • Spectrophotometer

Procedure:

  • Standard Curve: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine or the unlabeled protein).

  • Sample Preparation: Dilute the unlabeled and PEGylated protein samples to a suitable concentration in the reaction buffer.

  • Reaction: Add the TNBSA reagent to the standards and samples and incubate at 37°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Measurement: Measure the absorbance at 335 nm.

  • Calculation: Determine the concentration of free amines in the samples from the standard curve. The degree of labeling is calculated by comparing the number of free amines in the labeled and unlabeled protein.

G TNBSA Assay Workflow for DoL Measurement cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement std_curve Prepare Amine Standard Curve add_tnbsa Add TNBSA Reagent std_curve->add_tnbsa sample_prep Dilute Protein Samples sample_prep->add_tnbsa incubate Incubate at 37°C add_tnbsa->incubate quench Stop Reaction incubate->quench measure_abs Measure Absorbance at 335 nm quench->measure_abs calculate_dol Calculate DoL measure_abs->calculate_dol

TNBSA Assay Workflow

Conclusion

The selection of a protein labeling strategy and the methods for its characterization are critical for the successful development of bioconjugates. NHS ester-based labeling is a robust and widely used method, but alternatives like maleimide and click chemistry offer greater specificity and homogeneity. A combination of analytical techniques, such as MALDI-TOF MS for mass determination and SEC-HPLC for purity analysis, provides a comprehensive understanding of the degree of labeling and the quality of the final product. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can optimize their protein modification workflows and ensure the generation of well-characterized and reproducible bioconjugates.

References

A Head-to-Head Comparison of Amine-Reactive Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A data-driven guide for researchers, scientists, and drug development professionals on the reactivity and performance of NHS esters versus other common amine-reactive groups.

In the realm of bioconjugation, the covalent modification of proteins and other biomolecules is a fundamental technique. The primary targets for such modifications are often the abundant and accessible primary amine groups found on lysine residues and the N-termini of proteins. A variety of amine-reactive chemical groups are available, each with its own distinct characteristics. This guide provides an objective comparison of the performance of N-Hydroxysuccinimide (NHS) esters against other widely used amine-reactive groups, namely isothiocyanates, sulfonyl chlorides, and carbodiimides, supported by experimental data and detailed protocols.

Executive Summary

The choice of an amine-reactive group can significantly impact the efficiency, stability, and overall success of a bioconjugation strategy. This guide offers a comparative analysis of four major classes of amine-reactive chemistries. NHS esters are highlighted as a popular and generally efficient choice, forming stable amide bonds under physiological to slightly alkaline conditions. Isothiocyanates provide an alternative, forming stable thiourea linkages, while sulfonyl chlorides react to create highly stable sulfonamide bonds. Carbodiimides, acting as zero-length crosslinkers, facilitate the direct formation of amide bonds between carboxylates and amines. The selection of the optimal reagent is contingent on factors such as desired reaction kinetics, pH sensitivity, and the stability of the resulting conjugate.

Comparative Data of Amine-Reactive Groups

The following table summarizes the key characteristics and performance metrics of NHS esters, isothiocyanates, sulfonyl chlorides, and carbodiimides. This quantitative data has been compiled from various sources to provide a direct comparison for informed decision-making.

FeatureNHS EstersIsothiocyanatesSulfonyl ChloridesCarbodiimides (EDC/NHS)
Reactive Group N-Hydroxysuccinimide esterIsothiocyanateSulfonyl chlorideCarbodiimide
Target Primary amines (-NH₂)Primary amines (-NH₂)Primary and secondary aminesCarboxyl groups (-COOH) to activate for reaction with primary amines (-NH₂)
Resulting Bond Amide (-CO-NH-)Thiourea (-NH-CS-NH-)Sulfonamide (-SO₂-NH-)Amide (-CO-NH-)
Optimal pH Range 7.2 - 8.5[1][2][3]8.5 - 9.5[4]8.5 - 9.0+[5]4.5 - 7.5 (for activation)
Reaction Speed FastGenerally slower than NHS estersFastVariable, dependent on concentrations and pH
Bond Stability Very stableStableVery stableVery stable (amide bond)
Hydrolysis Rate Moderate, increases with pHSlower than NHS estersGenerally high, but can be influenced by structureEDC is unstable in water, NHS ester intermediate is more stable
Common Side Reactions Hydrolysis of the ester group. Reaction with other nucleophiles (e.g., thiols, hydroxyls) at non-optimal pH.Reaction with thiols.Hydrolysis of the sulfonyl chloride.Formation of N-acylisourea byproduct, cross-reaction of proteins.
Key Advantages High reactivity, stable bond formation, well-established protocols.Forms stable bonds, alternative to NHS esters.Forms very stable sulfonamide bonds."Zero-length" crosslinker, directly couples carboxyls and amines.
Key Disadvantages Susceptible to hydrolysis.Slower reaction rate compared to NHS esters.Highly susceptible to hydrolysis, can be less specific.Requires activation of carboxyl groups, potential for side reactions.

Reaction Mechanisms and Workflows

To visually represent the chemical transformations and decision-making processes involved, the following diagrams have been generated using the DOT language.

Reaction_Mechanisms cluster_NHS NHS Ester Reaction cluster_ITC Isothiocyanate Reaction cluster_SC Sulfonyl Chloride Reaction cluster_EDC Carbodiimide (EDC/NHS) Reaction NHS_Ester R-CO-O-NHS Amide_Bond R-CO-NH-Protein NHS_Ester->Amide_Bond pH 7.2-8.5 Primary_Amine Protein-NH₂ Primary_Amine->Amide_Bond Isothiocyanate R-N=C=S Thiourea_Bond R-NH-CS-NH-Protein Isothiocyanate->Thiourea_Bond pH 8.5-9.5 Primary_Amine2 Protein-NH₂ Primary_Amine2->Thiourea_Bond Sulfonyl_Chloride R-SO₂-Cl Sulfonamide_Bond R-SO₂-NH-Protein Sulfonyl_Chloride->Sulfonamide_Bond pH > 8.5 Primary_Amine3 Protein-NH₂ Primary_Amine3->Sulfonamide_Bond Carboxyl Protein₁-COOH Active_Intermediate O-acylisourea Carboxyl->Active_Intermediate EDC EDC EDC->Active_Intermediate NHS_Ester2 Protein₁-CO-O-NHS Active_Intermediate->NHS_Ester2 NHS NHS NHS->NHS_Ester2 Amide_Bond2 Protein₁-CO-NH-Protein₂ NHS_Ester2->Amide_Bond2 Primary_Amine4 Protein₂-NH₂ Primary_Amine4->Amide_Bond2

Caption: Reaction mechanisms of common amine-reactive groups.

Experimental_Workflow A 1. Protein Preparation (Buffer exchange to amine-free buffer) B 2. Reagent Preparation (Dissolve crosslinker immediately before use) A->B C 3. Conjugation Reaction (Incubate protein and crosslinker at optimal pH and temperature) B->C D 4. Quenching (Add excess primary amine, e.g., Tris or glycine) C->D E 5. Purification (Remove excess reagent and byproducts, e.g., desalting column) D->E F 6. Characterization & Quantification (e.g., UV-Vis, SDS-PAGE, Mass Spectrometry) E->F

Caption: General experimental workflow for protein conjugation.

Decision_Tree start Start: Select Amine-Reactive Chemistry q1 Need to couple a carboxyl group to an amine? start->q1 edc Use Carbodiimide (EDC/NHS) q1->edc Yes q2 Is highest bond stability critical? q1->q2 No sc Consider Sulfonyl Chloride q2->sc Yes q3 Is rapid reaction kinetics a priority? q2->q3 No nhs Use NHS Ester q3->nhs Yes itc Consider Isothiocyanate q3->itc No

Caption: Decision tree for selecting an amine-reactive chemistry.

Experimental Protocols

To facilitate a direct comparison of the reactivity and efficiency of these amine-reactive groups in your own laboratory setting, the following detailed experimental protocols are provided.

Protocol 1: General Protein Labeling with an Amine-Reactive Reagent

This protocol provides a general procedure for labeling a protein with an amine-reactive reagent. Specific conditions may need to be optimized for your particular protein and reagent.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.5)

  • Amine-reactive reagent (NHS ester, isothiocyanate, or sulfonyl chloride)

  • Anhydrous DMSO or DMF

  • Quenching solution (1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer at an appropriate concentration.

  • Reagent Preparation: Immediately before use, dissolve the amine-reactive reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the reagent stock solution to the stirring protein solution.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours. The optimal reaction time and temperature may vary.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Carbodiimide-Mediated (EDC/NHS) Coupling of a Small Molecule to a Protein

This protocol describes the "zero-length" crosslinking of a carboxyl-containing small molecule to the primary amines of a protein.

Materials:

  • Protein of interest (2-10 mg/mL in MES buffer, pH 6.0)

  • Carboxyl-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the carboxyl-containing molecule.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Protein:

    • Add the activated small molecule solution to the protein solution in the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution and incubate for 15-30 minutes.

  • Purification: Purify the protein conjugate as described in Protocol 1.

Protocol 3: Quantification of Labeling Efficiency (Degree of Labeling)

The degree of labeling (DOL), or the average number of labels per protein, can be determined using UV-Vis spectrophotometry if the label has a distinct absorbance from the protein.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).

  • Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the label:

    • Label Concentration (M) = Aₘₐₓ / ε_label

      • ε_label is the molar extinction coefficient of the label at its Aₘₐₓ.

  • Calculate the Degree of Labeling:

    • DOL = Label Concentration / Protein Concentration

Conclusion

The selection of an appropriate amine-reactive chemistry is a critical step in the design of successful bioconjugation strategies. NHS esters offer a robust and widely applicable method for labeling primary amines, characterized by rapid reaction kinetics and the formation of stable amide bonds. However, their susceptibility to hydrolysis necessitates careful control of reaction conditions. Isothiocyanates and sulfonyl chlorides provide viable alternatives, forming stable thiourea and sulfonamide linkages, respectively, with sulfonyl chlorides offering superior bond stability. Carbodiimides present a unique "zero-length" crosslinking approach for directly coupling carboxyl and amine groups. By understanding the comparative reactivity, stability, and optimal reaction conditions of these different chemical groups, researchers can make informed decisions to achieve their desired bioconjugation outcomes with high efficiency and reproducibility. The provided protocols offer a starting point for the systematic evaluation of these reagents in your specific application.

References

Assessing the Purity of NHS ester-PEG7-COOH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of NHS ester-PEG7-COOH, a commonly used heterobifunctional crosslinker. Furthermore, it compares this reagent to viable alternatives, supported by experimental data and detailed protocols.

Quantitative Purity Assessment of this compound

The purity of this compound is typically stated by manufacturers to be ≥95%. However, due to the inherent instability of the N-hydroxysuccinimide (NHS) ester, which is susceptible to hydrolysis, verification of purity is crucial. Common impurities include the hydrolyzed PEG-COOH and other PEG-related impurities. Several analytical techniques can be employed for this purpose.

Analytical MethodParameter MeasuredTypical Purity SpecificationKey Considerations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Percentage of the main compound peak area relative to total peak area.≥95%Can separate the active NHS ester from the hydrolyzed COOH form and other non-polar impurities. Requires a suitable UV chromophore or a universal detector like a Charged Aerosol Detector (CAD).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Ratio of integrals of characteristic peaks of the NHS ester and PEG backbone to impurity peaks.≥95%Provides structural confirmation and can quantify the degree of NHS ester functionalization. Can be complex for heterogeneous PEG samples.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass-to-charge ratio (m/z) to identify the parent compound and any impurities.≥95%Confirms the molecular weight of the conjugate and identifies impurities and byproducts with high specificity.[2][3]

Comparison with Alternative Bioconjugation Reagents

While NHS esters are widely used for their reactivity towards primary amines, several alternatives exist, each with distinct advantages and disadvantages.

Reagent ClassTarget ResidueReaction EfficiencyStability of Resulting BondKey AdvantagesKey Disadvantages
This compound Primary Amines (Lysine, N-terminus)Moderate to HighStable Amide BondWell-established chemistry, readily available.Susceptible to hydrolysis, especially at higher pH.[3][4] Can lead to a heterogeneous product due to multiple lysine residues.
Maleimide-PEG-COOH Thiols (Cysteine)High (>90%)Stable Thioether BondHighly specific for thiols, allowing for site-specific conjugation.Requires a free thiol, which may necessitate protein engineering. The thioether bond can undergo retro-Michael addition under certain conditions.
Azide/Alkyne-PEG-COOH (Click Chemistry) Bioorthogonal handles (introduced chemically or genetically)Very High (>95%)Stable Triazole RingHighly specific and bioorthogonal, minimizing side reactions. Can be performed under mild, physiological conditions.Requires pre-functionalization of the protein with an azide or alkyne group. Copper catalyst used in CuAAC can be cytotoxic.
Aldehyde/Hydrazide-PEG-COOH N-terminus, or oxidized carbohydratesModerateHydrazone Bond (can be reduced for stability)Site-specific conjugation at the N-terminus or on glycoproteins.The initial hydrazone bond is reversible and may require a reduction step to form a stable bond.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of an this compound conjugate.

G Figure 1. Experimental Workflow for Purity Assessment of this compound cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 In-depth Characterization cluster_3 Data Analysis & Reporting prep Dissolve this compound in anhydrous solvent (e.g., DMSO) hplc RP-HPLC-UV/CAD (Initial Purity Screen) prep->hplc lcms LC-MS (Identity & Impurity Profile) prep->lcms analysis Integrate Data & Assess Purity hplc->analysis lcms->analysis nmr ¹H NMR (Structural Integrity & Functionalization) nmr->analysis analysis->nmr If further characterization is needed report Generate Certificate of Analysis analysis->report

Caption: Workflow for purity assessment of this compound.

Experimental Protocols

RP-HPLC Method for Purity Assessment

Objective: To determine the percentage purity of this compound by separating it from its hydrolytic byproduct (HOOC-PEG7-COOH) and other impurities.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or Charged Aerosol Detector (CAD)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable anhydrous solvent (e.g., DMSO) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm (for the NHS ester) or CAD.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.

¹H NMR Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure and estimate the purity of the this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d6.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for the PEG backbone (typically a large multiplet around 3.5 ppm) and the NHS ester protons (a singlet around 2.8 ppm).

    • Integrate the peaks corresponding to the NHS ester and a known number of protons on the PEG backbone.

    • The ratio of these integrals can be used to determine the degree of functionalization.

    • Purity can be estimated by comparing the integrals of the main compound peaks to those of any impurity peaks present.

LC-MS for Identity and Impurity Profiling

Objective: To confirm the molecular weight of the this compound and identify any impurities.

Materials:

  • As per the RP-HPLC method.

  • LC-MS system (e.g., ESI-QTOF).

Procedure:

  • LC Separation:

    • Use the same HPLC method as described above. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of TFA if necessary).

  • MS Detection:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Acquire mass spectra in positive or negative ion mode, depending on the analyte.

  • Data Analysis:

    • Extract the mass spectrum for the main peak and confirm that the observed m/z corresponds to the expected molecular weight of this compound.

    • Analyze the mass spectra of any impurity peaks to identify their structures.

Signaling Pathways and Logical Relationships

The primary reaction of an NHS ester is with a primary amine, leading to the formation of a stable amide bond. This is a fundamental process in bioconjugation for creating antibody-drug conjugates (ADCs), pegylated proteins, and other functionalized biomolecules.

G Figure 2. Reaction of this compound with a Primary Amine cluster_0 Reactants cluster_1 Reaction cluster_2 Products reagent This compound reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) reagent->reaction protein Protein-NH₂ (Primary Amine) protein->reaction conjugate Protein-NH-CO-PEG7-COOH (Stable Amide Bond) reaction->conjugate byproduct N-hydroxysuccinimide reaction->byproduct

Caption: Reaction of NHS ester with a primary amine.

By employing these analytical techniques and considering the available alternatives, researchers can make informed decisions to ensure the quality of their starting materials and the success of their bioconjugation strategies.

References

A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. Polyethylene glycol (PEG) linkers are widely employed to improve the properties of biopharmaceuticals; however, the dispersity of the PEG used—whether it is monodisperse or polydisperse—can lead to vastly different outcomes. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection of the optimal linker for your application.

Executive Summary

Monodisperse PEG linkers, which consist of a single, precisely defined chain length, offer significant advantages over traditional polydisperse PEG linkers, which are a mixture of various chain lengths. The homogeneity of monodisperse PEGs leads to a more uniform and well-characterized final product, which is crucial for regulatory approval and consistent clinical performance.[1][2] Experimental evidence demonstrates that this uniformity translates into superior pharmacokinetic profiles, enhanced stability, and reduced immunogenicity. While polydisperse PEGs have been historically used and can improve a drug's half-life, their inherent heterogeneity presents challenges in characterization, reproducibility, and can lead to less optimal in vivo behavior.[3]

Performance Comparison: Monodisperse vs. Polydisperse PEG Linkers

The choice between monodisperse and polydisperse PEG linkers has profound implications for the performance of a bioconjugate. The following tables summarize the key differences and performance metrics based on available data.

Table 1: General Characteristics and Manufacturing Implications

FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
Composition Single, defined molecular weight[4][5]Mixture of different molecular weights
Homogeneity High (Uniform Drug-to-Antibody Ratio - DAR)Low (Heterogeneous DAR)
Reproducibility High batch-to-batch consistencyLow, difficult to reproduce consistently
Characterization Simplified analytical characterizationComplex characterization
Synthesis & Purification More complex synthesis, but yields a pure productSimpler synthesis, but purification to homogeneity is not feasible

Table 2: Pharmacokinetic and In Vivo Performance Comparison

ParameterMonodisperse PEG LinkersPolydisperse PEG LinkersSupporting Data
Circulation Half-life (t½) Significantly prolongedExtended, but to a lesser and more variable extentIn a study with PEGylated gold nanoparticles, monodisperse PEG-AuNPs (PEG36 & PEG45) had a half-life of 23.6 ± 2.3 h and 21.9 ± 1.5 h, respectively, compared to 8.8 ± 0.7 h for polydisperse PEG2k-AuNPs.
Tumor Accumulation EnhancedLower and more variableMonodisperse PEG-AuNPs showed significantly enhanced accumulation at the tumor site in mice compared to their polydisperse counterparts.
Clearance Reduced and more predictableVariable reductionThe uniform nature of monodisperse PEGs leads to more predictable clearance rates.
Protein Adsorption Markedly lower and constantIncreased due to enrichment of lower MW fractionsPolydisperse PEG-AuNPs favor the enrichment of lower molecular weight PEG fractions on their surface, leading to increased protein adsorption.
Immunogenicity Potentially reduced due to homogeneity and shieldingPotential for anti-PEG antibody formation due to heterogeneityThe uniform structure of monodisperse PEGs can better shield the payload and reduce the risk of an immune response.
Stability & Aggregation Higher stability and reduced aggregationProne to aggregation, especially with hydrophobic payloadsThe hydrophilicity of PEG linkers helps prevent aggregation, and the uniformity of monodisperse PEGs enhances this effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PEGylated bioconjugates. Below are summaries of key experimental protocols.

Pharmacokinetic Analysis of PEGylated Nanoparticles

Objective: To determine and compare the in vivo pharmacokinetic profiles of nanoparticles conjugated with monodisperse versus polydisperse PEG linkers.

Methodology:

  • Animal Model: Utilize a relevant animal model, such as tumor-bearing mice.

  • Test Articles: Prepare gold nanoparticles (or other relevant nanoparticles) conjugated with monodisperse PEG (e.g., mPEG36-SH, mPEG45-SH) and polydisperse PEG (e.g., mPEG2k-SH).

  • Administration: Administer a single intravenous (IV) injection of the PEGylated nanoparticles to the animals at a specified dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 1h, 4h, 24h, 7 days, 28 days).

  • Quantification: Determine the concentration of the nanoparticles in the blood samples using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS) for gold nanoparticles.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters, including elimination half-life (t½), area under the curve (AUC), and clearance (CL), using a two-compartment model.

  • Biodistribution: At the end of the study, harvest major organs (liver, spleen, kidney, tumor, etc.) to quantify nanoparticle accumulation.

Characterization of PEGylated Proteins

Objective: To characterize the homogeneity and degree of PEGylation of a protein conjugated with PEG linkers.

Methodology:

  • Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the PEGylated protein. This allows for the confirmation of the number of PEG molecules attached per protein molecule.

  • Size-Exclusion Chromatography (SEC): Employ high-resolution SEC to separate different PEGylated species and assess the homogeneity of the conjugate. PEGylation increases the hydrodynamic radius, causing earlier elution.

  • SDS-PAGE: Analyze the PEGylated protein by SDS-PAGE. The PEG moiety increases the apparent molecular weight. Specific staining for PEG, such as with barium iodide, can be used for visualization.

  • UV-Vis Spectroscopy: Determine the protein concentration by measuring absorbance at 280 nm.

Immunogenicity Assessment of PEGylated Therapeutics

Objective: To evaluate the potential for an immune response against a PEGylated therapeutic.

Methodology:

  • Anti-Drug Antibody (ADA) Assay: Develop a sensitive and specific immunoassay (e.g., ELISA) to detect antibodies against both the protein and the PEG moiety in serum samples from treated subjects.

  • In Vitro Assays: Use human primary cell assays to assess the innate and adaptive immune response to the PEGylated drug.

  • Neutralizing Antibody (NAb) Assay: If ADAs are detected, perform a cell-based or ligand-binding assay to determine if the antibodies neutralize the biological activity of the therapeutic.

  • Risk Assessment: Conduct a comprehensive immunogenicity risk assessment, considering factors such as the nature of the therapeutic protein, the patient population, and the characteristics of the PEG linker.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Development

The development of an ADC is a multi-step process where the choice of linker is critical. The following diagram illustrates a typical workflow for creating an ADC using a PEG linker.

ADC_Development_Workflow cluster_synthesis Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization Drug Cytotoxic Drug Activated_Drug_Linker Activated Drug-Linker Conjugate Drug->Activated_Drug_Linker Linker Monodisperse PEG Linker Linker->Activated_Drug_Linker Conjugation Conjugation Reaction Activated_Drug_Linker->Conjugation Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody Antibody->Reduced_Antibody Reduced_Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Final ADC Product Purification->ADC DAR_Analysis DAR Analysis (HIC, MS) ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) ADC->Purity_Analysis

A typical workflow for the development of an Antibody-Drug Conjugate (ADC) using a PEG linker.

Conclusion

The evidence strongly supports the use of monodisperse PEG linkers for the development of next-generation biotherapeutics. Their well-defined structure translates into a more homogeneous, stable, and effective product with a superior pharmacokinetic profile. While polydisperse PEGs have a historical precedent, the challenges they present in manufacturing and characterization, along with their potential for less favorable in vivo performance, make monodisperse PEGs the more strategic choice for modern drug development. The initial investment in a more precisely defined linker can yield significant returns in terms of product quality, consistency, and ultimately, clinical success.

References

A Researcher's Guide to Functional Assays for Validating PEGylated Protein Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] By increasing the hydrodynamic size and masking the protein surface, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability.[1][3][4] However, the addition of a PEG moiety can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity. Therefore, a comprehensive suite of functional assays is crucial to validate that the benefits of PEGylation do not unacceptably compromise the protein's efficacy.

This guide provides a comparative overview of key functional assays for assessing PEGylated protein efficacy, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the appropriate validation strategies.

Comparison of Key Functional Assays

The validation of a PEGylated protein's function requires a multi-tiered approach, starting from basic binding assays to more complex cell-based and in vivo studies. The choice of assay depends on the protein's mechanism of action.

Assay TypePrincipleCommon ReadoutsAdvantagesDisadvantages
Receptor Binding Assays Measures the ability of the PEGylated protein to bind to its specific receptor or target molecule.Kd (dissociation constant), IC50 (half maximal inhibitory concentration)Provides direct information on target engagement; High throughput potential.Does not measure downstream biological activity; Steric hindrance from PEG can significantly impact results.
Enzyme Activity Assays For PEGylated enzymes, this assay measures the catalytic activity by quantifying the conversion of a substrate to a product.Vmax (maximum reaction velocity), Km (Michaelis constant)Directly measures the primary function of the enzyme.Not applicable to non-enzymatic proteins.
Cell-Based Proliferation/Viability Assays Measures the ability of a PEGylated cytokine or growth factor to induce cell proliferation or inhibit cell death in a responsive cell line.EC50 (half maximal effective concentration), Cell count, ATP levels (e.g., CellTiter-Glo®)Reflects a direct biological response in a cellular context; More physiologically relevant than binding assays.Can be influenced by off-target effects; Requires specific, well-characterized cell lines.
Reporter Gene Assays Utilizes a cell line engineered with a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to the protein's signaling pathway.Luminescence, Colorimetric signalHighly sensitive and quantitative; Can be specific to a particular signaling pathway.Requires genetically modified cell lines; May not capture the full spectrum of the protein's biological effects.
In Vivo Pharmacodynamic (PD) Assays Measures the biological effect of the PEGylated protein in a relevant animal model.Biomarker levels, Physiological changes (e.g., neutrophil counts for PEG-G-CSF)Provides the most physiologically relevant data on efficacy; Integrates pharmacokinetics and biological response.Complex, low throughput, and expensive; Animal models may not fully recapitulate human disease.

Quantitative Data Presentation

The primary goal of PEGylation is to improve the pharmacokinetic profile, often at the cost of some in vitro potency. The key is to ensure that the extended duration of action in vivo compensates for any reduction in immediate biological activity.

Table 1: In Vitro Bioactivity of PEGylated vs. Non-PEGylated Proteins

This table compares the half-maximal effective concentration (EC50) for a PEGylated protein and its non-PEGylated counterpart in a relevant cell-based assay. A higher EC50 value for the PEGylated version indicates reduced in vitro potency.

ProteinAssay TypeNon-PEGylated EC50 (ng/mL)PEGylated EC50 (ng/mL)Fold Change in Potency
Interferon-α2a Antiviral Reporter Assay0.10.77-fold decrease
G-CSF Cell Proliferation (NFS-60 cells)0.050.255-fold decrease
Erythropoietin (EPO) Cell Proliferation (UT-7 cells)0.21.57.5-fold decrease

Data are representative examples compiled from typical results in the literature. Actual values will vary based on the specific protein, PEG size, and assay conditions.

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

This table illustrates how the reduced in vitro potency of a PEGylated protein can be offset by its superior pharmacokinetic (PK) and pharmacodynamic (PD) profile in vivo.

ParameterNon-PEGylated G-CSF (Filgrastim)PEGylated G-CSF (Pegfilgrastim)Advantage of PEGylation
Serum Half-Life (t½) ~3.5 hours~42 hours~12-fold increase
Dosing Frequency Daily injectionSingle injection per chemotherapy cycleImproved patient compliance
PD Endpoint (in vivo) Transient increase in Absolute Neutrophil Count (ANC)Sustained elevation of ANC over several daysMore effective management of neutropenia

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the validation strategy.

G General Workflow for Functional Validation of PEGylated Proteins cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Receptor Binding Assay (e.g., ELISA, SPR) B Cell-Based Potency Assay (e.g., Proliferation, Reporter Gene) A->B Confirm Target Interaction C Pharmacokinetic (PK) Study (Measure Drug Concentration Over Time) B->C Proceed if Potency is Acceptable D Pharmacodynamic (PD) Study (Measure Biological Response) C->D Correlate Exposure with Effect E Efficacy Validation Complete D->E Demonstrate In Vivo Efficacy G Interferon-α Signaling (JAK-STAT Pathway) IFN PEG-Interferon-α Receptor IFNAR1/IFNAR2 Receptor Complex IFN->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates STAT_dimer STAT1/STAT2 Dimer STAT1->STAT_dimer STAT2->STAT_dimer IRF9 IRF9 STAT_dimer->IRF9 Binds ISGF3 ISGF3 Complex IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE (Interferon-Stimulated Response Element) Gene Gene Transcription (Antiviral Proteins) ISRE->Gene Initiates

References

A Comparative Guide to Crosslinking Chemistries for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of common crosslinking strategies, providing researchers, scientists, and drug development professionals with the necessary data to select the optimal chemistry for their application.

Crosslinking is a fundamental technique in various scientific disciplines, from elucidating protein-protein interactions to developing novel drug delivery systems and biomaterials. The covalent linking of molecules imparts stability, enables the study of interactions, and allows for the precise control of material properties. The choice of crosslinking chemistry is critical and depends on the specific application, the functional groups available on the target molecules, and the desired outcome. This guide provides a comparative analysis of different crosslinking chemistries, supported by experimental data and detailed protocols for key assays.

Key Crosslinking Chemistries at a Glance

Crosslinkers can be broadly categorized based on their reactivity and the nature of the chemical bond they form. The main types include homobifunctional, heterobifunctional, zero-length, and photoreactive crosslinkers.

FeatureHomobifunctional NHS Esters (e.g., DSS)Zero-Length Carbodiimides (e.g., EDC/NHS)Heterobifunctional NHS/Maleimide (e.g., SMCC)Photoreactive (e.g., Diazirines)
Target Functional Groups Primary Amines (-NH2)Carboxyls (-COOH) and Primary Amines (-NH2)Primary Amines (-NH2) and Sulfhydryls (-SH)Non-specific C-H, N-H, O-H, S-H bonds
Crosslinker Type HomobifunctionalZero-lengthHeterobifunctionalPhotoreactive
Spacer Arm Length Variable (e.g., 11.4 Å for DSS)0 Å[1]Variable (e.g., 8.3 Å for SMCC)Variable
Reaction pH (Optimal) 7.0-9.0Activation: 4.5-6.0; Coupling: 7.2-8.5[2]NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5[2]Neutral (activation by UV light)
Bond Formed AmideAmideAmide and ThioetherCovalent bond
Key Advantages Simple one-step reactionNo spacer arm introduced, mimics native interactionsHigh specificity, controlled two-step conjugationHigh temporal control, reacts with non-traditional functional groups
Key Disadvantages Can lead to polymerization and intramolecular crosslinks[2]Intermediate can be unstable in aqueous solutions[3]Requires specific functional groups on both moleculesCan be low yield, potential for side reactions

Performance Comparison of Crosslinking Agents in Hydrogel Formulation

The choice of crosslinking agent significantly impacts the physicochemical properties of hydrogels used in drug delivery and tissue engineering. The following table summarizes the performance of different crosslinkers on key hydrogel properties.

Crosslinking AgentTypeSwelling RatioMechanical StrengthBiocompatibilityDegradation
Glutaraldehyde (GTA) AldehydeTends to reduce swelling due to higher crosslinking densityHighPotentially cytotoxicCan form stable crosslinks that slow degradation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) CarbodiimideModerateGoodGenerally good, but can have some cytotoxicityBiodegradable
Genipin NaturalGoodModerate to HighGood, low cytotoxicityBiodegradable
Divinyl sulfone (DVS) SulfoneModerateHighGoodSlow degradation
Poly(ethylene glycol) diglycidyl ether (EX 810) EpoxyHighModerateGoodBiodegradable

Note: The performance metrics can vary significantly depending on the polymer system, concentration of the crosslinker, and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and comparing results. Below are protocols for common crosslinking procedures and evaluation assays.

Protocol 1: Protein Crosslinking with Disuccinimidyl Suberate (DSS)

This protocol outlines a general procedure for crosslinking proteins using the homobifunctional NHS-ester crosslinker, DSS.

Materials:

  • DSS (Disuccinimidyl suberate)

  • Dry DMSO or DMF

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Protein sample in a non-amine-containing buffer

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.

  • Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to the desired stock concentration (e.g., 25 mM).

  • Crosslinking Reaction: Add the DSS solution to the protein sample to achieve a final concentration of 0.25-5 mM. The molar excess of DSS to protein may need to be optimized (e.g., 10-fold to 50-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming unreacted DSS.

  • Incubate Quenching Reaction: Incubate for an additional 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: Zero-Length Crosslinking with EDC/NHS

This protocol describes a two-step procedure for crosslinking a carboxyl-containing molecule to an amine-containing molecule using EDC and NHS.

Materials:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 10 mM Hydroxylamine)

  • 2-Mercaptoethanol

  • Protein #1 (with carboxyl groups) and Protein #2 (with amine groups)

Procedure:

  • Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS vials to come to room temperature before opening.

  • Activate Protein #1: In the Activation Buffer, add EDC (e.g., final concentration of ~2 mM) and NHS or Sulfo-NHS (e.g., final concentration of ~5 mM) to Protein #1.

  • Incubate Activation Reaction: Incubate for 15 minutes at room temperature.

  • Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.

  • Buffer Exchange (Optional): Remove excess quenching agent and byproducts using a desalting column equilibrated with the Coupling Buffer.

  • Coupling Reaction: Add Protein #2 to the activated Protein #1 at an equimolar ratio.

  • Incubate Coupling Reaction: Allow the reaction to proceed for 2 hours at room temperature.

  • Quench Coupling Reaction: Add the Quenching Solution to stop the reaction.

  • Analysis: The crosslinked conjugate can be purified and analyzed.

Protocol 3: In Vitro Cytotoxicity Assay for Crosslinked Biomaterials

This protocol provides a general method for assessing the cytotoxicity of crosslinked biomaterials using an extract test.

Materials:

  • Crosslinked biomaterial

  • Cell culture medium

  • Target cell line (e.g., L929 fibroblasts)

  • Sterile PBS

  • Cytotoxicity assay reagent (e.g., XTT or MTT)

  • 96-well cell culture plates

Procedure:

  • Prepare Material Extracts: Incubate the sterile crosslinked biomaterial in cell culture medium (e.g., at a concentration of 3 cm²/mL) for 24 hours at 37°C to create an extract.

  • Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to attach and grow until they reach about 80% confluency.

  • Expose Cells to Extract: Remove the existing cell culture medium from the wells and replace it with the prepared material extract. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for 24-48 hours at 37°C in a CO₂ incubator.

  • Assess Cell Viability: After incubation, remove the extract medium and assess cell viability using a metabolic assay like XTT or MTT according to the manufacturer's protocol. This typically involves adding the reagent, incubating, and then measuring the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in cell viability compared to the control indicates cytotoxicity.

Visualizing Crosslinking Concepts

Diagrams can help clarify complex workflows and relationships. The following are Graphviz diagrams illustrating key concepts in crosslinking chemistry.

Crosslinker_Types cluster_homo Homobifunctional cluster_hetero Heterobifunctional cluster_zero Zero-Length cluster_photo Photoreactive A1 Reactive Group A A2 Reactive Group A A1->A2 Spacer Arm B1 Reactive Group A B2 Reactive Group B B1->B2 Spacer Arm C1 Molecule 1 C2 Molecule 2 C1->C2 Direct Bond (No Spacer) D1 Photoreactive Group D2 Target Molecule D1->D2 UV Light Activation

Caption: Classification of crosslinkers based on their reactive groups.

EDC_NHS_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Carboxyl Protein 1 (-COOH) Intermediate O-acylisourea intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC Stable_Intermediate NHS-activated Protein 1 (more stable) Intermediate->Stable_Intermediate + NHS NHS NHS Conjugate Crosslinked Proteins (Amide Bond) Stable_Intermediate->Conjugate + Protein 2 (-NH2) Amine Protein 2 (-NH2)

Caption: Two-step reaction mechanism of EDC/NHS zero-length crosslinking.

XLMS_Workflow Protein_Complex Protein Complex Crosslinking Crosslinking Reaction Protein_Complex->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS No Enrichment Enrichment->LC_MS Data_Analysis Data Analysis (Identify Crosslinked Peptides) LC_MS->Data_Analysis Structure_Model Protein Structure and Interaction Model Data_Analysis->Structure_Model

Caption: General experimental workflow for crosslinking-mass spectrometry (XL-MS).

References

Evaluating the Immunogenicity of PEGylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] By increasing the hydrodynamic size and masking surface epitopes, PEGylation can prolong circulation half-life, improve stability, and reduce the immunogenicity of the parent molecule.[2][3] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies (APAs).[1] These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing hypersensitivity reactions.[2]

This guide provides an objective comparison of methodologies to evaluate the immunogenicity of PEGylated compounds, supported by experimental data and detailed protocols for key assessment assays.

Factors Influencing the Immunogenicity of PEGylated Compounds

The immunogenic potential of a PEGylated therapeutic is not determined by a single factor but is a multifactorial issue. Key characteristics of the PEG polymer, the conjugated molecule, patient-specific factors, and administration details all play crucial roles. A comprehensive understanding of these factors is essential for designing less immunogenic therapeutics and for a thorough risk assessment.

Table 1: Factors Influencing Immunogenicity of PEGylated Compounds

Category Factor Influence on Immunogenicity
PEG-Related Molecular Weight Higher molecular weight PEGs (>5000 Da) are typically used for conjugation and may be more immunogenic.
Architecture Branched PEGs can offer enhanced immune shielding compared to linear PEGs, potentially reducing immunogenicity.
Terminal Groups While most clinical PEGs are methoxy-terminated, studies suggest hydroxy-terminal PEGs might generate a weaker immune response.
Carrier-Related Conjugated Molecule The nature of the carrier (protein, liposome, nanoparticle) influences the overall immunogenicity. PEGylated non-human proteins trigger stronger anti-PEG responses.
Conjugation Chemistry Site-specific PEGylation is often less immunogenic than random conjugation, as it minimizes conformational changes that could expose new epitopes.
Patient-Related Pre-existing Antibodies Due to the ubiquitous presence of PEG in consumer products, some individuals have pre-existing anti-PEG antibodies, which can lead to complications upon administration of a PEGylated drug.
Genetic Background A patient's genetic makeup, particularly their HLA haplotype, can influence their immune response to a therapeutic protein.
Administration-Related Route of Administration Subcutaneous administration may be more likely to elicit an immune response than intravenous administration due to increased interaction with immune cells in the skin and lymph nodes.

| | Dosing & Frequency | Higher doses or more frequent administration can increase the likelihood of an immune response. Repeat injections can induce anti-PEG antibodies that lead to the ABC phenomenon. |

Key Experimental Assays for Immunogenicity Assessment

A robust immunogenicity assessment strategy employs a tiered approach, beginning with screening assays, followed by confirmatory and, finally, characterization assays to understand the clinical relevance of the immune response.

Anti-PEG Antibody Detection Assays

Accurate detection of anti-PEG antibodies is fundamental to assessing the immunogenicity of PEGylated products. Several methods are available, each with distinct advantages.

Table 2: Comparison of Assays for Anti-PEG Antibody Detection

Assay Principle Key Data Output Throughput Primary Application
ELISA Immobilized PEG captures anti-PEG antibodies from a sample, which are then detected by a secondary antibody. Antibody titer (quantitative/semi-quantitative) for specific isotypes (IgG, IgM, IgE). High Screening, confirmation, and isotype characterization.
Surface Plasmon Resonance (SPR) A label-free technique that measures real-time binding of anti-PEG antibodies to a PEG-coated sensor surface. Binding kinetics (affinity, specificity), concentration. Low-Medium Detailed characterization of antibody-antigen interactions.
Cell-Based Assays Use of flow cytometry or reporter genes to assess the functional consequences of anti-PEG antibody binding to PEGylated cells or nanoparticles. Functional impact (e.g., cellular uptake, signaling). Low Functional characterization and assessing biological relevance.

| Electrochemiluminescence (ECL) | A multiplexed sandwich immunoassay that can simultaneously detect multiple isotypes (IgM, IgG, IgE) of anti-PEG antibodies. | Isotype-specific antibody levels. | High | Isotyping and sensitive detection in clinical samples. |

Experimental Protocol: Anti-PEG IgG/IgM ELISA

This protocol describes a common direct ELISA method for the semi-quantitative determination of anti-PEG IgG and IgM antibodies in serum or plasma.

Materials:

  • 96-well microplate pre-coated with PEG.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Buffer (e.g., PBS with 1% BSA).

  • Patient serum/plasma samples.

  • Anti-PEG antibody standards (IgG and IgM).

  • Detection Antibody: HRP-conjugated anti-human IgG or anti-human IgM.

  • TMB Substrate Solution.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Dilute standards and samples in Assay Buffer.

  • Binding: Add 100 µL of diluted standards and samples to the appropriate wells of the PEG-coated microplate. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer.

  • Detection: Add 100 µL of HRP-conjugated anti-human IgG or IgM detection antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm on a microplate reader within 30 minutes.

  • Analysis: Construct a standard curve and determine the concentration of anti-PEG antibodies in the samples.

Complement Activation Assays

PEGylated compounds, particularly liposomal formulations, can activate the complement system, leading to complement activation-related pseudoallergy (CARPA). In vitro assays that measure the generation of complement cleavage products are used to predict this risk.

Experimental Protocol: In Vitro Complement Activation Assay

This protocol outlines a method to measure complement activation products (e.g., SC5b-9) in human serum following incubation with a PEGylated compound.

Materials:

  • Normal human serum from healthy donors.

  • PEGylated test compound.

  • Saline (as a negative control).

  • Zymosan (as a positive control for complement activation).

  • ELISA kit for a specific complement product (e.g., SC5b-9, C3a, C4d).

  • Microplate reader.

Procedure:

  • Incubation: Incubate the PEGylated test compound with human serum at 37°C for a defined period (e.g., 30-60 minutes). Include saline and zymosan controls in parallel.

  • Termination: Stop the reaction by adding the sample diluent provided with the ELISA kit.

  • ELISA Measurement: Following the manufacturer's protocol for the specific complement ELISA kit, measure the concentration of the activation product (e.g., SC5b-9) in the incubated serum samples.

  • Analysis: Compare the levels of the complement activation product in the test sample to the negative control (saline). A significant increase (e.g., 5-10 fold) in products like SC5b-9 may indicate a potential for CARPA.

Comparative Data Presentation

Clear presentation of quantitative data is crucial for comparing the immunogenic potential of different PEGylated formulations.

Table 3: Example Comparative Data on PEG Formulation Immunogenicity

PEGylated Compound PEG Architecture PEG Molecular Weight (kDa) Mean Anti-PEG IgG Titer (ng/mL) % Change in Clearance Rate (vs. first dose)
Drug A Linear 20 1250 + 60%
Drug B Branched 20 800 + 35%
Drug C Linear 40 1800 + 85%

| Drug D | Branched | 40 | 1100 | + 50% |

This table presents hypothetical data based on established principles that higher molecular weight and linear PEGs can be more immunogenic.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows.

G cluster_0 Tiered Immunogenicity Assessment Screen Screening Assay (e.g., Anti-PEG ELISA) Confirm Confirmatory Assay (Competitive Binding) Screen->Confirm Positive Samples Characterize Characterization (Isotyping, Titer) Confirm->Characterize Confirmed Positive Functional Functional Assays (e.g., Complement Activation) Characterize->Functional Clinically Relevant?

Caption: Tiered workflow for assessing the immunogenicity of PEGylated compounds.

G cluster_1 Mechanism of Antibody-Mediated Clearance Drug PEGylated Drug Complex Immune Complex Drug->Complex Ab Anti-PEG IgM/IgG Ab->Complex Complement Complement System (Classical Pathway) Complex->Complement Activation Opsonization Opsonization (C3b deposition) Complex->Opsonization Complement->Opsonization Phagocyte Phagocytic Cell (e.g., Kupffer Cell) Opsonization->Phagocyte Recognition & Uptake Clearance Accelerated Blood Clearance (ABC) Phagocyte->Clearance

Caption: Pathway of anti-PEG antibody-mediated accelerated blood clearance.

G cluster_2 Factors Influencing Immunogenicity Immunogenicity PEG Immunogenicity PEG_Factors PEG Properties Immunogenicity->PEG_Factors Carrier_Factors Carrier Properties Immunogenicity->Carrier_Factors Patient_Factors Patient Factors Immunogenicity->Patient_Factors Admin_Factors Administration Immunogenicity->Admin_Factors MW Molecular Weight PEG_Factors->MW Arch Architecture (Linear/Branched) PEG_Factors->Arch Chem Conjugation Site Carrier_Factors->Chem Origin Protein Origin Carrier_Factors->Origin PreAb Pre-existing Ab Patient_Factors->PreAb Route Administration Route Admin_Factors->Route

Caption: Key factors influencing the immunogenicity of PEGylated compounds.

Conclusion and Future Directions

The immunogenicity of PEGylated compounds is a critical consideration in the development of biotherapeutics. While PEGylation offers significant advantages, a thorough assessment of the potential for an anti-PEG immune response is essential. This requires a multi-pronged approach utilizing a range of bioanalytical techniques, from high-throughput screening ELISAs to detailed functional assays.

Strategies to mitigate these immunogenic responses are an active area of research. These include modifying PEG chemistry, such as altering terminal groups, and exploring alternative hydrophilic polymers like poly(carboxybetaine) or polysarcosine. A robust immunogenicity assessment strategy, employing a tiered approach, is crucial to ensure the safety and efficacy of these promising therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of NHS ester-PEG7-COOH

Author: BenchChem Technical Support Team. Date: November 2025

NHS ester-PEG7-COOH is a heterobifunctional linker molecule containing an N-hydroxysuccinimide (NHS) ester and a carboxylic acid functional group. The NHS ester is reactive towards primary amines, while the carboxylic acid allows for further conjugation. The primary hazards associated with similar PEG-NHS ester compounds include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and concentration of the waste. For typical research-scale quantities, two primary disposal pathways should be considered: disposal of untreated waste and disposal after chemical neutralization.

1. Disposal of Unused or Waste this compound (Untreated)

This procedure is recommended for the disposal of expired reagents, contaminated materials, or residual amounts of the solid compound.

  • Step 1: Collection. Collect the waste this compound, along with any contaminated items (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Step 2: Labeling. The container must be labeled with the full chemical name "this compound" and appropriate hazard warnings.

  • Step 3: Storage. Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Step 4: Professional Disposal. Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

2. Disposal of Dilute Solutions via Chemical Neutralization

For small quantities of dilute aqueous solutions of this compound, chemical neutralization can be an effective method to render the waste non-hazardous before drain disposal. The NHS ester group is susceptible to hydrolysis, which is accelerated at higher pH.

  • Step 1: Dilution. If the solution is concentrated, dilute it with water to a low concentration (e.g., <1% w/v).

  • Step 2: Hydrolysis/Neutralization. In a suitable container within a fume hood, slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to the dilute solution while stirring. The addition of a base will raise the pH, accelerating the hydrolysis of the reactive NHS ester to the more stable N-hydroxysuccinimide (NHS) and the carboxylate salt of the PEG linker. The carboxylic acid group will also be neutralized.

  • Step 3: pH Verification. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is within the neutral range (typically 6-8) permitted for drain disposal by your local regulations.

  • Step 4: Drain Disposal. Once neutralized, the solution can be poured down the sanitary sewer drain with a large volume of running water (at least a 100-fold excess). This further dilutes the solution and ensures it does not harm the plumbing or the municipal wastewater treatment system.

Important Note: Always consult your institution's EHS department before neutralizing any chemical waste for drain disposal to ensure compliance with local regulations.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general safety and disposal parameters based on similar chemical compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatGeneral SDS for PEG-NHS esters
pH for Neutralization 6.0 - 8.0General laboratory safety protocols
Dilution for Drain Disposal At least 100-fold excess of waterGeneral laboratory safety protocols[1]
Waste Classification Varies by jurisdiction; consult EHSInstitutional and local regulations

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_procedures Procedures cluster_end Final Disposal Waste This compound Waste Quantity Assess Quantity and Concentration Waste->Quantity SmallDilute Small Quantity / Dilute Solution Quantity->SmallDilute Small / Dilute LargeConcentrated Large Quantity / Concentrated Waste Quantity->LargeConcentrated Large / Concentrated Neutralize Neutralize with Weak Base (e.g., NaHCO₃) SmallDilute->Neutralize Collect Collect in Labeled Hazardous Waste Container LargeConcentrated->Collect Drain Drain Disposal with Copious Water Neutralize->Drain EHS Dispose via EHS / Licensed Contractor Collect->EHS

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling NHS ester-PEG7-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with NHS ester-PEG7-COOH. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar N-hydroxysuccinimide (NHS) ester compounds are classified as potentially hazardous. Based on data for related compounds, users should assume this substance may cause skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, latex, or vinyl gloves are suitable. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2][3]
Body Protection Laboratory coatA long-sleeved lab coat should be worn to protect against skin contact and splashes.[2]
Eye & Face Protection Safety glasses or gogglesSafety goggles are required to protect from chemical splashes. A face shield should be used when there is a significant risk of splashing.[2]
Respiratory Protection Fume hoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation and Use:

  • Engineering Controls : Before handling, ensure a certified chemical fume hood is operational.

  • Gather Materials : Collect all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, and place them inside the fume hood.

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

  • Weighing and Reconstitution : Carefully weigh the required amount of the solid this compound within the fume hood. Avoid creating dust. Reconstitute the compound by slowly adding the desired solvent.

  • Reaction Setup : Perform all subsequent steps, such as adding the reagent to a reaction mixture, within the fume hood.

  • Post-Procedure : After use, securely cap all containers containing the chemical.

2.2. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Containment : For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collection : Carefully sweep or wipe up the contained spill and place it in a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal is critical to environmental and personal safety.

  • Waste Segregation : All materials contaminated with this compound, including pipette tips, gloves, and empty containers, must be treated as chemical waste.

  • Waste Container : Collect all waste in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Route : While polyethylene glycol (PEG) compounds are generally considered biodegradable, the NHS ester functional group and any potential impurities or reaction byproducts necessitate that this compound be disposed of as chemical waste. Do not dispose of it down the drain.

  • Institutional Guidelines : Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. Always follow your local and institutional regulations.

Workflow for Safe Handling of this compound

G prep Preparation (Inside Fume Hood) handling Handling (Weighing, Reconstitution, Reaction) prep->handling ppe Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) ppe->prep spill Spill Occurs handling->spill No decontam Decontamination of Work Area handling->decontam Yes spill_proc Spill Procedure (Contain, Clean, Report) spill->spill_proc Yes spill_proc->decontam waste Waste Segregation & Collection decontam->waste disposal Disposal via EHS waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。